Product packaging for Fmoc-Dap(Alloc)-OH(Cat. No.:CAS No. 188970-92-5)

Fmoc-Dap(Alloc)-OH

Cat. No.: B557064
CAS No.: 188970-92-5
M. Wt: 410.4 g/mol
InChI Key: MPVGCCAXXFLGIU-IBGZPJMESA-N
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Description

Fmoc-Dap(Alloc)-OH, also known as this compound, is a useful research compound. Its molecular formula is C22H22N2O6 and its molecular weight is 410.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22N2O6 B557064 Fmoc-Dap(Alloc)-OH CAS No. 188970-92-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVGCCAXXFLGIU-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373241
Record name Fmoc-Dap(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188970-92-5
Record name Fmoc-Dap(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fmoc-Dap(Alloc)-OH: A Technical Guide to its Application in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide science and therapeutic development, the use of non-canonical amino acids is a cornerstone for creating peptides with enhanced stability, potency, and novel functionalities. Among these, Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-(allyloxycarbonyl)-L-2,3-diaminopropionic acid, commonly known as Fmoc-Dap(Alloc)-OH , has emerged as a critical building block. Its unique architecture, featuring an orthogonally protected side-chain amine, provides chemists with precise control over peptide modification, enabling the synthesis of complex peptide architectures such as cyclic peptides, branched peptides, and various peptide conjugates.[1]

This compound is a derivative of L-2,3-diaminopropionic acid (Dap), which contains a primary amine on its side chain.[2] This side-chain amine is a versatile handle for a wide array of chemical modifications, including cyclization, labeling with reporter molecules, or conjugation to other molecules of interest.[2] The strategic protection of this amine is paramount to achieving selective modification. This compound employs an orthogonal protection scheme where the α-amino group is protected by the base-labile Fmoc group, and the β-amino group is protected by the palladium-labile Alloc (allyloxycarbonyl) group.[1] This orthogonality is the key to its utility, allowing for the selective deprotection of the side chain under mild conditions that do not affect the N-terminal Fmoc group or the peptide's linkage to the solid support during solid-phase peptide synthesis (SPPS).

Core Properties and Specifications

This compound is a white to off-white solid that is widely used in peptide synthesis. Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Full Chemical Name Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-(allyloxycarbonyl)-L-2,3-diaminopropionic acid
Synonyms Fmoc-L-Dap(Alloc)-OH, Nα-Fmoc-Nβ-Alloc-L-2,3-diaminopropionic acid
Molecular Formula C₂₂H₂₂N₂O₆
Molecular Weight 410.42 g/mol
CAS Number 188970-92-5
Purity (HPLC) ≥98.5%
Typical Coupling Efficiency in SPPS High (>95%)
Alloc Side-Chain Deprotection Yield Quantitative with Pd(PPh₃)₄/PhSiH₃
Storage Temperature 2-8°C

Primary Application: Orthogonal Protection in Solid-Phase Peptide Synthesis (SPPS)

The principal application of this compound lies in its role as an orthogonally protected amino acid in Fmoc-based solid-phase peptide synthesis (SPPS). The essence of this strategy is the ability to selectively remove the Alloc protecting group from the Dap side chain at any stage of the synthesis without disturbing the N-terminal Fmoc group or other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). This selective deprotection unveils a primary amine on the peptide side chain, which can then be used for a variety of on-resin modifications.

Key Advantages of the Fmoc/Alloc Orthogonal Strategy:
  • Site-Specific Modification: It allows for the introduction of modifications at a precise location within the peptide sequence.

  • Synthesis of Complex Architectures: It is instrumental in the synthesis of:

    • Cyclic Peptides: The deprotected side-chain amine can form a lactam bridge with a carboxylic acid group elsewhere in the peptide, leading to constrained and potentially more stable and active peptides.

    • Branched Peptides: The side-chain amine can serve as a new point for peptide chain elongation, creating well-defined branched or dendritic peptide structures.

    • Peptide Conjugates: Various molecules such as fluorophores, biotin, lipids, or carbohydrates can be attached to the side-chain amine to tailor the peptide's properties.

  • Compatibility: The Alloc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for final cleavage from the resin (e.g., trifluoroacetic acid, TFA).

The general workflow for utilizing this compound in SPPS is depicted in the following diagram:

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Peptide_Chain Growing Peptide Chain (N-terminal Fmoc) Resin->Peptide_Chain Initial Loading Couple_Dap Couple This compound Peptide_Chain->Couple_Dap Peptide_Dap Peptide with Dap(Alloc) Residue Couple_Dap->Peptide_Dap Elongation Further Peptide Chain Elongation Peptide_Dap->Elongation Full_Peptide Fully Assembled Peptide on Resin Elongation->Full_Peptide Alloc_Deprotection Selective Alloc Deprotection (Pd(PPh₃)₄, Scavenger) Full_Peptide->Alloc_Deprotection Deprotected_Peptide Peptide with Free Side-Chain Amine Alloc_Deprotection->Deprotected_Peptide Modification On-Resin Side-Chain Modification (e.g., Cyclization, Conjugation) Deprotected_Peptide->Modification Modified_Peptide Modified Peptide on Resin Modification->Modified_Peptide Final_Cleavage Final Cleavage and Global Deprotection (TFA Cocktail) Modified_Peptide->Final_Cleavage Purified_Peptide Purified Target Peptide Final_Cleavage->Purified_Peptide

Caption: Workflow for SPPS using this compound for site-specific modification.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual Fmoc-based solid-phase synthesis for incorporating this compound.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids, including this compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) piperidine in DMF

  • Coupling reagents: e.g., HBTU/HATU and N,N-Diisopropylethylamine (DIPEA) or DIC/Oxyma

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for this compound):

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU/HATU or Oxyma) in DMF.

    • Add the activator (DIPEA or DIC, 3-10 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature. Due to potential steric hindrance, a longer coupling time may be beneficial.

    • Monitor the coupling completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 2: Selective On-Resin Deprotection of the Alloc Group

This protocol describes the selective removal of the Alloc protecting group from the Dap side chain while the peptide is still attached to the resin. This procedure should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

  • Peptide-resin containing the Dap(Alloc) residue

  • Anhydrous, degassed Dichloromethane (DCM) or a mixture of DCM/DMF

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.5 equivalents relative to the Alloc group)

  • Scavenger: Phenylsilane (PhSiH₃) (10-20 equivalents) or Morpholine (20-40 equivalents)

  • Reaction vessel

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes under an inert atmosphere.

  • Deprotection Cocktail Preparation: In a separate flask, dissolve Pd(PPh₃)₄ in anhydrous DCM. To this solution, add the scavenger (e.g., PhSiH₃).

  • Deprotection Reaction: Add the deprotection cocktail to the resin. The reaction vessel should be protected from light.

  • Reaction Monitoring: Gently agitate the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by taking small resin samples, cleaving the peptide, and analyzing by LC-MS.

  • Washing: After the reaction is complete, drain the deprotection solution and wash the resin thoroughly with DCM, 5% sodium diethyldithiocarbamate trihydrate in DMF (to remove residual palladium), DMF, and DCM.

The logical relationship for the selective deprotection of the Alloc group is illustrated in the diagram below:

Alloc_Deprotection_Pathway Start Peptide-Resin with Dap(Alloc) Reaction Deprotection Reaction (DCM, RT, Inert Atm.) Start->Reaction Catalyst Pd(PPh₃)₄ (Palladium(0) Catalyst) Catalyst->Reaction Scavenger Scavenger (e.g., PhSiH₃) Scavenger->Reaction End Peptide-Resin with Free Side-Chain Amine Reaction->End

Caption: Key components for the selective deprotection of the Alloc group.

Conclusion

This compound is a powerful and versatile tool in advanced peptide synthesis. Its orthogonal protecting group strategy provides chemists with precise control over the introduction of complex features such as cyclization, branching, and conjugation. The reliable protocols for its incorporation and selective deprotection make it an invaluable building block for the creation of novel peptides for research, diagnostics, and therapeutic development. The ability to perform site-specific modifications on-resin streamlines the synthesis of complex peptides and facilitates the exploration of structure-activity relationships.

References

An In-depth Technical Guide to Fmoc-Dap(Alloc)-OH: Properties, Characteristics, and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide chemistry, the use of non-canonical amino acids is a cornerstone for the development of novel therapeutics with enhanced potency, stability, and target specificity. Among these, N-α-Fmoc-N-β-allyloxycarbonyl-L-2,3-diaminopropionic acid (Fmoc-Dap(Alloc)-OH) has emerged as a versatile and indispensable building block. Its unique orthogonal protecting group strategy, which combines the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amine and the palladium-labile allyloxycarbonyl (Alloc) group at the β-amine, provides chemists with precise control over the synthesis of complex peptide architectures. This technical guide provides a comprehensive overview of the properties, characteristics, and applications of this compound, with a focus on its utility in solid-phase peptide synthesis (SPPS).

Core Properties and Characteristics

This compound is a white to off-white solid that is soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1] Its key physicochemical properties are summarized in the table below, providing a quick reference for researchers.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Formula C₂₂H₂₂N₂O₆[2][3][4]
Molecular Weight 410.42 g/mol
Appearance White to off-white solid
Melting Point 165 °C
Purity (HPLC) ≥98.5%
Solubility Soluble in DMF and NMP
Storage Temperature 2-8°C

Chemical Structure and Orthogonality

The utility of this compound in peptide synthesis is fundamentally linked to its unique protecting group arrangement. The diagram below illustrates the chemical structure of this versatile amino acid derivative.

Caption: Chemical structure of this compound.

The Fmoc group, protecting the α-amine, is readily cleaved under basic conditions, typically with a solution of piperidine in DMF. This allows for the sequential addition of amino acids to the N-terminus of the peptide chain in a standard SPPS protocol. In contrast, the Alloc group, protecting the side-chain β-amine, is stable to these basic conditions but can be selectively removed by palladium(0) catalysis. This orthogonality is the key to its utility, enabling site-specific modifications of the Dap side chain.

Applications in Solid-Phase Peptide Synthesis (SPPS)

The unique structural features of this compound open up a myriad of possibilities in the synthesis of complex peptides and their conjugates. These include:

  • Synthesis of Branched and Cyclic Peptides: The orthogonally protected side chain of Dap serves as a convenient handle for on-resin cyclization or for the synthesis of branched peptides.

  • Peptide Conjugation: The deprotected β-amino group can be used for the attachment of various moieties, such as fluorescent labels, polyethylene glycol (PEG), or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).

  • Introduction of Post-Translational Modifications: The side chain can be modified to mimic post-translational modifications, aiding in the study of protein function.

Experimental Protocols

Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the standard procedure for coupling this compound to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: e.g., HBTU/HOBt or HATU/HOAt

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of this compound:

    • Dissolve this compound (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU/HOBt or HATU/HOAt, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

  • Confirmation of Coupling: A small sample of the resin can be subjected to a Kaiser test to confirm the completion of the coupling reaction.

On-Resin Deprotection of the Alloc Group

This protocol describes the selective removal of the Alloc protecting group from the Dap side chain using palladium catalysis.

Materials:

  • Peptide-resin containing the this compound residue

  • Anhydrous Dichloromethane (DCM)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Scavenger: e.g., Phenylsilane (PhSiH₃) or Morpholine

  • Inert gas (Argon or Nitrogen)

Methodology:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere.

  • Deprotection Cocktail Preparation: In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.3 equivalents relative to the Alloc group) in anhydrous DCM. To this solution, add the scavenger (e.g., PhSiH₃, 10-20 equivalents).

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate the mixture at room temperature for 1-2 hours. The reaction vessel should be protected from light.

  • Washing: Thoroughly wash the resin with DCM (5-7 times) and DMF (5-7 times) to ensure the complete removal of the palladium catalyst and scavenger byproducts.

The following diagram illustrates the general workflow for the on-resin deprotection of the Alloc group.

deprotection_workflow On-Resin Alloc Deprotection Workflow start Peptide-Resin with Dap(Alloc) swell Swell Resin in Anhydrous DCM start->swell prepare_cocktail Prepare Deprotection Cocktail: Pd(PPh₃)₄ + Scavenger in DCM swell->prepare_cocktail deprotection Add Cocktail to Resin (1-2 hours, RT, Inert Atmosphere) prepare_cocktail->deprotection wash_dcm Wash with DCM (5-7 times) deprotection->wash_dcm wash_dmf Wash with DMF (5-7 times) wash_dcm->wash_dmf end Peptide-Resin with Free Dap Side-Chain Amine wash_dmf->end

Caption: Workflow for Alloc group deprotection.

Analytical Data

A comprehensive analysis of this compound is crucial for ensuring its quality and for troubleshooting during peptide synthesis. While detailed spectral data such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra are not always publicly available, they are typically provided by the manufacturer in the Certificate of Analysis (CoA) for a specific lot. Researchers are strongly encouraged to refer to the CoA for detailed analytical information.

Expected Analytical Characteristics:

  • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons of the Fmoc group, the vinyl protons of the Alloc group, and the aliphatic protons of the diaminopropionic acid backbone.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (410.42 g/mol ).

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H, C=O (carbamate and carboxylic acid), and C=C functional groups present in the molecule.

  • HPLC: High-performance liquid chromatography is used to determine the purity of the compound, which is typically ≥98.5%.

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a powerful and versatile tool in the arsenal of peptide chemists. Its orthogonal protecting group strategy provides the flexibility required for the synthesis of complex and modified peptides, which are of significant interest in the development of novel therapeutics and research probes. A thorough understanding of its properties, characteristics, and the experimental protocols for its use is essential for its successful application in the laboratory. This guide provides a foundational understanding to aid researchers in leveraging the full potential of this valuable building block.

References

The Cornerstone of Complex Peptides: A Technical Guide to the Synthesis and Origin of Fmoc-Dap(Alloc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide science and therapeutic development, the incorporation of non-proteinogenic amino acids is a critical strategy for creating peptides with enhanced stability, novel functionalities, and improved therapeutic profiles. Among these specialized building blocks, Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-(allyloxycarbonyl)-L-2,3-diaminopropionic acid, commonly known as Fmoc-Dap(Alloc)-OH, has emerged as an indispensable tool. Its unique orthogonal protection scheme allows for the selective modification of the β-amino side chain, enabling the synthesis of complex peptide architectures such as cyclic peptides, branched peptides, and peptide conjugates. This technical guide provides a comprehensive overview of the synthesis, origin, and key applications of this compound.

Origin and Development

The widespread adoption of this compound is a direct result of the evolution of solid-phase peptide synthesis (SPPS) and the need for sophisticated orthogonal protection strategies. The Fmoc group, introduced by Carpino and Han in the 1970s, provided a base-labile alternative to the acid-labile Boc protecting group, offering milder deprotection conditions. The subsequent development of various side-chain protecting groups that could be removed under conditions that leave the Fmoc group and the peptide-resin linkage intact was a pivotal advancement.

The synthesis of orthogonally protected L-2,3-diaminopropionic acid (Dap) derivatives was a significant step forward, providing a versatile scaffold for peptide modification. A common and efficient strategy for the synthesis of the Dap backbone involves starting from a readily available and suitably protected aspartic acid derivative. A key transformation in this approach is the Curtius rearrangement, which converts the side-chain carboxylic acid of aspartic acid into an amine, thereby forming the diaminopropionic acid structure. The choice of the Alloc (allyloxycarbonyl) group for the side-chain protection is due to its stability to both the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin. The Alloc group can be selectively removed under mild conditions using a palladium(0) catalyst, ensuring the integrity of the rest of the peptide for subsequent modifications.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of protecting group chemistry. While a specific, detailed, and publicly available protocol for the entire synthesis is not readily found in a single source, a plausible and chemically sound pathway can be constructed from established organic chemistry principles and analogous reactions reported in the literature. The following represents a likely and logical synthetic route starting from Fmoc-L-aspartic acid 4-tert-butyl ester (Fmoc-Asp(OH)-OtBu).

Synthetic Pathway Overview

The overall synthetic strategy can be visualized as a three-stage process:

  • Activation and Curtius Rearrangement: The free carboxylic acid of the starting material is converted into an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate.

  • Trapping of the Isocyanate and Nβ-Alloc Protection: The isocyanate is trapped with a suitable alcohol to form a carbamate, which is then converted to the Alloc-protected β-amino group.

  • Final Deprotection: The tert-butyl ester is selectively removed to yield the final product, this compound.

Synthesis_Pathway Start Fmoc-Asp(OH)-OtBu Intermediate1 Acyl Azide Intermediate Start->Intermediate1 DPPA, Et3N Toluene, Heat Intermediate2 Isocyanate Intermediate Intermediate1->Intermediate2 Curtius Rearrangement Intermediate3 Nβ-Alloc Protected Intermediate (Ester) Intermediate2->Intermediate3 Allyl Alcohol FinalProduct This compound Intermediate3->FinalProduct TFA, DCM

Caption: Plausible synthetic pathway for this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the key stages of the synthesis of this compound.

Stage 1: Acyl Azide Formation and Curtius Rearrangement

This stage transforms the side-chain carboxylic acid of the protected aspartic acid into a β-amino group precursor.

Methodology:

  • Reaction Setup: To a solution of Fmoc-L-aspartic acid 4-tert-butyl ester (1 equivalent) in anhydrous toluene, add triethylamine (1.1 equivalents).

  • Acyl Azide Formation: Add diphenylphosphoryl azide (DPPA) (1.1 equivalents) dropwise to the solution at room temperature.

  • Curtius Rearrangement: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-90 °C. The reaction progress can be monitored by the evolution of nitrogen gas and by thin-layer chromatography (TLC).

  • Isocyanate Formation: Continue heating until the starting material is consumed, indicating the formation of the isocyanate intermediate. The reaction mixture is typically used directly in the next step without isolation of the isocyanate.

Stage 2: Nβ-Alloc Protection

The highly reactive isocyanate is trapped with allyl alcohol to introduce the Alloc protecting group.

Methodology:

  • Trapping: To the cooled reaction mixture containing the isocyanate intermediate, add allyl alcohol (1.5 equivalents).

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: After the reaction is complete (as monitored by TLC), concentrate the mixture under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with a mild aqueous acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product, the fully protected Fmoc-Dap(Alloc)-OtBu, can be purified by flash column chromatography on silica gel.

Stage 3: Final Deprotection of the Carboxyl Group

The tert-butyl ester is selectively cleaved to yield the final product.

Methodology:

  • Cleavage: Dissolve the purified, fully protected intermediate in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (typically in a 1:1 or 2:1 ratio).

  • Reaction: Stir the solution at room temperature for 1-2 hours.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The residue may be co-evaporated with toluene to remove residual TFA.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₂₂H₂₂N₂O₆
Molecular Weight 410.42 g/mol
Appearance White to off-white solid
CAS Number 188970-92-5
Purity (Typical) ≥98.5% (HPLC)
Storage Temperature 2-8°C
Table 2: Representative Reaction Parameters for Synthesis
StepKey ReagentsSolventTemperatureTypical Yield
Curtius Rearrangement Fmoc-Asp(OH)-OtBu, DPPA, Et₃NToluene80-90 °C70-85%
Nβ-Alloc Protection Isocyanate intermediate, Allyl alcoholTolueneRoom Temp.85-95%
Final Deprotection Fmoc-Dap(Alloc)-OtBu, TFADCMRoom Temp.>90%

Note: Yields are estimates based on analogous reactions and would require experimental optimization.

Logical Workflow for Application in SPPS

This compound is primarily used in Fmoc-based solid-phase peptide synthesis. The orthogonal nature of its protecting groups allows for a specific workflow for on-resin side-chain modification.

SPPS_Workflow Start Resin-Bound Peptide Couple_Dap Couple this compound Start->Couple_Dap Fmoc_Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Couple_Dap->Fmoc_Deprotect1 Elongate Continue Peptide Elongation Fmoc_Deprotect1->Elongate Alloc_Deprotect Selective Alloc Deprotection (Pd(PPh₃)₄, Scavenger) Elongate->Alloc_Deprotect Modify On-Resin Side-Chain Modification Alloc_Deprotect->Modify Cleave Final Cleavage from Resin Modify->Cleave FinalPeptide Modified Peptide Cleave->FinalPeptide

Caption: On-resin modification workflow using this compound.

Conclusion

This compound is a testament to the ingenuity of chemical synthesis in advancing peptide research and development. Its rational design, based on the principles of orthogonal protection, provides a powerful tool for creating complex and functionally diverse peptides. A thorough understanding of its synthesis and proper application in SPPS is essential for researchers and scientists aiming to push the boundaries of peptide-based therapeutics and biomaterials. While a definitive, published protocol for its synthesis remains somewhat fragmented in the public domain, the established chemical transformations provide a clear and reliable path to its preparation. The continued use of this compound will undoubtedly contribute to future innovations in the field.

Orthogonal Protection Strategy Using Fmoc-Dap(Alloc)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of non-canonical amino acids is a cornerstone of modern peptide science, enabling the creation of peptides with enhanced therapeutic properties. Among these, L-2,3-diaminopropionic acid (Dap) offers a versatile side-chain primary amine for various modifications, including cyclization, labeling, and conjugation. The successful synthesis of such modified peptides hinges on a robust orthogonal protection strategy. This guide provides a detailed technical overview of the use of Nα-Fmoc-Nβ-Alloc-L-2,3-diaminopropionic acid (Fmoc-Dap(Alloc)-OH), a key building block that facilitates selective side-chain manipulation in solid-phase peptide synthesis (SPPS).

Core Principles of the this compound Orthogonal Strategy

The orthogonality of protecting groups is a fundamental concept in peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others.[1] The this compound strategy relies on the differential lability of the Nα-Fmoc and Nβ-Alloc protecting groups.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used for the temporary protection of the α-amino group of amino acids during SPPS.[2] It is readily cleaved under mild basic conditions, typically with a solution of piperidine in N,N-dimethylformamide (DMF), which does not affect the acid-labile side-chain protecting groups or the Alloc group.[2][3]

The allyloxycarbonyl (Alloc) group, on the other hand, is stable to both the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin.[4] It is selectively removed by a palladium(0)-catalyzed reaction in the presence of a scavenger. This orthogonality allows for the deprotection of the Dap side-chain amine at any desired stage of the synthesis, enabling site-specific modifications while the peptide remains attached to the solid support.

This strategy is particularly valuable for the synthesis of:

  • Cyclic peptides: On-resin cyclization via lactam bridge formation between the deprotected Dap side-chain amine and a carboxylic acid enhances metabolic stability and binding affinity.

  • Branched peptides: The Dap side chain can serve as an attachment point for a second peptide chain.

  • Peptide conjugates: The exposed amine is a handle for attaching various moieties like fluorophores, imaging agents, or cytotoxic drugs.

Data Presentation

The following tables summarize key quantitative data related to the incorporation and deprotection of this compound in SPPS.

ParameterValue/ConditionReference(s)
Purity of this compound ≥98.5% (HPLC)
Molecular Weight 410.42 g/mol
Storage Conditions 2-8°C
Solubility Soluble in DMF, NMP

Table 1: Physicochemical Properties of this compound

StepReagents and ConditionsTypical Purity of Crude ProductReference(s)
Fmoc Deprotection 20% piperidine in DMFHigh
Alloc Deprotection Pd(PPh₃)₄ (0.1-0.25 eq.), Phenylsilane (PhSiH₃) (20-25 eq.) in DCM>95%
Peptide Coupling Fmoc-amino acid (3-5 eq.), HBTU/HCTU (2.9-5 eq.), DIPEA (6-8 eq.) in DMFHigh
On-Resin Cyclization PyBOP/HBTU (3-4 eq.), HOBt (4 eq.), DIPEA (6-8 eq.) in DMFVariable, sequence-dependent

Table 2: Summary of Key Reactions and Expected Outcomes in SPPS using this compound

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Manual SPPS

This protocol describes a standard cycle for coupling this compound onto a growing peptide chain on a solid support (e.g., Rink Amide resin).

1. Resin Swelling:

  • Swell the resin in DMF for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

  • Drain and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an activating agent such as HOBt or Oxyma (3-5 equivalents) in DMF.

  • Add a coupling reagent like DIC or HBTU (3-5 equivalents) and a base such as DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 2-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

Protocol 2: On-Resin Deprotection of the Alloc Group

This protocol details the selective removal of the Alloc protecting group from the Dap side chain.

1. Resin Preparation:

  • Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes under an inert atmosphere (e.g., Argon).

2. Deprotection Cocktail Preparation:

  • In a separate vial, dissolve Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.25 equivalents relative to resin loading) in DCM.

3. Deprotection Reaction:

  • To the resin suspension, add a scavenger such as Phenylsilane (PhSiH₃) (20-25 equivalents).

  • Add the prepared Pd(PPh₃)₄ solution to the resin.

  • Agitate the reaction mixture under an inert atmosphere for 20-30 minutes.

  • Drain the solution and repeat the deprotection step one more time to ensure complete removal.

4. Washing:

  • Wash the resin thoroughly with DCM (5 times), 0.5% DIPEA in DMF (3 times), and DMF (5 times) to remove all traces of the catalyst and scavenger.

Protocol 3: On-Resin Side-Chain Cyclization (Lactamization)

This protocol describes the intramolecular cyclization between the deprotected Dap side-chain amine and a C-terminal carboxylic acid.

1. Resin Preparation:

  • After Alloc deprotection and thorough washing, ensure the N-terminal Fmoc group of the peptide chain is still intact.

2. Cyclization:

  • Swell the resin in DMF.

  • In a separate vial, prepare the cyclization cocktail. For example, dissolve a coupling reagent like PyBOP or HBTU (3-4 equivalents), HOBt (4 equivalents), and DIPEA (6-8 equivalents) in DMF.

  • Add the cyclization cocktail to the resin.

  • Agitate the reaction mixture at room temperature for 4-24 hours.

  • Monitor the cyclization by cleaving a small amount of resin and analyzing the product by LC-MS.

3. Final Steps:

  • Once cyclization is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • The synthesis can then proceed with the removal of the N-terminal Fmoc group for further elongation or final cleavage from the resin.

Mandatory Visualization

Orthogonal_Deprotection_Strategy Peptide_Resin Peptide-Resin (Fmoc-Nα, Alloc-Nβ) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Peptide_Resin->Fmoc_Deprotection Alloc_Deprotection Alloc Deprotection (Pd(PPh₃)₄, PhSiH₃) Peptide_Resin->Alloc_Deprotection Free_Alpha_Amine Free α-Amine (Alloc-Nβ Intact) Fmoc_Deprotection->Free_Alpha_Amine Free_Beta_Amine Free β-Amine (Fmoc-Nα Intact) Alloc_Deprotection->Free_Beta_Amine Chain_Elongation Chain Elongation Free_Alpha_Amine->Chain_Elongation Side_Chain_Mod Side-Chain Modification (e.g., Cyclization, Labeling) Free_Beta_Amine->Side_Chain_Mod Chain_Elongation->Peptide_Resin Repeat Cycle

Caption: Orthogonal deprotection workflow of Fmoc and Alloc groups in SPPS.

SPPS_Workflow_with_Fmoc_Dap_Alloc Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection Start->Fmoc_Deprotection Coupling Amino Acid Coupling (including this compound) Fmoc_Deprotection->Coupling Wash1 Wash Coupling->Wash1 Repeat_Cycle Repeat for all Amino Acids? Wash1->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Yes Alloc_Deprotection Selective Alloc Deprotection Repeat_Cycle->Alloc_Deprotection No Side_Chain_Reaction On-Resin Side-Chain Modification Alloc_Deprotection->Side_Chain_Reaction Wash2 Wash Side_Chain_Reaction->Wash2 Final_Cleavage Final Cleavage from Resin Wash2->Final_Cleavage

References

The Strategic Role of the Alloc Protecting Group in Fmoc-Dap(Alloc)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced peptide synthesis and drug discovery, the use of non-canonical amino acids with orthogonally protected side chains is a cornerstone for creating complex and therapeutically relevant molecules. Among these, Fmoc-Dap(Alloc)-OH, or Nα-(9-fluorenylmethoxycarbonyl)-Nβ-(allyloxycarbonyl)-L-diaminopropionic acid, has emerged as a pivotal building block. The strategic implementation of the allyloxycarbonyl (Alloc) protecting group on the side-chain amino group of diaminopropionic acid (Dap) offers chemists precise control over peptide modification, enabling the synthesis of cyclic peptides, branched peptides, and peptide conjugates with enhanced biological activity and stability.[1]

This technical guide delves into the core functionalities of the Alloc protecting group in the context of this compound, providing a comprehensive overview of its chemical properties, applications, and the detailed experimental protocols necessary for its successful implementation in solid-phase peptide synthesis (SPPS).

The Principle of Orthogonality: Alloc in the Context of Fmoc and Boc Chemistries

The paramount advantage of the Alloc group lies in its unique deprotection chemistry, which confers orthogonality to the widely used acid-labile (e.g., Boc, Trt) and base-labile (e.g., Fmoc) protecting groups.[2][3] This orthogonality is the linchpin for selective deprotection, allowing for specific modifications on the peptide backbone or side chains without affecting other protected functionalities.[4]

  • Fmoc Group: The Nα-Fmoc group is readily cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), to allow for peptide chain elongation.[4]

  • Alloc Group: The Alloc group is stable to the basic conditions used for Fmoc removal and the acidic conditions used for Boc removal. It is selectively cleaved via a palladium(0)-catalyzed reaction in the presence of a scavenger. This distinct deprotection mechanism allows for the unmasking of the Dap side-chain amino group at a desired stage of the synthesis.

This orthogonal strategy is fundamental for the synthesis of complex peptide architectures, such as side-chain cyclization (lactam bridge formation) or the attachment of labels and other moieties.

Quantitative Data on Alloc Deprotection

The efficiency of Alloc group removal is influenced by several factors, including the choice of palladium catalyst, the scavenger, the solvent, and the reaction temperature. The following tables summarize key quantitative data related to common Alloc deprotection conditions.

CatalystScavengerEquivalents (Scavenger)SolventTemperature (°C)TimeDeprotection Efficiency (%)Reference
Pd(PPh₃)₄Phenylsilane (PhSiH₃)10-20DCMRoom Temp20-60 min>98
Pd(PPh₃)₄Morpholine--Room Temp--
Pd(PPh₃)₄Dimedone--Room Temp--
Pd(PPh₃)₄Borane-dimethylamine complex--Room Temp--
-I₂/H₂O5PC/EtOAc (1:4)501.5 hours99

Note: Equivalents for the catalyst are typically in the range of 0.1-0.35 relative to the resin loading.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the standard procedure for incorporating this compound into a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (0.95 equivalents) in DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIEA) (2 equivalents), to the amino acid solution to pre-activate it for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Selective Deprotection of the Alloc Group

This protocol details the palladium-catalyzed removal of the Alloc group from the Dap side chain. This procedure should be performed under an inert atmosphere (e.g., Argon or Nitrogen) in a well-ventilated fume hood.

  • Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) (3-5 times) to prepare for the deprotection reaction.

  • Reagent Preparation:

    • Prepare a solution of the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), at 0.1-0.35 equivalents relative to the resin loading in DCM.

    • Prepare a solution of the scavenger, such as phenylsilane (10-20 equivalents), in DCM.

  • Deprotection Reaction:

    • Add the palladium catalyst solution to the resin.

    • Immediately add the scavenger solution to the resin.

    • Agitate the mixture gently at room temperature. The reaction is typically complete within 20-60 minutes. For some scavengers, repeating the deprotection cycle may be necessary.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DCM.

    • To remove residual palladium, wash the resin with a 0.5% solution of DIEA in DCM, followed by a 0.02 M solution of sodium diethyldithiocarbamate in DMF.

    • Finally, wash the resin with DMF and DCM.

  • Confirmation of Deprotection: The completeness of the Alloc deprotection can be confirmed using the quantitative ninhydrin (Kaiser) test, which will be positive (blue beads) upon successful deprotection of the amine. Alternatively, a small aliquot of the resin can be cleaved and analyzed by RP-HPLC and mass spectrometry.

Visualizing the Workflow and Strategy

The following diagrams, generated using Graphviz, illustrate the key workflows and logical relationships in the application of this compound.

Orthogonal_Deprotection_Strategy Start Fmoc-NH-Peptide-Dap(Alloc)-Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Fmoc_Deprotection Chain Elongation Alloc_Deprotection Alloc Deprotection (Pd(0)/Scavenger) Start->Alloc_Deprotection Side-Chain Modification Elongation H₂N-Peptide-Dap(Alloc)-Resin (Ready for next AA coupling) Fmoc_Deprotection->Elongation Side_Chain_Modification Fmoc-NH-Peptide-Dap(NH₂)-Resin (Ready for side-chain modification) Alloc_Deprotection->Side_Chain_Modification

Caption: Orthogonal deprotection strategy using Fmoc and Alloc groups.

SPPS_Workflow_with_Alloc Resin Start: Resin Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 2. Wash (DMF) Fmoc_Deprotection->Wash1 Coupling 3. Couple Fmoc-AA-OH Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Repeat Repeat for n cycles Wash2->Repeat Repeat->Fmoc_Deprotection Continue Elongation Incorporate_Dap 5. Couple this compound Repeat->Incorporate_Dap Incorporate Dap Wash3 6. Wash (DMF) Incorporate_Dap->Wash3 Final_Fmoc_Deprotection 7. Final Fmoc Deprotection Wash3->Final_Fmoc_Deprotection Alloc_Deprotection 8. Selective Alloc Deprotection (Pd(PPh₃)₄ / PhSiH₃) Final_Fmoc_Deprotection->Alloc_Deprotection Modification 9. On-Resin Side-Chain Modification/Cyclization Alloc_Deprotection->Modification Cleavage 10. Cleavage from Resin & Final Deprotection (TFA) Modification->Cleavage Final_Peptide Modified Peptide Cleavage->Final_Peptide

Caption: Experimental workflow for SPPS incorporating this compound.

Conclusion

The Alloc protecting group, when utilized in the form of this compound, is an indispensable tool in modern peptide chemistry. Its robust orthogonality to standard Fmoc and Boc protection schemes provides a reliable method for the site-specific modification of peptides. The mild deprotection conditions, coupled with high efficiency, make it a preferred choice for the synthesis of complex peptide architectures that are crucial for advancing peptide-based therapeutics and research. The detailed protocols and quantitative data presented in this guide serve as a practical resource for researchers aiming to leverage the full potential of this versatile building block in their drug development endeavors.

References

A Technical Guide to Fmoc-Dap(Alloc)-OH: Suppliers, Synthesis Protocols, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and peptide chemistry, the use of non-canonical amino acids is a cornerstone of innovation. Among these, Nα-Fmoc-Nβ-allyloxycarbonyl-L-2,3-diaminopropionic acid, commonly known as Fmoc-Dap(Alloc)-OH , stands out as a versatile building block. Its unique orthogonal protecting group strategy enables the synthesis of complex peptide architectures such as branched peptides, cyclic peptides, and peptide conjugates, which are crucial for enhancing therapeutic efficacy, stability, and target specificity.[1]

This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its use, and a look into its applications in modern peptide synthesis.

Commercial Availability and Supplier Specifications

This compound (CAS Number: 188970-92-5) is readily available from a variety of chemical suppliers specializing in peptide synthesis reagents.[2][3][4] The quality and purity of the reagent are critical for successful synthesis. Most suppliers offer the compound with a purity of ≥97% or higher, as determined by HPLC. Below is a summary of product specifications from several prominent vendors.

SupplierProduct Number (Example)Purity SpecificationMolecular FormulaMolecular WeightStorage Temperature
Sigma-Aldrich 47546≥98.5% (HPLC)C₂₂H₂₂N₂O₆410.422-8°C
MedChemExpress HY-W01096299.59%C₂₂H₂₂N₂O₆410.42-20°C (1 month), -80°C (6 months)
ChemScene CS-W011678≥97%C₂₂H₂₂N₂O₆410.424°C
Aapptec UFO131Lot-specific (≥98% typical)C₂₂H₂₂N₂O₆410.422-8°C
Santa Cruz Biotechnology sc-268063Lot-specificC₂₂H₂₂N₂O₆410.422-8°C
Advanced ChemBlocks QC11453≥95%C₂₂H₂₂N₂O₆410.422-8°C
GenoChem World FAA1366Lot-specificC₂₂H₂₂N₂O₆410.422-8°C
ChemPep 180418Lot-specificC₂₂H₂₂N₂O₆410.422-8°C

Note: This table is for illustrative purposes. Product numbers, purity, and availability may vary. Researchers should consult the supplier's Certificate of Analysis for lot-specific data.

The Power of Orthogonal Protection

The utility of this compound lies in its orthogonal protection scheme. The Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while the Nβ-Alloc group is selectively removed under neutral conditions using a palladium(0) catalyst. This allows for the selective deprotection and modification of the side-chain amine while the peptide remains anchored to the solid support and other protecting groups (like acid-labile tBu) are unaffected.

G Logical Flow of Orthogonal Protection start Peptide-Resin with this compound deprotect_fmoc Treat with Piperidine (Base) start->deprotect_fmoc Standard SPPS Cycle deprotect_alloc Treat with Pd(PPh₃)₄ & Scavenger (Neutral) start->deprotect_alloc Site-Specific Modification result_fmoc Nα-Amine Free (for chain elongation) deprotect_fmoc->result_fmoc result_alloc Nβ-Amine Free (for side-chain modification) deprotect_alloc->result_alloc deprotect_tbu Treat with TFA (Acid) result_fmoc->deprotect_tbu After Synthesis result_alloc->deprotect_tbu After Modification result_tbu Final Cleavage & Side-Chain Deprotection

Orthogonal protection scheme using this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound and the subsequent selective deprotection of the Alloc group during solid-phase peptide synthesis (SPPS).

Protocol 1: Incorporation of this compound via Fmoc-SPPS

This protocol describes the manual coupling of this compound to a growing peptide chain on a solid-phase resin (e.g., Rink Amide resin).

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids, including this compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: e.g., HBTU/HATU or DIC/Oxyma

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel and shaker

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.

    • Drain and add a fresh solution of 20% piperidine/DMF, then shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling activator like HBTU or Oxyma (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) or DIC (3-5 equivalents) to the solution to begin pre-activation (5-10 minutes).

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the vessel at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

G SPPS Workflow for this compound Incorporation cluster_cycle Repeat for each Amino Acid fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF) fmoc_deprotection->wash1 coupling Amino Acid Coupling (e.g., this compound + HBTU/DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 wash2->fmoc_deprotection end End: Protected Peptide-Resin wash2->end Final Cycle start Start: Swollen Resin start->fmoc_deprotection

General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: On-Resin Alloc Group Deprotection

This protocol details the selective removal of the Alloc protecting group from the Dap side chain, enabling subsequent modification.

Materials:

  • Peptide-resin containing the this compound residue

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Allyl scavenger: e.g., Phenylsilane (PhSiH₃), Morpholine, or an amine-borane complex

  • Anhydrous, degassed DCM or a DCM/DMF mixture

  • Inert gas (Argon or Nitrogen)

Methodology:

  • Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes under an inert atmosphere to prevent catalyst oxidation.

  • Reagent Preparation: In a separate vial, prepare the deprotection cocktail. Dissolve Pd(PPh₃)₄ (0.1-0.3 equivalents relative to resin loading) and the scavenger (e.g., 10-20 equivalents of Phenylsilane) in the reaction solvent.

  • Deprotection Reaction:

    • Drain the swelling solvent from the resin.

    • Add the deprotection cocktail to the resin.

    • Gently agitate or shake the reaction vessel at room temperature for 1-2 hours. The reaction mixture should be protected from light.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly to remove the palladium catalyst and scavenger byproducts. A typical washing sequence is: DCM (5 times), DMF (5 times), and a final wash with DCM (5 times).

  • Confirmation: The successful deprotection of the side-chain amine can be confirmed using a chloranil test.

G Catalytic Cycle of Alloc Deprotection Peptide_Alloc Peptide-NH-Alloc Pi_Allyl_Complex π-allyl-Pd(II) Complex Peptide_Alloc->Pi_Allyl_Complex + Pd(0)L₄ Pd0 Pd(0)L₄ Peptide_NH2 Peptide-NH₂ Pi_Allyl_Complex->Peptide_NH2 + Scavenger Scavenger_Allyl Scavenger-Allyl Pi_Allyl_Complex->Scavenger_Allyl + Scavenger Scavenger Scavenger (e.g., PhSiH₃) Scavenger_Allyl->Pd0 Regenerates Catalyst

Mechanism of Palladium-catalyzed Alloc deprotection.

Conclusion

This compound is an indispensable tool for advanced peptide synthesis. Its commercial availability and the robustness of its orthogonal deprotection chemistry provide researchers with precise control over peptide architecture. By enabling site-specific modifications on a solid support, this reagent opens the door to the creation of novel peptide-based therapeutics, diagnostics, and research tools with tailored properties and enhanced performance.

References

A Comprehensive Technical Guide to the Safety and Handling of Fmoc-Dap(Alloc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides in-depth safety and handling information for Fmoc-Dap(Alloc)-OH (Nα-Fmoc-Nβ-allyloxycarbonyl-L-2,3-diaminopropionic acid), a derivative of the amino acid alanine utilized in peptide synthesis.[1][2] It is intended for researchers, scientists, and professionals in drug development who may handle this compound.

Chemical Identification and Properties

This compound is a white to off-white solid organic compound.[1] Key identifying and physical properties are summarized below.

PropertyValueSource
Molecular Formula C22H22N2O6[3][4]
Molecular Weight 410.42 g/mol
CAS Number 188970-92-5
Appearance White to off-white solid
Melting Point 165 °C
Boiling Point 658.597 °C at 760 mmHg
Density 1.298 g/cm³
Solubility Soluble in DMSO (100 mg/mL)

Hazard Identification and Safety Precautions

This compound is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory irritation.

Hazard StatementCodeDescription
Causes skin irritationH315The substance can cause irritation upon contact with the skin.
Causes serious eye irritationH319The substance can cause serious irritation if it comes into contact with the eyes.
May cause respiratory irritationH335Inhalation of the dust may lead to irritation of the respiratory tract.
Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment should be used when handling this compound:

EquipmentSpecification
Eye Protection Eyeshields or safety glasses
Hand Protection Chemical-resistant gloves
Respiratory Protection Type N95 (US) dust mask or equivalent

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling
  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Use only in a well-ventilated area.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage
ConditionTemperatureDuration
Powder -20°C3 years
2-8°C2 years
In Solvent (-80°C) -80°C6 months
In Solvent (-20°C) -20°C1 month

The compound should be stored in a dry, well-ventilated place. It is classified under Storage Class 11 as a combustible solid.

Disposal

Dispose of contents and container in accordance with local, regional, national, and international regulations.

Emergency and First Aid Procedures

In case of exposure, follow these first aid measures:

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • After skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • After inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • After ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

Fire-Fighting and Accidental Release Measures

Fire-Fighting
  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific hazards arising from the chemical: Emits toxic fumes under fire conditions.

Accidental Release
  • Personal precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.

  • Environmental precautions: Do not let product enter drains.

  • Methods for cleaning up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Experimental Workflow and Safety Logic

The following diagrams illustrate the general workflow for handling this chemical and the logical flow of safety procedures.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh this compound in Ventilated Hood B->C D Prepare Solution (e.g., with DMSO) C->D E Store Compound and Solutions Appropriately D->E F Clean Work Area and Dispose of Waste E->F G Remove PPE and Wash Hands F->G G A Hazard Identification (Irritant: Skin, Eye, Respiratory) B Risk Assessment (Evaluate potential for exposure) A->B informs C Control Measures (Engineering, Administrative, PPE) B->C determines D Safe Handling & Storage Procedures C->D enables E Emergency Response Plan (First Aid, Spill, Fire) D->E is supported by

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-Dap(Alloc)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability, binding affinity, and biological activity. L-α,β-diaminopropionic acid (Dap) is a versatile building block that introduces a primary amine on its side chain, offering a site for various modifications such as cyclization, labeling, or conjugation.[1] The use of Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-(allyloxycarbonyl)-L-2,3-diaminopropionic acid, or Fmoc-Dap(Alloc)-OH, provides an orthogonal protection strategy crucial for selective side-chain manipulation during solid-phase peptide synthesis (SPPS). The Fmoc group is base-labile, while the Alloc group is selectively removed by palladium catalysis, leaving other protecting groups like Boc (acid-labile) intact.[2] This application note provides a detailed protocol for the incorporation of this compound and the subsequent selective deprotection of the Alloc group.

Data Summary

The efficiency of incorporating this compound and the subsequent deprotection of the Alloc group are critical for the successful synthesis of complex peptides. The following table summarizes typical quantitative data obtained during these processes.

ParameterTypical ValueConditions/ReagentsReference
Coupling Efficiency of this compound>95%DIC/Oxyma or HBTU/DIEA in DMF[2]
Alloc Side-Chain Deprotection YieldQuantitativePd(PPh₃)₄/PhSiH₃ in DCM or DMF[2]
Final Purified Peptide Purity≥95%RP-HPLC

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual Fmoc-based solid-phase synthesis of a linear peptide on a Rink Amide resin, incorporating this compound at a desired position.

Materials:

  • Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g loading)

  • Fmoc-protected amino acids, including this compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents:

    • N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure, or

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and N,N-Diisopropylethylamine (DIEA)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and Oxyma (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

    • Alternatively, use HBTU (3-5 equivalents) and DIEA (6-10 equivalents).

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

    • After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. Incorporate this compound at the desired position using the same coupling protocol.

Protocol 2: Selective On-Resin Deprotection of the Alloc Group

This protocol describes the selective removal of the Alloc protecting group from the Dap side chain while the peptide remains attached to the resin.

Materials:

  • Peptide-resin containing the this compound residue

  • Dichloromethane (DCM), anhydrous and degassed

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) as a scavenger

  • Solid-phase synthesis vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes.

  • Deprotection Cocktail Preparation:

    • In a separate vial, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in DCM under an inert atmosphere.

    • Add phenylsilane (20 equivalents) to the solution.

  • Deprotection Reaction:

    • Drain the DCM from the swollen resin.

    • Add the deprotection cocktail to the resin.

    • Shake the reaction vessel for 20-30 minutes at room temperature under an inert atmosphere.

    • Repeat the treatment with a fresh deprotection cocktail to ensure complete removal.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (3-5 times) to remove the palladium catalyst and scavenger byproducts.

    • Wash with DMF (3-5 times).

  • Confirmation of Deprotection: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the removal of the Alloc group. The newly liberated side-chain amine is now available for further modification.

Visualizations

SPPS_Workflow Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF/DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., DIC/Oxyma) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Fmoc_Deprotection for next amino acid Final_Cleavage Final Cleavage (e.g., TFA cocktail) Repeat->Final_Cleavage synthesis complete

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Orthogonal_Protection Fmoc_Dap_Alloc Fmoc-Dap(Alloc)-Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (Base: Piperidine) Fmoc_Dap_Alloc->Fmoc_Deprotection Alloc_Deprotection Alloc Deprotection (Catalyst: Pd(PPh₃)₄) Fmoc_Dap_Alloc->Alloc_Deprotection Deprotected_Fmoc H₂N-Dap(Alloc)-Peptide-Resin Fmoc_Deprotection->Deprotected_Fmoc Deprotected_Alloc Fmoc-Dap(NH₂)-Peptide-Resin Alloc_Deprotection->Deprotected_Alloc Final_Cleavage Resin Cleavage (Acid: TFA) Cleaved_Peptide Free Peptide Final_Cleavage->Cleaved_Peptide Deprotected_Alloc->Final_Cleavage Alloc_Deprotection_Workflow Start Peptide-Resin with This compound Swell Swell Resin in Anhydrous DCM Start->Swell Prepare_Cocktail Prepare Deprotection Cocktail (Pd(PPh₃)₄ + PhSiH₃ in DCM) Swell->Prepare_Cocktail React Add Cocktail to Resin and React (20-30 min) Swell->React Prepare_Cocktail->React Wash Wash Resin Thoroughly (DCM and DMF) React->Wash Result Resin with Deprotected Dap Side Chain Wash->Result

References

Application Notes and Protocols for On-Resin Side-Chain Modification Using Fmoc-Dap(Alloc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of peptide-based drug discovery, the incorporation of non-canonical amino acids is a key strategy for enhancing the therapeutic properties of peptides, such as stability, potency, and target selectivity. Fmoc-L-2,3-diaminopropionic acid (Dap) derivatives are particularly valuable building blocks that introduce a primary amine on the side chain, enabling a wide range of modifications. The use of an orthogonally protected Fmoc-Dap(Alloc)-OH, where the side-chain is protected by an allyloxycarbonyl (Alloc) group, offers a versatile platform for site-specific peptide modification.[1][2] The Alloc group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions for cleavage from many resins, but it can be selectively removed on-resin using palladium catalysis under mild conditions.[1][3] This orthogonality allows for the synthesis of complex peptide architectures, including cyclic peptides, branched peptides, and peptide conjugates.[1]

These application notes provide detailed protocols for the incorporation of this compound into a peptide sequence, the selective on-resin deprotection of the Alloc group, and subsequent side-chain modification.

Key Applications

The strategic use of this compound enables several advanced applications in peptide science:

  • Synthesis of Cyclic Peptides: The deprotected side-chain amine of the Dap residue can be reacted with a C-terminal carboxylic acid or the side-chain of an acidic amino acid (e.g., Asp or Glu) to form a lactam bridge, resulting in a cyclized peptide with constrained conformation and potentially improved biological activity.

  • Generation of Peptide Libraries: The exposed amine on the Dap side-chain serves as a versatile handle for coupling various molecules, facilitating the creation of diverse peptide libraries for structure-activity relationship (SAR) studies.

  • Development of Branched Peptides: A second peptide chain can be synthesized on the Dap side-chain, leading to the formation of branched peptides that can mimic protein epitopes or present multiple binding sites.

  • Preparation of Peptide Conjugates: The Dap side-chain allows for the attachment of various moieties such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains to improve the pharmacokinetic and pharmacodynamic properties of the peptide.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual Fmoc-based solid-phase synthesis of a linear peptide on Rink Amide resin.

Materials:

  • Rink Amide resin (e.g., 100-200 mesh)

  • Fmoc-protected amino acids, including this compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and shake for 5 minutes. Drain and repeat the treatment for 15-20 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading), DIC (3-5 equivalents), and Oxyma Pure (3-5 equivalents) in DMF.

    • Pre-activate the mixture for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position using the same coupling protocol.

Workflow for Peptide Chain Elongation with this compound

G cluster_cycle Elongation Cycle Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Washing_1->Amino_Acid_Coupling Washing_2 Washing (DMF, DCM) Amino_Acid_Coupling->Washing_2 Incorporate_Dap Incorporate This compound Washing_2->Incorporate_Dap If Dap Repeat Repeat for next Amino Acid Washing_2->Repeat If not Dap G Peptide_Alloc Peptide-Dap(Alloc) Deprotected_Peptide Peptide-Dap(NH₂) Peptide_Alloc->Deprotected_Peptide On-Resin Deprotection Reagents Pd(PPh₃)₄ PhSiH₃ DCM or DMF Reagents->Deprotected_Peptide G Start Peptide-Resin with Dap(NH₂) Activation Activate Carboxylic Acid (HBTU/HOBt/DIPEA) Start->Activation Coupling Couple to Dap Side-Chain Activation->Coupling Washing Washing (DMF, DCM) Coupling->Washing Cleavage Cleavage from Resin (TFA Cocktail) Washing->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Modified Peptide Purification->Final_Peptide

References

Application Note: Standard Conditions for Removing the Alloc Group from Dap Residue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The allyloxycarbonyl (Alloc) protecting group is a crucial tool in peptide synthesis and the development of complex organic molecules. Its key advantage lies in its orthogonality to other common protecting groups like Boc and Fmoc, as it can be selectively removed under mild, neutral conditions.[1][2] This allows for site-specific modifications of complex peptides, such as those containing the diaminopropionic acid (Dap) residue. The removal of the Alloc group is typically achieved through palladium(0)-catalyzed allylic cleavage, which involves the formation of a π-allyl palladium complex.[2][3] A scavenger is essential to trap the reactive allyl cation generated during this process, preventing side reactions like re-alkylation of the newly deprotected amine.[4] This document provides detailed protocols and comparative data for the efficient removal of the Alloc group from Dap-containing residues.

Mechanism of Alloc Deprotection

The deprotection of the Alloc group is a catalytic cycle initiated by the coordination of a Palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), to the allyl group. This is followed by oxidative addition to form an allyl-palladium(II) complex. The resulting carbamate ligand can then dissociate and decarboxylate to yield the free amine. To regenerate the Pd(0) catalyst and prevent the allyl group from reattaching to the deprotected amine, a scavenger is introduced. The scavenger, typically a nucleophile or a hydride donor, reacts with the allyl-palladium(II) complex.

Diagram of the Alloc Deprotection Mechanism

G cluster_cycle Catalytic Cycle Pd(0) Pd(0) Alloc_Protected_Amine R-NH-Alloc Pi_Allyl_Complex [R-NH-COO-Pd(II)-Allyl] Complex Alloc_Protected_Amine->Pi_Allyl_Complex Oxidative Addition Pi_Allyl_Complex->Pd(0) Reductive Elimination/ Nucleophilic Attack Deprotected_Amine R-NH2 + CO2 Pi_Allyl_Complex->Deprotected_Amine Decarboxylation Allyl_Scavenger_Adduct Allyl-Scavenger Adduct Pi_Allyl_Complex->Allyl_Scavenger_Adduct Scavenger Scavenger (e.g., PhSiH3, Me2NH.BH3) Scavenger->Pi_Allyl_Complex G start Start swell_resin Swell Resin in DCM start->swell_resin add_catalyst Add Pd(PPh3)4 Solution swell_resin->add_catalyst add_scavenger Add Phenylsilane add_catalyst->add_scavenger react Agitate at RT (30-60 min) add_scavenger->react wash_dcm Wash with DCM react->wash_dcm wash_pd_scavenger Wash with Na-DDC/DMF wash_dcm->wash_pd_scavenger wash_dmf Wash with DMF wash_pd_scavenger->wash_dmf wash_dcm2 Wash with DCM wash_dmf->wash_dcm2 dry Dry Resin wash_dcm2->dry end End dry->end

References

Application Notes and Protocols: Palladium-Catalyzed Cleavage of the Alloc Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the palladium-catalyzed cleavage of the allyloxycarbonyl (Alloc) protecting group in peptide synthesis. The Alloc group is a valuable tool due to its unique removal conditions, which are orthogonal to the commonly used acid-labile Boc and base-labile Fmoc protecting groups.[1][2][3] This orthogonality is crucial for the synthesis of complex peptides, such as those involving side-chain modifications, cyclization, or branching.[1][2]

The standard method for Alloc removal utilizes a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger. The catalyst reacts with the allyl group to form a π-allyl palladium complex. The scavenger then intercepts this complex, preventing side reactions and regenerating the catalyst.

Data Presentation: Comparison of Reaction Components

The efficiency of the Alloc deprotection is influenced by the choice of catalyst, scavenger, and solvent, as well as the reaction time and temperature. The following tables summarize quantitative data from various studies to facilitate the selection of optimal conditions.

Table 1: Comparison of Common Scavengers for Alloc Deprotection

ScavengerCatalystEquivalentsReaction TimeTemperaturePeptide Purity (%)Overall Yield (%)Reference
Phenylsilane (PhSiH₃)Pd(PPh₃)₄252 x 20 minRoom Temp>95Not Reported
Phenylsilane (PhSiH₃)Pd(PPh₃)₄251 h25°CNot SpecifiedNot Specified
Phenylsilane (PhSiH₃)Pd(PPh₃)₄Not Specified2 x 5 min38°C (Microwave)>98Not Specified
N-MethylanilinePd(PPh₃)₄282 hoursRoom TempNot ReportedNot Reported
Dimethylamine borane (Me₂NH·BH₃)Pd(PPh₃)₄Not Specified40 minRoom TempQuantitative RemovalNot Specified
Tributyltin hydride (Bu₃SnH)Pd(0)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Table 2: Comparison of Palladium Catalysts and General Reaction Conditions

CatalystScavengerSolventReaction TimeKey Features
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Phenylsilane (PhSiH₃)Dichloromethane (DCM)30 min - 2 hoursMost common and well-documented catalyst for Alloc removal.
Pd(0)/DABCONot SpecifiedNot SpecifiedShortNot detailed in the provided context.
Palladium(II) acetate/TPPTSNot SpecifiedNot SpecifiedNot SpecifiedMentioned as a water-soluble alternative.

Experimental Protocols

Protocol 1: Standard On-Resin Alloc Deprotection

This protocol describes the removal of the Alloc group from a peptide synthesized on a solid support.

Materials:

  • Alloc-protected peptide on solid support (e.g., 2-chlorotrityl resin)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Solid Phase Peptide Synthesis (SPPS) reaction vessel

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Resin Swelling: Swell the Alloc-protected peptide-resin in anhydrous DCM within an SPPS reaction vessel for 30-60 minutes.

  • Reagent Preparation: In a separate vial, prepare a solution of Pd(PPh₃)₄ (0.1-0.35 equivalents relative to resin loading) and phenylsilane (10-25 equivalents) in anhydrous DCM.

  • Deprotection Reaction: Drain the DCM from the swollen resin. Under an inert atmosphere, add the freshly prepared catalyst/scavenger solution to the resin. Agitate the mixture for 30 minutes to 2 hours at room temperature. For peptides prone to aggregation or difficult sequences, a second treatment with fresh reagents may be beneficial.

  • Washing: After the reaction is complete, drain the solution and wash the resin thoroughly to remove residual catalyst and scavenger. A typical washing sequence is:

    • DCM (3-5 times)

    • DMF (3-5 times)

    • A wash with a solution of a chelating agent like diethyldithiocarbamate can help remove final traces of palladium.

  • Monitoring (Optional): The completion of the deprotection can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS. The disappearance of the Alloc-protected peptide peak and the appearance of a new, more polar peak indicates successful deprotection.

Protocol 2: Microwave-Assisted On-Resin Alloc Deprotection

This protocol utilizes microwave irradiation to accelerate the deprotection reaction, significantly reducing the reaction time.

Materials:

  • Same as Protocol 1, with the addition of a microwave-safe reaction vessel.

Procedure:

  • Resin Swelling: Swell the Alloc-protected peptide-resin in the chosen solvent inside a microwave-safe reaction vessel.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.35 equivalents) and scavenger (e.g., phenylsilane, 10-25 equivalents) to the vessel.

  • Microwave Reaction: Place the vessel in a microwave peptide synthesizer. Set the temperature to 38-50°C and the reaction time to 5-10 minutes. It has been reported that two 5-minute deprotections at 38°C can lead to >98% purity.

  • Washing: Following the microwave-assisted reaction, perform the same thorough washing procedure as described in Protocol 1.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed cleavage of the Alloc group in solid-phase peptide synthesis.

G cluster_0 Resin Preparation cluster_1 Deprotection cluster_2 Workup cluster_3 Next Steps A Swell Alloc-protected peptide-resin in DCM B Prepare Pd(PPh3)4 and scavenger solution A->B C Add reagent solution to resin under inert atmosphere B->C D Agitate at room temperature or use microwave C->D E Drain reaction solution D->E F Wash resin with DCM and DMF E->F G Proceed to next coupling step F->G H Cleave peptide from resin F->H

Caption: Experimental workflow for palladium-catalyzed Alloc deprotection.

Catalytic Cycle

The diagram below outlines the proposed mechanism for the palladium-catalyzed cleavage of the Alloc group.

G A Pd(0)L_n (Active Catalyst) C π-allyl Palladium Complex A->C + Alloc-Peptide B Alloc-Protected Peptide B->C E Deprotected Peptide C->E + Scavenger F Allyl-Scavenger Adduct C->F D Scavenger (e.g., PhSiH3) D->E D->F E->A - Regenerated Pd(0)

Caption: Catalytic cycle of palladium-catalyzed Alloc deprotection.

Troubleshooting and Optimization

  • Incomplete Deprotection: This can be caused by catalyst inactivation, inefficient scavenging, or poor resin swelling. Ensure an inert atmosphere to prevent catalyst oxidation, use a sufficient excess of scavenger, and allow adequate time for resin swelling.

  • Catalyst Poisoning: Certain functional groups, particularly those containing sulfur, can poison the palladium catalyst. Careful planning of the synthetic route is necessary when such residues are present.

  • Residual Palladium: Palladium residues can interfere with subsequent reactions or contaminate the final product. Thorough washing after deprotection is critical. In some cases, treatment with a palladium scavenger resin may be necessary.

  • Side Reactions: Inefficient scavenging of the allyl cation can lead to re-alkylation of the deprotected amine or other nucleophilic side chains. The choice and excess of the scavenger are key to minimizing these side reactions. Amine-borane complexes have been shown to be effective scavengers that prevent amine back-alkylation.

References

Application of Fmoc-Dap(Alloc)-OH in the Creation of Peptide Libraries: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of diverse peptide libraries is a cornerstone of modern drug discovery and chemical biology. These libraries are instrumental in identifying novel therapeutic leads, mapping protein-protein interactions, and developing diagnostic tools. The incorporation of non-proteinogenic amino acids, such as L-2,3-diaminopropionic acid (Dap), offers a powerful strategy to expand the chemical space of peptide libraries, leading to peptides with enhanced stability, constrained conformations, and novel functionalities. Fmoc-Dap(Alloc)-OH, with its orthogonally protected side-chain amine, is a particularly versatile building block for this purpose. The 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine is labile to basic conditions, while the allyloxycarbonyl (Alloc) group on the β-amine is selectively removed by palladium(0) catalysis, allowing for precise, site-specific modification of the peptide backbone. This document provides detailed application notes and experimental protocols for the effective use of this compound in the generation of peptide libraries.

Key Applications

The unique orthogonal protection scheme of this compound enables a variety of applications in peptide library synthesis:

  • Branched Peptide Libraries: The deprotected Dap side-chain amine can serve as an anchor point for the synthesis of a second peptide chain, leading to the creation of libraries of branched peptides. This approach is valuable for mimicking complex protein epitopes and developing multivalent ligands.

  • Cyclic Peptide Libraries: On-resin cyclization between the deprotected Dap side-chain and a C-terminal carboxylic acid or the side-chain of an acidic amino acid (e.g., Asp or Glu) can be employed to generate libraries of cyclic peptides. Cyclization is a well-established strategy to improve peptide stability and binding affinity.[1]

  • Post-Synthesis Modification Libraries: Following the assembly of a linear peptide library containing a Dap(Alloc) residue, the Alloc group can be selectively removed to unmask the side-chain amine. This amine can then be acylated with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides) to create a library of peptides with post-synthetic modifications. This "split-and-pool" diversification strategy allows for the rapid generation of large and diverse libraries.

Data Presentation

Table 1: Synthesis Efficiency and Purity
ParameterTypical ValueNotes
Purity of this compound≥95%High purity of the starting material is crucial for successful synthesis.
Coupling Efficiency in SPPS>95%Can be sequence-dependent and may require optimized coupling reagents for sterically hindered positions.
Alloc Deprotection YieldQuantitativeTypically achieved with palladium catalysts and a scavenger.
Final Crude Peptide PurityVariableDependent on the length and sequence of the peptide. Purification by HPLC is usually required.
Table 2: Illustrative Diversity of a Split-and-Pool Peptide Library

The following table illustrates the potential diversity of a peptide library synthesized using this compound in a split-and-pool strategy.

Library DesignNumber of Building Blocks at Each StepTheoretical Diversity
Linear Peptide Synthesis (5 positions)20 proteinogenic amino acids20^5 = 3,200,000
Diversification at Dap Side-Chain100 diverse carboxylic acids3,200,000 x 100 = 320,000,000

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Library Incorporating this compound

This protocol outlines the manual synthesis of a peptide library on a solid support using the split-and-pool method.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessels

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Split-and-Pool):

    • Divide the deprotected resin into equal portions, one for each amino acid to be coupled at that position.

    • In separate vessels, pre-activate each Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU) and DIPEA in DMF.

    • Add the activated amino acid solution to the corresponding portion of resin and shake for 1-2 hours.

    • Pool all resin portions, wash thoroughly with DMF and DCM, and mix well.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. Incorporate this compound at the desired position(s).

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

Protocol 2: On-Resin Alloc Deprotection

This protocol describes the selective removal of the Alloc protecting group from the Dap side-chain.

Materials:

  • Peptide-resin containing Dap(Alloc)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃) or other suitable scavenger

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM or THF under an inert atmosphere for 30 minutes.

  • Deprotection Cocktail Preparation: In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.5 equivalents relative to the Alloc group) in anhydrous DCM or THF. Add the scavenger (e.g., PhSiH₃, 10-20 equivalents).

  • Deprotection Reaction: Add the deprotection cocktail to the resin and shake gently under an inert atmosphere for 1-2 hours.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM, DMF, and finally DCM again to remove all traces of the catalyst and scavenger.

Protocol 3: Side-Chain Diversification via Acylation

This protocol describes the acylation of the deprotected Dap side-chain amine.

Materials:

  • Peptide-resin with deprotected Dap side-chain

  • Library of diverse carboxylic acids

  • Coupling reagents (e.g., HATU, PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the deprotected peptide-resin in DMF.

  • Acylation (Split-and-Pool):

    • Divide the resin into equal portions, one for each carboxylic acid to be coupled.

    • In separate vessels, pre-activate each carboxylic acid (3-5 equivalents) with a coupling reagent and DIPEA in DMF.

    • Add the activated carboxylic acid solution to the corresponding portion of resin and shake for 2-4 hours.

    • Pool all resin portions and wash thoroughly with DMF and DCM.

  • Final Cleavage and Purification: Cleave the peptides from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O). Purify the individual peptides from the library as needed using techniques like HPLC.

Visualizations

Orthogonal_Deprotection Fmoc_Dap_Alloc This compound Dap_Alloc_Incorporated Peptide-Dap(Alloc)-Resin Fmoc_Dap_Alloc->Dap_Alloc_Incorporated SPPS Coupling Peptide_Resin Peptide-Resin (Fmoc-N-terminus) Peptide_Resin->Dap_Alloc_Incorporated N_Terminus_Deprotected H2N-Peptide-Dap(Alloc)-Resin Dap_Alloc_Incorporated->N_Terminus_Deprotected Piperidine Side_Chain_Deprotected Fmoc-Peptide-Dap(NH2)-Resin Dap_Alloc_Incorporated->Side_Chain_Deprotected Pd(PPh3)4 / Scavenger Diversified_Peptide Fmoc-Peptide-Dap(R)-Resin Side_Chain_Deprotected->Diversified_Peptide Acylation (R-COOH)

Caption: Orthogonal deprotection of this compound.

Split_and_Pool_Workflow cluster_0 Cycle 1 cluster_1 Cycle 2 cluster_2 Diversification at Dap Resin Resin Split1 Split Resin->Split1 Couple1_A Couple AA1 Split1->Couple1_A Couple1_B Couple AA2 Split1->Couple1_B Couple1_C ... Split1->Couple1_C Pool1 Pool & Mix Couple1_A->Pool1 Couple1_B->Pool1 Couple1_C->Pool1 Split2 Split Pool1->Split2 Couple2_A Couple AAx Split2->Couple2_A Couple2_B Couple AAy Split2->Couple2_B Couple2_C ... Split2->Couple2_C Pool2 Pool & Mix Couple2_A->Pool2 Couple2_B->Pool2 Couple2_C->Pool2 Alloc_Deprotection Alloc Deprotection Pool2->Alloc_Deprotection Split3 Split Alloc_Deprotection->Split3 Acylate_R1 Acylate R1 Split3->Acylate_R1 Acylate_R2 Acylate R2 Split3->Acylate_R2 Acylate_R3 ... Split3->Acylate_R3 Final_Pool Final Library Pool Acylate_R1->Final_Pool Acylate_R2->Final_Pool Acylate_R3->Final_Pool

Caption: Split-and-pool synthesis workflow for a diversified peptide library.

Library_Screening_Workflow Library One-Bead-One-Compound Peptide Library Incubation Incubate with Target Protein Library->Incubation Washing Wash to Remove Non-binders Incubation->Washing Hit_Identification Identify 'Hit' Beads (e.g., Colorimetric Assay) Washing->Hit_Identification Hit_Isolation Isolate Individual 'Hit' Beads Hit_Identification->Hit_Isolation Structure_Elucidation Determine Peptide Structure (e.g., Mass Spectrometry) Hit_Isolation->Structure_Elucidation

Caption: General workflow for screening a one-bead-one-compound library.

Conclusion

This compound is a powerful and versatile building block for the creation of diverse and complex peptide libraries. Its orthogonal protection scheme allows for the straightforward synthesis of linear, branched, and cyclic peptides, as well as libraries with a wide range of post-synthetic modifications. The detailed protocols and workflows presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in their drug discovery and chemical biology endeavors. The ability to generate vast numbers of unique peptide structures facilitates the exploration of new chemical space and increases the probability of identifying novel bioactive compounds.

References

Application Notes and Protocols: Fmoc-Dap(Alloc)-OH in the Synthesis of Branched Peptides and Peptidomimetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Dap(Alloc)-OH, N-α-(9-Fluorenylmethyloxycarbonyl)-N-β-(allyloxycarbonyl)-L-diaminopropionic acid, is a pivotal building block in modern peptide chemistry, enabling the synthesis of complex peptide architectures.[1][2] The strategic placement of orthogonal protecting groups—the base-labile Fmoc group on the α-amine and the palladium-labile Alloc group on the side-chain β-amine—provides chemists with precise control over peptide synthesis and modification.[1][3] This unique feature allows for the selective deprotection of the side chain on the solid support, facilitating the creation of branched peptides, cyclic structures, and various peptidomimetics with enhanced biological activity and stability.[2] This document provides detailed application notes and protocols for the effective use of this compound in solid-phase peptide synthesis (SPPS).

Core Principle: Orthogonal Protection Strategy

The utility of this compound lies in its orthogonal protection scheme. During standard Fmoc-based SPPS, the N-terminal Fmoc group is repeatedly cleaved using a mild base, typically piperidine, to allow for chain elongation. The Alloc group on the Dap side chain remains stable under these conditions, as well as to the acidic conditions often used for final cleavage from the resin. The Alloc group can be selectively removed at any desired step using a palladium(0) catalyst, exposing the side-chain amine for further modification.

This orthogonal strategy is the cornerstone of its application in creating diverse peptide structures:

  • Branched Peptides: The deprotected side-chain amine of the Dap residue serves as an anchor point for the synthesis of a second peptide chain, leading to branched structures that can mimic protein epitopes or present multiple binding motifs.

  • Cyclic Peptides: The exposed side-chain amine can be reacted with the C-terminal carboxyl group or a side chain of another amino acid (e.g., Asp or Glu) to form a lactam bridge, resulting in cyclic peptides with constrained conformations and often improved metabolic stability.

  • Peptidomimetics and Conjugates: A variety of non-peptidic moieties, such as fluorescent dyes, lipids, or carbohydrates, can be conjugated to the Dap side chain to create peptidomimetics with enhanced pharmacokinetic properties or to serve as research tools.

Data Presentation: Reagents and Conditions for Key SPPS Steps

The following tables summarize typical reagents and conditions for the key steps involved in the synthesis of peptides using this compound.

Table 1: Standard Fmoc-SPPS Cycle

StepReagent/SolventConcentration/EquivalentsTime
Resin SwellingDMF-1-2 hours
Fmoc Deprotection20% Piperidine in DMF-2 x 5-15 min
Amino Acid CouplingFmoc-Amino Acid3-5 eq.1-2 hours
Coupling Reagent (e.g., HBTU, DIC)3-5 eq.
Base (e.g., DIPEA)6-10 eq.
WashingDMF, DCM--

Table 2: Alloc Group Deprotection

CatalystScavengerCatalyst EquivalentsScavenger EquivalentsSolventTime
Pd(PPh₃)₄Phenylsilane0.1-0.35 eq.10-20 eq.DCM or DCM/DMF20-40 min (repeated)
Pd(PPh₃)₄N-Methylaniline0.1-0.35 eq.28 eq.DCM or DCM/DMF2 hours
Pd(PPh₃)₄Morpholine0.2-0.5 eq.20-40 eq.DCM or DCM/DMF1-2 hours

Note: Equivalents are relative to the resin loading.

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual Fmoc-based synthesis of a linear peptide on a Rink Amide resin.

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids, including this compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling agent like HBTU (0.95 eq) in DMF.

    • Add DIPEA (2 eq) to pre-activate the amino acid for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • Perform a Kaiser test to monitor coupling completion. If the test is positive (indicating free amines), repeat the coupling step.

    • After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. Incorporate this compound at the desired position using the same coupling protocol.

Protocol 2: On-Resin Alloc Group Deprotection

This protocol should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

  • Peptide-resin containing the Alloc-protected Dap residue

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Scavenger (e.g., phenylsilane)

  • Anhydrous, degassed Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM (3-5 times).

  • Deprotection Cocktail Preparation: In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.3 equivalents relative to resin loading) and phenylsilane (10-20 equivalents) in DCM.

  • Deprotection Reaction:

    • Add the deprotection cocktail to the resin.

    • Agitate the reaction mixture gently at room temperature for 20 minutes.

    • Drain the solution.

    • Repeat the treatment with a fresh deprotection cocktail for another 20 minutes to ensure complete removal.

  • Washing: Wash the resin extensively with DCM (at least 3 times), followed by DMF (at least 3 times) to remove the catalyst and scavenger.

  • Verification: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the removal of the Alloc group.

Protocol 3: Synthesis of a Branched Peptide

This protocol describes the synthesis of a second peptide chain on the deprotected Dap side chain.

Procedure:

  • Main Chain Synthesis: Synthesize the primary peptide chain on the solid support, incorporating this compound at the desired branching point, following Protocol 1.

  • Alloc Deprotection: Selectively remove the Alloc group from the Dap side chain using Protocol 2.

  • Branch Synthesis:

    • Following the deprotection and washing, perform a standard Fmoc deprotection step (Protocol 1, step 2) on the primary chain's N-terminus if it is still Fmoc-protected and capping is desired. Otherwise, proceed directly to coupling on the side chain.

    • Couple the first Fmoc-amino acid of the branch chain to the now-free side-chain amine of the Dap residue using the coupling procedure outlined in Protocol 1, step 3.

    • Continue to elongate the branch chain by repeating the Fmoc deprotection and coupling cycles (Protocol 1, steps 2 and 3) until the desired branched peptide is assembled.

  • Cleavage and Purification: Once the synthesis is complete, cleave the branched peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and purify by reverse-phase HPLC.

Visualizations

experimental_workflow cluster_SPPS Fmoc-SPPS of Main Chain cluster_modification Side-Chain Modification cluster_final Final Steps Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Fmoc_Deprotection->Coupling Incorporate_Dap 4. Incorporate This compound Coupling->Incorporate_Dap Elongation 5. Repeat Steps 2 & 3 Incorporate_Dap->Elongation Alloc_Deprotection 6. Alloc Deprotection (Pd(PPh₃)₄, Phenylsilane) Elongation->Alloc_Deprotection Branch_Coupling 7. Couple First AA of Branch Chain Alloc_Deprotection->Branch_Coupling Branch_Elongation 8. Elongate Branch Chain (Repeat SPPS Cycles) Branch_Coupling->Branch_Elongation Cleavage 9. Cleavage from Resin (TFA Cocktail) Branch_Elongation->Cleavage Purification 10. HPLC Purification Cleavage->Purification

Caption: Workflow for branched peptide synthesis using this compound.

orthogonal_protection cluster_fmoc Chain Elongation cluster_alloc Side-Chain Modification cluster_cleavage Final Cleavage Peptide Peptide-Resin Fmoc-NH-...- Dap(Alloc) -...-COOH Fmoc_Removal Fmoc Removal Peptide:n->Fmoc_Removal Base Labile Alloc_Removal Alloc Removal Peptide:d->Alloc_Removal Pd(0) Labile Resin_Cleavage Resin Cleavage Peptide->Resin_Cleavage Acid Labile Piperidine 20% Piperidine in DMF Piperidine->Fmoc_Removal Palladium Pd(PPh₃)₄ Phenylsilane Palladium->Alloc_Removal TFA TFA Cocktail TFA->Resin_Cleavage

Caption: Orthogonal deprotection strategy of this compound.

Conclusion

This compound is an indispensable tool for the creation of complex peptides and peptidomimetics. Its orthogonal protecting group strategy allows for precise, site-specific modifications on the solid phase, opening avenues for the development of novel therapeutic agents and research probes. The protocols and data presented herein provide a comprehensive guide for researchers to successfully implement this versatile building block in their synthetic strategies.

References

Application Notes and Protocols for Fmoc-Dap(Alloc)-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced potency, stability, and target specificity. L-2,3-diaminopropionic acid (Dap) is a versatile building block that introduces a primary amine on its side chain, offering a site for various modifications such as cyclization, labeling, or conjugation. To achieve selective modification of the Dap side chain, an orthogonal protection strategy is essential. Fmoc-Dap(Alloc)-OH, with its Nα-Fmoc and Nβ-Alloc protecting groups, is an ideal derivative for this purpose in automated solid-phase peptide synthesis (SPPS).[1][2] The Fmoc group is labile to basic conditions (e.g., piperidine), while the Alloc (allyloxycarbonyl) group is selectively removed by palladium(0) catalysis, allowing for precise control over the synthesis of complex peptides.[2][3][4]

Key Applications

The unique structural features of this compound enable a wide range of applications in drug discovery and peptide science:

  • Synthesis of Cyclic and Constrained Peptides: The side-chain amine of Dap, after selective deprotection of the Alloc group, can be used to form a lactam bridge with a carboxylic acid group elsewhere in the peptide, leading to conformationally constrained and potentially more stable and active peptides.

  • Branched Peptides and Peptidomimetics: The Dap side chain can serve as an attachment point for a second peptide chain, creating branched peptides that can mimic protein epitopes or present multiple binding motifs.

  • Peptide Conjugation and Labeling: The exposed amine after Alloc deprotection provides a handle for conjugation to other molecules of interest, such as fluorescent dyes, imaging agents, or cytotoxic drugs for targeted delivery.

  • Development of Peptide Libraries: The orthogonal nature of the Alloc group allows for the on-resin modification of the Dap side chain, facilitating the generation of diverse peptide libraries for structure-activity relationship (SAR) studies.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in peptide synthesis.

ParameterTypical ValueNotes
Purity of this compound ≥98.5% (HPLC)High purity of the building block is crucial for successful peptide synthesis.
Typical Coupling Efficiency in SPPS >95%Can be sequence and coupling reagent dependent. Monitoring with a Kaiser test is recommended.
Alloc Side-Chain Deprotection Yield QuantitativeComplete removal is typically achieved with Pd(PPh₃)₄ and a suitable scavenger under optimized conditions.
On-Resin Cyclization Yield (Overall Purified) 5-10%Highly dependent on the peptide sequence and cyclization conditions.
Reagent for Alloc DeprotectionEquivalentsTypical Reaction TimeEfficacy
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) 0.1 - 0.35-The most common catalyst for Alloc deprotection.
Scavenger: Phenylsilane (PhSiH₃) 2020 minutes (may require repetition)Effective scavenger.
Scavenger: N-Methylaniline 282 hoursHigh, effective scavenger.

Experimental Protocols

Protocol 1: Incorporation of this compound in Automated Peptide Synthesis

This protocol outlines a standard cycle for incorporating this compound into a growing peptide chain on a solid support resin (e.g., Rink Amide resin) using an automated peptide synthesizer.

Reagents:

  • This compound

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Amino Acid Solution: 0.2 M solution of this compound in DMF

  • Activation Reagent Solution (e.g., HBTU/HOBt or DIC/Oxyma in DMF)

  • N,N-Diisopropylethylamine (DIPEA) in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice for 10 minutes each to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.

  • Coupling: a. Pre-activate the this compound solution by mixing with the activation reagent solution and DIPEA for a few minutes. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for the optimized time (typically 1-2 hours).

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride can be performed.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Deprotection of the Alloc Group

This protocol describes the selective removal of the Alloc protecting group from the Dap side chain while the peptide remains attached to the solid support.

Reagents:

  • Peptide-resin with incorporated this compound

  • Anhydrous, degassed Dichloromethane (DCM) or a DCM/DMF mixture

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Scavenger (e.g., Phenylsilane or N-Methylaniline)

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes.

  • Deprotection Cocktail Preparation: In a separate vessel, prepare a solution of Pd(PPh₃)₄ (0.1-0.35 equivalents relative to resin loading) and the chosen scavenger in the reaction solvent.

  • Deprotection Reaction: Add the deprotection cocktail to the resin.

  • Reaction Incubation: Gently agitate the reaction mixture at room temperature for the recommended time (e.g., 20 minutes to 2 hours, may require repetition). Performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can prevent catalyst deactivation.

  • Washing: Thoroughly wash the resin with DCM and DMF to remove all traces of the palladium catalyst and scavenger byproducts. A wash with a solution of sodium diethyldithiocarbamate in DMF can also be used to remove residual palladium.

  • Confirmation of Deprotection: A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the complete removal of the Alloc group.

Protocol 3: On-Resin Lactam Bridge Formation (Cyclization)

This protocol outlines the formation of a cyclic peptide through a lactam bridge between the deprotected Dap side-chain amine and a carboxylic acid side chain (e.g., of Aspartic or Glutamic acid).

Reagents:

  • Peptide-resin from Protocol 2 (with deprotected Dap side chain)

  • DMF

  • Coupling reagent (e.g., PyBOP, HATU)

  • Base (e.g., DIPEA)

Procedure:

  • Resin Preparation: Ensure the peptide-resin is well-washed and swollen in DMF.

  • Cyclization Reaction: Add a solution of the coupling reagent (e.g., 3 equivalents of PyBOP) and base (e.g., 6 equivalents of DIPEA) in DMF to the resin.

  • Reaction Incubation: Shake the reaction mixture at room temperature for 4-24 hours.

  • Monitoring: Monitor the progress of the cyclization by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF and DCM.

Visualizations

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (this compound + Activator) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat

Caption: General workflow for incorporating this compound in SPPS.

cluster_Alloc_Deprotection On-Resin Alloc Deprotection Workflow Peptide_Resin Peptide-Resin (with this compound) Swell Swell Resin (DCM) Peptide_Resin->Swell Deprotection_Cocktail Add Deprotection Cocktail (Pd(PPh3)4 + Scavenger) Swell->Deprotection_Cocktail Reaction Reaction (RT, under N2) Deprotection_Cocktail->Reaction Washing Thorough Washing (DCM, DMF) Reaction->Washing Deprotected_Peptide Peptide-Resin (with deprotected Dap) Washing->Deprotected_Peptide

Caption: Workflow for the selective on-resin deprotection of the Alloc group.

cluster_Orthogonal_Strategy Orthogonal Protection Strategy Fmoc_Dap_Alloc Fmoc-Dap(Alloc)-Peptide-Resin Base_Treatment Base Treatment (e.g., Piperidine) Fmoc_Dap_Alloc->Base_Treatment Selectively cleaves Fmoc Palladium_Treatment Palladium(0) Catalysis (e.g., Pd(PPh3)4) Fmoc_Dap_Alloc->Palladium_Treatment Selectively cleaves Alloc Chain_Elongation N-Terminal Deprotection (for chain elongation) Base_Treatment->Chain_Elongation Side_Chain_Modification Side-Chain Deprotection (for modification/cyclization) Palladium_Treatment->Side_Chain_Modification

Caption: Logical relationship of the orthogonal protection strategy.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-Dap(Alloc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the successful incorporation of Fmoc-Dap(Alloc)-OH into peptide sequences during solid-phase peptide synthesis (SPPS). The allyloxycarbonyl (Alloc) protecting group on the side chain of diaminopropionic acid (Dap) offers an orthogonal protection strategy, allowing for selective deprotection and modification on the solid support. This enables the synthesis of complex peptides, such as cyclic, branched, or conjugated peptides.

Overview of this compound Chemistry

This compound is a valuable building block in Fmoc-based SPPS. The Nα-Fmoc group is labile to basic conditions (typically piperidine in DMF), while the side-chain Alloc group is stable to these conditions. The Alloc group can be selectively removed using a palladium(0) catalyst in the presence of a scavenger, under neutral conditions that do not affect acid-labile side-chain protecting groups or the peptide's linkage to the resin.[1][2] This orthogonality is crucial for on-resin side-chain modifications.[1][3]

Chemical Structure of this compound

Fmoc_Dap_Alloc

Caption: Chemical Structure of this compound.

Compatible Reagents and Solvents

The success of SPPS using this compound relies on the appropriate choice of reagents and solvents for each step. The following tables summarize compatible chemicals for the key stages of the synthesis.

Table 1: Solvents for Fmoc-SPPS
SolventApplication(s)Notes
N,N-Dimethylformamide (DMF)Resin swelling, washing, Fmoc deprotection, couplingThe most common solvent for Fmoc-SPPS.[4] High polarity effectively solvates the peptide-resin. Can contain amine impurities that should be removed.
N-Methyl-2-pyrrolidone (NMP)Resin swelling, washing, couplingA good alternative to DMF, known for superior solvating properties which can improve coupling yields.
Dichloromethane (DCM)Resin swelling, washing, Alloc deprotectionOften used for washing and in Alloc deprotection protocols. Less commonly used in modern Fmoc chemistry for coupling due to potential reaction with piperidine.
Greener AlternativesWashing, coupling, Fmoc deprotectionSolvents like 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), and Ethyl Acetate (EtOAc) are being explored to reduce the environmental impact of SPPS. Their performance can be sequence-dependent.
Table 2: Reagents for Fmoc-SPPS Cycles
ReagentFunctionTypical Concentration/EquivalentsNotes
PiperidineFmoc deprotection20% (v/v) in DMFStandard reagent for removing the Fmoc group.
HCTU, HATU, HBTUCoupling (activating agent)3-5 equivalentsCommonly used uronium/aminium-based coupling reagents that provide efficient peptide bond formation. HATU is often preferred for sterically hindered couplings.
N,N'-Diisopropylcarbodiimide (DIC)Coupling (activating agent)3-5 equivalentsA common carbodiimide coupling reagent.
Oxyma Pure, Hydroxybenzotriazole (HOBt)Coupling (additive)3-5 equivalentsUsed in conjunction with carbodiimides like DIC to suppress racemization and improve coupling efficiency.
N,N-Diisopropylethylamine (DIEA), CollidineBase for coupling5-10 equivalentsNon-nucleophilic bases used to maintain basic conditions during the coupling reaction.
Table 3: Reagents for Alloc Deprotection
ReagentFunctionTypical Equivalents (relative to resin loading)Notes
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Palladium(0) catalyst0.1 - 0.3 equivalentsThe most common catalyst for Alloc group removal. It is sensitive to oxidation, so reactions should be performed under an inert atmosphere.
Phenylsilane (PhSiH₃)Allyl scavenger10 - 24 equivalentsEfficiently traps the allyl group transferred from the peptide, preventing side reactions.
Borane-ammonia complex (BH₃–NH₃)Allyl scavenger6 equivalentsAn alternative scavenger that allows for fast deprotection under near-neutral conditions.
Sodium diethyldithiocarbamatePalladium scavenger0.5% (w/w) in DMFUsed during washing steps after Alloc deprotection to remove residual palladium, which can interfere with subsequent steps.

Experimental Protocols

The following protocols provide a general framework. Optimization may be required based on the specific peptide sequence and resin.

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol describes the steps for elongating the peptide chain.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq.), a coupling agent like HCTU (3-5 eq.), and a base like DIEA (5-10 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature. Coupling times may be extended for difficult sequences.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Protocol 2: Selective On-Resin Alloc Deprotection

This protocol is performed after the desired peptide sequence has been assembled.

  • Preparation: This procedure should be conducted in a well-ventilated fume hood, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect the palladium catalyst.

  • Resin Washing: Wash the peptide-resin thoroughly with anhydrous, degassed DCM (5-7 times).

  • Deprotection Cocktail Preparation: In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.3 eq.) in DCM. To this solution, add phenylsilane (10-24 eq.).

  • Reaction: Add the deprotection cocktail to the resin and agitate the mixture at room temperature. The reaction is typically complete within 30-60 minutes.

  • Monitoring (Optional): The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

  • Washing: Once the deprotection is complete, drain the reaction mixture and wash the resin extensively with:

    • DCM (5 times)

    • A solution of 0.5% sodium diethyldithiocarbamate in DMF (3 times) to scavenge residual palladium.

    • DMF (5 times)

    • DCM (5 times)

  • Proceed to Modification: The resin now has a free side-chain amine and is ready for on-resin modification (e.g., cyclization, labeling).

Protocol 3: Final Cleavage and Deprotection

This protocol releases the final peptide from the solid support and removes all remaining acid-labile side-chain protecting groups.

  • Resin Preparation: After the final synthesis step, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common general-purpose cocktail is Reagent K :

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

    • Caution: Always handle TFA and its cocktails in a well-ventilated fume hood.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.

    • A white precipitate of the crude peptide should form.

  • Isolation:

    • Centrifuge the tube to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflows and Mechanisms

Workflow for SPPS with On-Resin Modification using this compound

cluster_SPPS Fmoc-SPPS Cycles cluster_modification On-Resin Modification cluster_cleavage Final Cleavage start Start with Resin deprotect1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 couple1 Couple Next Fmoc-AA-OH deprotect1->couple1 deprotect2 Fmoc Deprotection couple1->deprotect2 couple_dap Couple This compound deprotect2->couple_dap deprotect3 Fmoc Deprotection couple_dap->deprotect3 couple2 Couple Final Fmoc-AA-OH deprotect3->couple2 alloc_deprotect Selective Alloc Deprotection (Pd(PPh₃)₄ / PhSiH₃) couple2->alloc_deprotect side_chain_mod Side-Chain Modification (e.g., Cyclization, Labeling) alloc_deprotect->side_chain_mod final_deprotect Final Fmoc Deprotection side_chain_mod->final_deprotect cleave Cleavage from Resin (TFA Cocktail) final_deprotect->cleave purify Purify Peptide (HPLC) cleave->purify

Caption: Workflow for SPPS and On-Resin Modification.

Mechanism of Alloc Group Removal

Peptide_Alloc Peptide-Dap(Alloc) Pi_Allyl_Complex π-Allyl Palladium Complex Peptide_Alloc->Pi_Allyl_Complex + Pd(0) Pd0 Pd(PPh₃)₄ Pd0->Pi_Allyl_Complex Pi_Allyl_Complex->Pd0 Regenerated Deprotected_Peptide Deprotected Peptide-Dap(NH₂) Pi_Allyl_Complex->Deprotected_Peptide + Scavenger Scavenged_Allyl Scavenged Allyl Group Pi_Allyl_Complex->Scavenged_Allyl Scavenger Scavenger (e.g., PhSiH₃) Scavenger->Pi_Allyl_Complex

Caption: Palladium-Catalyzed Alloc Deprotection Mechanism.

References

Troubleshooting & Optimization

Common side reactions with Fmoc-Dap(Alloc)-OH during peptide synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions with Fmoc-Dap(Alloc)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in peptide synthesis?

This compound is a derivative of L-2,3-diaminopropionic acid (Dap) used as a building block in SPPS. The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain β-amino group is protected by the allyloxycarbonyl (Alloc) group. This orthogonal protection strategy allows for the selective removal of the Alloc group under mild conditions, enabling site-specific modifications on the peptide backbone, such as cyclization, branching, or the attachment of labels and other molecules.

Q2: What makes the Alloc group "orthogonal" to the Fmoc and other common side-chain protecting groups?

The Alloc group's orthogonality stems from its unique removal conditions. It is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group and the acidic conditions (e.g., trifluoroacetic acid, TFA) used to cleave the peptide from the resin and remove other side-chain protecting groups like Boc and tBu. The Alloc group is selectively cleaved using a palladium(0) catalyst, ensuring that other protecting groups remain intact.[1]

Q3: What are the standard conditions for removing the Alloc group?

The standard protocol for Alloc group removal involves treating the peptide-resin with a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger. The reaction is usually carried out in a solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere.

Troubleshooting Guides

Issue 1: Incomplete Alloc Deprotection

Symptom:

  • Mass spectrometry (MS) analysis of the final peptide shows a mass corresponding to the Alloc-protected peptide.

  • Subsequent on-resin modification reactions at the Dap side-chain are unsuccessful or show low yield.

Troubleshooting Workflow:

cluster_0 Troubleshooting Incomplete Alloc Deprotection start Incomplete Deprotection Detected check_catalyst Check Palladium Catalyst (Fresh? Stored properly?) start->check_catalyst check_reagents Verify Reagent Stoichiometry (Catalyst & Scavenger equivalents) check_catalyst->check_reagents Yes solution_catalyst Use Fresh, High-Quality Pd(PPh₃)₄ check_catalyst->solution_catalyst No check_swelling Assess Resin Swelling (Adequate for reagent access?) check_reagents->check_swelling Yes solution_reagents Increase Equivalents of Catalyst (0.2-0.5 eq.) and Scavenger (20-40 eq.) check_reagents->solution_reagents No check_time Review Reaction Time & Temperature (Sufficient for hindered sequence?) check_swelling->check_time Yes solution_swelling Ensure Adequate Swelling in Appropriate Solvent (DCM/THF) check_swelling->solution_swelling No solution_time Increase Reaction Time or Perform Repeated Deprotection Cycles check_time->solution_time No monitor Monitor Progress via LC-MS check_time->monitor Yes solution_catalyst->monitor solution_reagents->monitor solution_swelling->monitor solution_time->monitor

Caption: Troubleshooting workflow for incomplete Alloc group removal.

Issue 2: Formation of N-Allyl Adduct

Symptom:

  • MS analysis reveals a mass corresponding to the desired peptide + 40 Da, indicating the presence of an allyl group on the deprotected amine.

Root Cause:

  • Inefficient scavenging of the allyl cation generated during the deprotection reaction, leading to re-alkylation of the newly liberated amine.

Prevention and Mitigation:

  • Choice of Scavenger: Phenylsilane (PhSiH₃) is a commonly used and effective scavenger. Other options include morpholine and dimethylamine borane complex (Me₂NH·BH₃), the latter being particularly effective for secondary amines.

  • Sufficient Equivalents: Use a significant excess of the scavenger (typically 20-40 equivalents relative to the resin loading).

  • Thorough Washing: After the deprotection reaction, wash the resin extensively with DCM and DMF to remove all traces of the palladium catalyst and scavenger byproducts.

Data Presentation

Table 1: Recommended Reagents and Conditions for Alloc Deprotection

ParameterRecommendationRationale
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Commonly used and effective for Alloc deprotection.
Catalyst Equivalents 0.1 - 0.5 eq. (relative to resin loading)A lower amount can be effective, but an increase may be necessary for difficult sequences.
Scavenger Phenylsilane (PhSiH₃)Efficiently traps the allyl cation, preventing side reactions.
Dimethylamine borane complex (Me₂NH·BH₃)Particularly effective for deprotection of secondary amines.[2]
Scavenger Equivalents 20 - 40 eq. (relative to resin loading)A large excess is crucial to prevent N-allyl adduct formation.[2]
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Ensures good resin swelling and reagent solubility.
Atmosphere Inert (Argon or Nitrogen)Protects the palladium catalyst from oxidation.
Reaction Time 30 minutes - 2 hoursMay require longer times or repeated cycles for sterically hindered residues.
Temperature Room TemperatureSufficient for the reaction to proceed.

Experimental Protocols

Protocol 1: On-Resin Alloc Group Deprotection

This protocol describes the selective removal of the Alloc protecting group from the Dap side chain while the peptide is attached to the resin.

Materials:

  • Peptide-resin containing this compound

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Anhydrous Dichloromethane (DCM), peptide synthesis grade

  • Anhydrous N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel with a frit

Procedure:

  • Resin Swelling: Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere.

  • Deprotection Cocktail Preparation: In a separate flask, under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.25 equivalents relative to the resin loading) in anhydrous DCM. To this solution, add phenylsilane (25 equivalents).

  • Deprotection Reaction: Drain the DCM from the swollen resin and add the deprotection cocktail.

  • Agitation: Gently agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DCM (3 x 10 mL/g of resin) followed by DMF (3 x 10 mL/g of resin).

  • Monitoring (Optional but Recommended): Take a small sample of the resin for LC-MS analysis to confirm complete deprotection (see Protocol 2).

  • If deprotection is incomplete, repeat steps 3-5.

Protocol 2: LC-MS Monitoring of Alloc Deprotection

This protocol outlines the procedure for taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS to monitor the progress of the Alloc deprotection.

Materials:

  • A small aliquot of peptide-resin (approx. 2-5 mg)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Water (H₂O)

  • Microcentrifuge tubes

  • LC-MS system

Procedure:

  • Sample Collection: After the desired reaction time, take a small aliquot of the resin from the reaction vessel.

  • Washing: Wash the resin sample thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage: Place the dried resin in a microcentrifuge tube and add the cleavage cocktail (approximately 100-200 µL). Allow the cleavage to proceed for 1-2 hours at room temperature.

  • Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether to the microcentrifuge tube.

  • Pelleting: Centrifuge the tube to pellet the peptide.

  • Decanting and Drying: Carefully decant the ether and allow the peptide pellet to air dry.

  • Sample Preparation for LC-MS: Dissolve the dried peptide in a suitable solvent for LC-MS analysis (e.g., 50% ACN in H₂O with 0.1% formic acid).

  • Analysis: Inject the sample into the LC-MS system and analyze the resulting mass spectrum for the presence of the Alloc-protected and deprotected peptide masses.

Visualizations

cluster_1 Alloc Deprotection and Side Reaction peptide_alloc Peptide-Dap(Alloc) pi_allyl_complex π-Allyl-Palladium Complex peptide_alloc->pi_allyl_complex + Pd(0) pd_catalyst Pd(PPh₃)₄ deprotected_peptide Deprotected Peptide-Dap-NH₂ pi_allyl_complex->deprotected_peptide allyl_cation Allyl Cation pi_allyl_complex->allyl_cation n_allyl_adduct N-Allyl Adduct (Side Product) deprotected_peptide->n_allyl_adduct Re-alkylation allyl_cation->deprotected_peptide Inefficient Scavenging scavenger Scavenger (e.g., PhSiH₃) allyl_cation->scavenger Efficient Scavenging scavenged_allyl Scavenged Allyl scavenger->scavenged_allyl

Caption: Palladium-catalyzed Alloc deprotection and potential N-allyl side reaction.

cluster_2 Orthogonality of Alloc Protecting Group fully_protected_peptide Fmoc-Peptide(Side-Chain-PG)-Dap(Alloc)-Resin piperidine 20% Piperidine in DMF fully_protected_peptide->piperidine pd_catalyst Pd(PPh₃)₄ / Scavenger fully_protected_peptide->pd_catalyst tfa TFA Cocktail fully_protected_peptide->tfa fmoc_deprotected H₂N-Peptide(Side-Chain-PG)-Dap(Alloc)-Resin piperidine->fmoc_deprotected Removes Fmoc alloc_deprotected Fmoc-Peptide(Side-Chain-PG)-Dap-NH₂-Resin pd_catalyst->alloc_deprotected Removes Alloc fully_deprotected H₂N-Peptide-OH tfa->fully_deprotected Cleaves from resin & removes acid-labile PGs

Caption: Orthogonal removal of Fmoc, Alloc, and other side-chain protecting groups.

References

Preventing β-lactam formation when using Fmoc-Dap derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Fmoc-Dap (Diaminopropionic acid) derivatives in solid-phase peptide synthesis (SPPS). The primary focus is on preventing the common side reaction of β-lactam formation to ensure the successful synthesis of high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: What are Fmoc-Dap derivatives and what are their common applications in peptide synthesis?

A1: Fmoc-Dap derivatives are building blocks used in peptide synthesis, based on L-2,3-diaminopropionic acid. The α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. The side-chain amino group is typically protected by an acid-labile group, such as Boc (tert-butyloxycarbonyl) or more specialized groups like Adpoc (1-(4-Adamantyl)-1-methylethoxycarbonyl), which provides steric bulk and allows for orthogonal deprotection strategies. These derivatives are frequently used to introduce sites for post-synthesis modifications, such as fluorescent labeling, cyclization, or the attachment of other moieties.

Q2: What is the primary side reaction to be aware of when using Fmoc-Dap derivatives?

A2: The most significant side reaction is the intramolecular cyclization of the activated Fmoc-Dap derivative to form a stable four-membered β-lactam ring. This occurs when the side-chain nitrogen attacks the activated carboxyl group, which is intended to react with the N-terminal amine of the growing peptide chain. This side reaction leads to chain termination and the accumulation of truncated peptide sequences.

Q3: How can I detect β-lactam formation?

A3: β-lactam formation results in the failure of the Fmoc-Dap residue to couple to the peptide chain. This can be detected by:

  • Mass Spectrometry (MS) of the crude peptide: You will observe a significant peak corresponding to the mass of the truncated sequence (the peptide without the Dap residue and subsequent amino acids).

  • Monitoring of Fmoc deprotection: A lack of UV absorbance from the dibenzofulvene-piperidine adduct after the coupling step for the Fmoc-Dap derivative indicates that the Fmoc-protected amino acid did not attach to the resin, which is a strong indicator of β-lactam formation.

Troubleshooting Guide: Preventing β-Lactam Formation

Issue: Low coupling efficiency and truncated sequences observed after attempting to couple an Fmoc-Dap derivative.

This is a classic symptom of β-lactam formation. The following troubleshooting steps can help you mitigate this side reaction.

Step 1: Optimize Coupling Conditions

The choice of coupling reagent and reaction conditions is critical to favor the desired intermolecular coupling over the intramolecular cyclization. The key is to minimize the lifetime of the highly reactive activated intermediate or to use reagents known to be effective for sterically hindered couplings.

Mechanism of β-Lactam Formation

The diagram below illustrates the competing reactions during the coupling of an Fmoc-Dap derivative. The activated carboxyl group can either react with the peptide chain (desired intermolecular reaction) or be attacked by the side-chain amine (undesired intramolecular reaction) to form a β-lactam.

G A Fmoc-Dap-OH B Activation (Coupling Reagent) A->B C Activated Fmoc-Dap* B->C E Desired Intermolecular Coupling C->E Favored by optimized conditions G Undesired Intramolecular Cyclization C->G Side Reaction D Peptide-Resin (Free N-terminus) D->E F Successful Peptide Elongation E->F H β-Lactam Formation (Chain Termination) G->H

Caption: Competing pathways for activated Fmoc-Dap derivatives.

Step 2: Select an Appropriate Coupling Reagent

Certain coupling reagents are more effective at preventing β-lactam formation. The table below summarizes recommended reagents and their rationale for use.

Coupling MethodRationale for Preventing β-Lactam FormationKey Considerations
DIC/OxymaPure Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure form an active ester in situ. Adding this mixture immediately to the resin-bound amine favors the intermolecular reaction.A pre-incubation-free protocol is crucial. Pre-dissolve the Fmoc-Dap derivative and OxymaPure before adding DIC.
DEPBT 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is known to be effective for challenging couplings and can suppress racemization.Avoid pre-activation to minimize the time the activated amino acid is available for cyclization before coupling.
HATU/DIPEA HATU is a highly efficient coupling reagent that can speed up the desired intermolecular reaction.Minimizing the pre-activation time is critical. Add the reagents to the Fmoc-Dap derivative and immediately transfer to the resin.
Step 3: Follow a Recommended Experimental Protocol

Adhering to a protocol designed to minimize pre-activation time is essential.

Troubleshooting Workflow

Use the following workflow to diagnose and resolve issues with Fmoc-Dap coupling.

G start Start: Low yield or truncated peptide observed check_ms Analyze crude product by MS start->check_ms is_truncated Is major peak the truncated sequence? check_ms->is_truncated review_coupling Review Coupling Protocol is_truncated->review_coupling Yes other_issue Investigate other potential synthesis issues (e.g., aggregation) is_truncated->other_issue No preactivation Was pre-activation time minimized? review_coupling->preactivation change_reagent Change Coupling Reagent (e.g., to DIC/Oxyma or HATU) preactivation->change_reagent No implement_protocol Implement Recommended Protocol (See Experimental Protocols section) preactivation->implement_protocol Yes change_reagent->implement_protocol resynthesize Re-synthesize Peptide implement_protocol->resynthesize success Success: High purity peptide resynthesize->success

Caption: Troubleshooting workflow for Fmoc-Dap coupling issues.

Experimental Protocols

Protocol 1: Coupling with DIC/OxymaPure

This protocol is designed to minimize pre-activation time and thereby reduce the risk of β-lactam formation.

Experimental Workflow for DIC/OxymaPure Coupling

G start Start: Swollen, deprotected peptide-resin prepare_solution In a separate vessel, dissolve: - Fmoc-Dap-OH (3 eq.) - OxymaPure (3 eq.) in DMF start->prepare_solution add_dic Add DIC (3 eq.) to the solution prepare_solution->add_dic immediate_transfer IMMEDIATELY add the entire mixture to the peptide-resin add_dic->immediate_transfer react Agitate for 2-4 hours at room temperature immediate_transfer->react wash Wash resin with: - DMF (5x) - DCM (3x) - DMF (3x) react->wash confirm Perform Kaiser test to check for free amines wash->confirm end End: Coupling complete confirm->end Negative recouple Re-couple if necessary confirm->recouple Positive

Caption: Experimental workflow for Fmoc-Dap coupling with DIC/Oxyma.

Methodology:

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Coupling Solution Preparation: In a separate reaction vessel, pre-dissolve Fmoc-Dap-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

  • Activation and Coupling: Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the solution from step 3 and immediately add the entire mixture to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

  • Confirmation: Perform a Kaiser test or other qualitative test to check for the presence of free primary amines. If the test is positive, a second coupling may be necessary.

Protocol 2: Coupling with HATU/DIPEA
  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Dap-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Activation and Coupling: Add DIPEA (6 equivalents) to the solution from step 2 and immediately add the mixture to the deprotected peptide-resin.

  • Reaction, Washing, and Confirmation: Follow steps 5-7 from Protocol 1.

By carefully selecting coupling reagents and minimizing pre-activation time, researchers can significantly reduce the incidence of β-lactam formation and achieve higher yields of their target peptides.

Optimization of coupling conditions for Fmoc-Dap(Alloc)-OH.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fmoc-Dap(Alloc)-OH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful incorporation of this versatile amino acid derivative in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in peptide synthesis?

This compound is a derivative of L-2,3-diaminopropionic acid (Dap) utilized in SPPS.[1] The α-amino group is protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, while the side-chain (β-amino) group is protected by the Alloc (allyloxycarbonyl) group. This orthogonal protection scheme is crucial as it allows for the selective deprotection of either amino group. This enables the synthesis of complex peptide structures such as cyclic and branched peptides, as well as peptide conjugates.[2]

Q2: What does the "orthogonal protection" of this compound refer to?

Orthogonal protection in SPPS means that different protecting groups can be removed under specific and distinct chemical conditions without affecting other protecting groups on the peptide chain.[3] For this compound, the Fmoc group is removed by a base (like piperidine), while the Alloc group is cleaved by a palladium catalyst, and the final peptide is cleaved from the resin using an acid (like trifluoroacetic acid).[2][4] This allows for precise, site-specific modifications.

Q3: What are the main challenges when using this compound?

The primary challenge when using amino acid derivatives with bulky protecting groups like this compound can be steric hindrance. This can sometimes lead to lower coupling efficiencies compared to less bulky amino acids. Careful selection of coupling reagents and optimization of reaction conditions are key to overcoming this.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency

Question: I am observing a low coupling efficiency when using this compound in my solid-phase peptide synthesis. What are the possible causes and how can I improve the yield?

Answer: Low coupling efficiency with this compound can stem from several factors, primarily related to steric hindrance, suboptimal activation, or peptide aggregation. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Reagent Quality Check: First, ensure the quality of your this compound, coupling reagents, and solvents.

  • Optimize Coupling Reagents: For sterically hindered amino acids, standard coupling reagents may not be sufficient. Consider using more powerful uronium or phosphonium salt-based coupling reagents.

  • Implement Double Coupling: A highly effective strategy is to perform a double coupling. After the first coupling reaction, drain the vessel and add a fresh solution of the activated this compound to the resin for a second reaction period.

  • Use Additives: To disrupt potential secondary structures and improve resin solvation, consider adding chaotropic salts like LiCl (0.2-0.5 M) to the coupling mixture.

  • Check Previous Deprotection: Incomplete Fmoc deprotection of the preceding amino acid will prevent coupling. Use a qualitative test like the Kaiser test to confirm the presence of a free primary amine on the resin before starting the coupling step.

Issue 2: Incomplete Alloc Group Deprotection

Question: I am having trouble completely removing the Alloc protecting group from the Dap side chain. What could be the issue?

Answer: Incomplete removal of the Alloc group is typically related to the palladium catalyst, the scavenger, or reaction conditions.

Troubleshooting Steps:

  • Catalyst Activity: Use fresh, high-quality Pd(PPh₃)₄, as the catalyst is sensitive to air and moisture.

  • Sufficient Reagents: Ensure you are using sufficient equivalents of both the palladium catalyst and the scavenger (e.g., phenylsilane). You may need to optimize the equivalents for your specific peptide sequence.

  • Proper Resin Swelling: The resin must be adequately swollen in a suitable solvent (like DCM or THF) before adding the deprotection cocktail to ensure reagent accessibility.

  • Increase Reaction Time/Repeat: For sterically hindered residues, longer reaction times or a second deprotection cycle may be necessary.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide.

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive, continue agitation for another 1-2 hours. If it remains positive, consider a double coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF, followed by DCM, and then DMF again.

Protocol 2: Alloc Group Deprotection

This protocol describes the palladium-catalyzed removal of the Alloc protecting group from the Dap side chain.

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere (Argon or Nitrogen).

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the Alloc group) in anhydrous DCM. To this solution, add a scavenger such as phenylsilane (10-20 equivalents).

  • Deprotection Reaction: Add the freshly prepared deprotection cocktail to the resin. Gently agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DCM (3 times) and then DMF (3 times).

  • Confirmation: A small sample of the resin can be cleaved and analyzed by LC-MS to confirm complete deprotection.

Quantitative Data Summary

ParameterReagent/ConditionTypical Efficiency/TimeNotes
Coupling Efficiency Standard Coupling Reagents>95%Can be sequence-dependent.
For Hindered Couplings (e.g., HATU, HCTU)High (>95%)Recommended for challenging sequences.
Double Coupling Repetition of Coupling StepSignificantly improves yieldRecommended for difficult couplings.
Alloc Deprotection Pd(PPh₃)₄ / PhenylsilaneQuantitativeComplete removal is expected under optimized conditions.
Reaction Time1-2 hoursMay require longer times for sterically hindered residues.

Diagrams

G cluster_coupling This compound Coupling Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Activation Amino Acid Activation (this compound, HATU, DIPEA) Activation->Coupling Kaiser Kaiser Test Coupling->Kaiser Wash2 Wash (DMF, DCM) Kaiser->Wash2 Negative DoubleCouple Double Coupling Kaiser->DoubleCouple Positive Complete Coupling Complete Wash2->Complete DoubleCouple->Coupling

Caption: A workflow for the coupling of this compound.

G cluster_deprotection Alloc Group Deprotection Workflow Resin Resin Swelling (Anhydrous DCM, Inert Atm.) Reaction Deprotection Reaction (1-2 hours) Resin->Reaction Cocktail Prepare Deprotection Cocktail (Pd(PPh3)4, Phenylsilane in DCM) Cocktail->Reaction Wash Wash (DCM, DMF) Reaction->Wash Confirmation Confirmation (LC-MS Analysis) Wash->Confirmation

Caption: A workflow for the Alloc group deprotection.

G cluster_troubleshooting Troubleshooting Low Coupling Efficiency Start Low Coupling Efficiency Observed CheckReagents Check Reagent Quality Start->CheckReagents CheckDeprotection Verify Previous Fmoc Deprotection (Kaiser Test) Start->CheckDeprotection OptimizeReagents Use Stronger Coupling Reagents (e.g., HATU, HCTU) CheckReagents->OptimizeReagents CheckDeprotection->OptimizeReagents DoubleCouple Perform Double Coupling OptimizeReagents->DoubleCouple Additives Consider Additives (e.g., LiCl) DoubleCouple->Additives Success Improved Efficiency Additives->Success

Caption: A logical decision pathway for troubleshooting low coupling efficiency.

References

Improving coupling efficiency of sterically hindered amino acids like Fmoc-Dap(Alloc)-OH.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the coupling of sterically hindered amino acids, with a particular focus on Fmoc-Dap(Alloc)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a derivative of L-2,3-diaminopropionic acid (Dap) utilized in solid-phase peptide synthesis (SPPS).[1][2] The α-amino group is protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, while the side-chain (β-amino) group is protected by the Alloc (allyloxycarbonyl) group.[2] This orthogonal protection scheme is crucial as it permits the selective deprotection of either amino group. This enables specific modifications to the side chain, such as cyclization, labeling with reporter molecules, or conjugation to other molecules of interest, which is critical for creating peptides with diverse structures and functions.[1]

Q2: What makes the coupling of this compound challenging?

The primary challenge in coupling this compound and other sterically hindered amino acids is steric hindrance.[3] The bulky nature of the protecting groups, such as the Alloc group, can physically obstruct the activated carboxyl group from approaching the free amine of the growing peptide chain on the solid support. This can lead to slower reaction rates and incomplete coupling, resulting in lower yields and the formation of deletion sequences in the final peptide.

Q3: How can I determine if steric hindrance is the main cause of low coupling efficiency?

Several indicators can suggest that steric hindrance is the primary issue:

  • Positive Kaiser Test: A positive Kaiser test after a standard coupling time indicates the presence of unreacted primary amines on the resin.

  • Sequence-Specific Issues: If you observe low coupling efficiency specifically when introducing a bulky amino acid like this compound, while other standard amino acids couple efficiently.

  • Known Hindered Residues: The presence of other known sterically challenging residues like N-methylated or β-branched amino acids near the coupling site can exacerbate the problem.

Q4: What are "difficult sequences" and how do they relate to steric hindrance?

"Difficult sequences" in peptide synthesis are peptide chains that are challenging to synthesize, often due to the aggregation of the growing peptide on the resin. This aggregation is frequently caused by intermolecular hydrogen bonding between peptide chains, which can be worsened by hydrophobic and sterically hindered residues. The resulting collapsed peptide-resin matrix restricts the diffusion of reagents, leading to incomplete deprotection and coupling steps. While steric hindrance directly impacts a single coupling event, it can also contribute to the formation of secondary structures that lead to these broader aggregation issues.

Troubleshooting Guide for Poor Coupling Efficiency

If you are experiencing low coupling efficiency with this compound, consider the following troubleshooting steps, starting with the simplest and most common solutions.

Issue 1: Incomplete Coupling Detected by a Positive Kaiser Test

Potential Cause: Standard coupling protocols may be insufficient for this sterically hindered amino acid.

Solutions:

  • Optimize Coupling Reagent: Switch to a more potent coupling reagent. For sterically hindered amino acids, stronger activating reagents are often necessary.

  • Increase Reaction Time: Extend the coupling time significantly, for instance, from 1-2 hours to 4 hours or even overnight, to allow the reaction to proceed to completion.

  • Perform a Double Coupling: If a single coupling is insufficient, perform a second coupling with a fresh solution of the activated amino acid.

  • Increase Temperature: Cautiously increasing the reaction temperature (e.g., to 30-40°C) can help overcome the activation energy barrier, but be mindful of the potential for racemization.

Issue 2: Repeated Low Yields Despite Optimized Coupling Conditions

Potential Cause: On-resin peptide aggregation is preventing access of reagents to the reactive sites.

Solutions:

  • Incorporate Chaotropic Agents: Add chaotropic agents like a small percentage of DMSO to the coupling solution to disrupt secondary structures.

  • Use "Difficult Sequence" Protocols: Employ specialized protocols designed for difficult sequences, which may involve modified solvents or additives.

  • Microwave-Assisted Synthesis: Microwave energy can help to disrupt aggregation and accelerate coupling reactions. COMU is a coupling reagent particularly well-suited for microwave-accelerated SPPS.

Issue 3: Failure to Couple at All

Potential Cause: Incomplete deprotection of the N-terminal Fmoc group of the preceding amino acid.

Solutions:

  • Verify Deprotection: Before coupling, perform a Kaiser test to confirm the presence of a free primary amine on the resin.

  • Extend Deprotection Time: If deprotection is incomplete, extend the treatment time with the piperidine solution or perform a second deprotection step.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for overcoming steric hindrance. Below is a summary of commonly used coupling reagents and their suitability for challenging couplings.

Coupling Reagent ClassExamplesSuitability for Hindered CouplingsKey Considerations
Carbodiimides DCC, DICOften inefficient for sterically hindered amino acids.Can cause racemization, especially with basic additives like DMAP. DIC is preferred for SPPS as the urea byproduct is more soluble.
Aminium/Uronium Salts (HOBt-based) HBTU, TBTU, PyBOPMore effective than carbodiimides, but may still be insufficient for highly hindered couplings.Byproducts are generally soluble.
Aminium/Uronium Salts (HOAt-based) HATU, HCTU, PyAOPHighly efficient for sterically hindered and N-methylated amino acids.Generally considered among the most effective coupling reagents.
Other High-Efficiency Reagents COMU, TOTTExcellent performance, comparable or superior to HATU. COMU is safer as it does not contain potentially explosive HOBt or HOAt.COMU is highly soluble and works well with only one equivalent of base.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol outlines a typical cycle for incorporating this compound into a growing peptide chain on a solid support resin.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes.

  • Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times).

  • Amino Acid Pre-activation: In a separate vial, dissolve this compound (3-5 equivalents), a coupling additive like Oxyma or HOBt (3-5 equivalents), and a coupling reagent like DIC (3-5 equivalents) in DMF. Allow to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), repeat the coupling step.

  • Final Washing: Once coupling is complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

Protocol 2: On-Resin Alloc Group Deprotection

This protocol describes the selective removal of the Alloc protecting group from the Dap side chain while the peptide remains attached to the resin.

  • Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes.

  • Deprotection Cocktail Preparation: Under an inert atmosphere, prepare a solution of Pd(PPh₃)₄ (0.1-0.25 equivalents) and a scavenger such as phenylsilane (20-40 equivalents) in DCM.

  • Deprotection Reaction: Add the deprotection cocktail to the swollen resin and gently agitate the mixture under an inert atmosphere for 2 hours at room temperature.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DCM (3 times) and then DMF (3 times).

  • Confirmation: A small sample of the resin can be cleaved and analyzed by LC-MS to confirm complete deprotection.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Coupling Efficiency start Low Coupling Efficiency Observed check_deprotection Perform Kaiser Test (Before Coupling) start->check_deprotection deprotection_ok Deprotection Complete (Free Amine Present) check_deprotection->deprotection_ok Positive deprotection_fail Incomplete Deprotection (No Free Amine) check_deprotection->deprotection_fail Negative coupling_step Proceed with Coupling (Standard Protocol) deprotection_ok->coupling_step extend_deprotection Extend/Repeat Deprotection Step deprotection_fail->extend_deprotection extend_deprotection->check_deprotection check_coupling Perform Kaiser Test (After Coupling) coupling_step->check_coupling coupling_ok Coupling Complete (No Free Amine) check_coupling->coupling_ok Negative coupling_fail Incomplete Coupling (Free Amine Present) check_coupling->coupling_fail Positive end Proceed to Next Step coupling_ok->end optimize_coupling Optimize Coupling: - Use Potent Reagent (e.g., HATU) - Increase Time/Temp - Double Couple coupling_fail->optimize_coupling optimize_coupling->check_coupling

Caption: Troubleshooting workflow for low coupling efficiency.

Alloc_Deprotection_Workflow Experimental Workflow for Alloc Group Removal start Start: Peptide-Resin with This compound Incorporated swell_resin Swell Resin in Anhydrous/Degassed DCM start->swell_resin prepare_cocktail Prepare Deprotection Cocktail: Pd(PPh3)4 + Scavenger in DCM (Under Inert Atmosphere) swell_resin->prepare_cocktail add_cocktail Add Cocktail to Resin prepare_cocktail->add_cocktail react Agitate for 2 Hours at Room Temperature add_cocktail->react wash_dcm Wash Resin with DCM react->wash_dcm wash_dmf Wash Resin with DMF wash_dcm->wash_dmf analyze Analyze Small Sample by LC-MS (Optional) wash_dmf->analyze end End: Alloc Group Removed analyze->end

Caption: Step-by-step workflow for Alloc group removal.

References

Technical Support Center: Mass Spectrometry of Dap(Alloc) Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for the mass spectrometry analysis of peptides containing the allyloxycarbonyl-protected diaminopropionic acid, Dap(Alloc). It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the synthesis, sample preparation, and mass spectrometry analysis of Dap(Alloc)-containing peptides.

General Questions

Q1: What is Dap(Alloc) and why is it used in peptide synthesis? A1: L-2,3-diaminopropionic acid (Dap) is a non-canonical amino acid that features a primary amine on its side chain. This amine serves as a versatile chemical handle for various peptide modifications, including cyclization, labeling with fluorescent dyes, or conjugation to other molecules.[1] To achieve selective modification of this side chain, an orthogonal protection strategy is required. The allyloxycarbonyl (Alloc) group is used to protect the side-chain amine of Dap. It is stable under the standard acidic and basic conditions of Boc- and Fmoc-based solid-phase peptide synthesis (SPPS), respectively, allowing for its selective removal at a desired step.[2][3]

Q2: How stable is the Alloc protecting group during peptide synthesis? A2: The Alloc group is considered orthogonal and is generally stable during the acidic treatments used for Boc-group removal (e.g., trifluoroacetic acid, TFA) and the basic conditions for Fmoc-group removal (e.g., 20% piperidine in DMF).[2][3] This stability is crucial for its use in SPPS as it allows for the N-terminal Fmoc group to be removed repeatedly without affecting the Dap(Alloc) side chain. However, prolonged exposure to highly basic conditions should be avoided to prevent potential compromise of the Alloc group.

Q3: What are the standard conditions for removing the Alloc group from a peptide? A3: The most common method for Alloc group removal is palladium(0)-catalyzed cleavage. This is typically performed by treating the peptide-resin with a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger that traps the released allyl cation. Common scavengers include phenylsilane (PhSiH₃), dimedone, or morpholine, and the reaction is usually performed in a solvent like dichloromethane (DCM).

Sample Preparation & Analysis

Q4: For mass spectrometry analysis, should I remove the Alloc group before or after cleaving the peptide from the resin? A4: The Alloc group is typically removed while the peptide is still attached to the solid support (on-resin deprotection). This allows for subsequent on-resin modifications of the newly exposed side-chain amine if desired. Following deprotection, the peptide can be cleaved from the resin, purified, and then analyzed by mass spectrometry. If the goal is to analyze the fully protected peptide, the Alloc group should be left intact.

Q5: My mass spectrum shows a peak corresponding to the intact Alloc-protected peptide after I performed the deprotection step. What went wrong? A5: This indicates incomplete Alloc deprotection. Several factors could be responsible:

  • Inactive Palladium Catalyst: The Pd(PPh₃)₄ catalyst is sensitive to air and moisture and can lose activity over time. It is crucial to use a fresh, high-quality catalyst and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Reagents: The amounts of catalyst and scavenger may be insufficient. A typical starting point is 0.2-0.5 equivalents of catalyst and 20-40 equivalents of scavenger relative to the resin loading, but this may require optimization.

  • Poor Resin Swelling: Inadequate swelling of the resin in the reaction solvent can limit the access of reagents to the peptide. Ensure the resin is fully swollen before starting the deprotection reaction.

  • Steric Hindrance: If the Dap(Alloc) residue is located in a sterically hindered region of the peptide, the reaction may require longer times or repeated deprotection cycles.

Q6: What are the expected masses for the Alloc group and its potential fragments in the mass spectrometer? A6: When analyzing a Dap(Alloc)-containing peptide, it is crucial to know the masses of the protecting group and its potential fragments.

  • Intact Alloc Group: The monoisotopic mass of the Alloc group (C₄H₅O₂) is 85.0262 Da.

  • Dap(Alloc) Residue: The mass of the Dap residue protected with Alloc is 173.0848 Da (C₇H₁₁N₂O₄).

  • Neutral Loss: A common observation in collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is the neutral loss of the entire Alloc group (85.0 Da) or related fragments.

Troubleshooting Mass Spectra

Q7: I am not getting good fragmentation of my peptide backbone. The spectrum is dominated by a neutral loss peak. Why is this? A7: Protecting groups, especially on side chains, can be labile under mass spectrometry conditions. In CID or HCD, the energy applied may preferentially cleave the bond linking the Alloc group to the peptide, leading to a significant neutral loss of 85.0 Da. This process can consume most of the applied energy, resulting in poor fragmentation of the peptide backbone (b- and y-ions). This makes sequencing the peptide or localizing the modification difficult.

Q8: Which fragmentation method (CID, HCD, or ETD) is best for analyzing Dap(Alloc)-containing peptides? A8: The choice of fragmentation technique is critical.

  • CID/HCD: These methods often lead to the neutral loss of the Alloc group, which can be used as a diagnostic marker but may hinder comprehensive sequence analysis.

  • ETD (Electron Transfer Dissociation): ETD is a non-ergodic fragmentation method that tends to preserve post-translational modifications and protecting groups. It is often the most suitable technique for sequencing peptides with labile modifications like Dap(Alloc), as it is more likely to generate c- and z-type fragment ions along the peptide backbone while keeping the Alloc group intact.

Q9: I see several unexpected peaks in my mass spectrum. How can I identify them? A9: Unexpected peaks are common in the analysis of synthetic peptides. A systematic approach involves calculating the mass difference (Δm) between the unexpected peak and your target peptide. Some common modifications include:

  • +16 Da: Oxidation, typically of Methionine (Met) or Cysteine (Cys) residues.

  • +22 Da: Sodium adduct (M+Na)⁺, a common artifact in electrospray ionization (ESI).

  • -18 Da: Loss of water, often from Serine (Ser) or Threonine (Thr) residues, or the formation of pyroglutamate from an N-terminal Glutamine (Gln).

  • Contaminants: Surfactants like Triton or polymers like polyethylene glycol (PEG) can contaminate samples and produce strong signals that obscure the target peptide's signal. Ensure all reagents and labware are clean.

Quantitative Data Summary

Table 1: Common Adducts and Modifications in Peptide Mass Spectrometry This table summarizes common mass shifts observed in mass spectra of synthetic peptides.

Mass Difference (Δm)IdentityCommon Location(s)Notes
+16 DaOxidationMet, Cys, TrpA very common modification that can occur during synthesis or storage.
+22 DaSodium AdductAnyReplaces a proton; (M-H+Na)⁺. Very common in ESI-MS.
+38 DaPotassium AdductAnyReplaces a proton; (M-H+K)⁺. Less common than sodium.
-18 DaDehydration / Pyro-GluSer, Thr / N-terminal GlnLoss of water or formation of pyroglutamate.
+42 DaAcetylationN-terminus, LysCan occur if acetic anhydride is used for capping during SPPS.
+85 DaIntact Alloc GroupDap Side ChainIndicates the presence of the Dap(Alloc) modification.

Table 2: Comparison of Common Peptide Fragmentation Techniques This table compares the utility of different fragmentation methods for analyzing modified peptides.

Fragmentation MethodPrinciplePrimary Fragment IonsSuitability for Dap(Alloc) Peptides
CID (Collision-Induced Dissociation)Collisions with inert gas (low energy)b, yProne to neutral loss of the Alloc group, potentially hindering backbone fragmentation.
HCD (Higher-Energy Collisional Dissociation)Collisions with inert gas (higher energy)b, ySimilar to CID but often with higher resolution. Significant neutral loss of Alloc is expected.
ETD (Electron Transfer Dissociation)Electron transfer from a radical anionc, zIdeal for preserving labile modifications. It is the recommended method for sequencing the peptide backbone while retaining the Alloc group.

Experimental Protocols

Protocol 1: On-Resin Alloc Group Deprotection This protocol outlines the standard procedure for removing the Alloc protecting group from a peptide synthesized on a solid support.

  • Resin Swelling: Swell the peptide-resin thoroughly in the reaction solvent (e.g., DCM or THF) for at least 30 minutes.

  • Prepare Deprotection Cocktail: In a separate vial, prepare the deprotection cocktail. For each 100 mg of resin, use:

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), 0.2-0.5 equivalents relative to resin loading.

    • Scavenger: Phenylsilane (PhSiH₃), 20-40 equivalents relative to resin loading.

    • Solvent: Anhydrous DCM or THF.

    • Note: The catalyst is sensitive to air and moisture; prepare the solution fresh and handle it under an inert atmosphere if possible.

  • Deprotection Reaction: Add the deprotection cocktail to the swollen resin. Gently agitate the mixture at room temperature for 1-2 hours under an inert atmosphere.

  • Monitoring: To check for completion, a small sample of resin can be cleaved and analyzed by LC-MS. If the reaction is incomplete, extend the reaction time or perform a second treatment.

  • Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin thoroughly with DCM (3x), DMF (3x), and then DCM (3x) to remove all traces of the catalyst and scavenger.

  • Proceed: The resin is now ready for subsequent coupling steps or for final cleavage.

Protocol 2: General Sample Preparation for LC-MS Analysis This protocol describes a general workflow for preparing a cleaved and lyophilized synthetic peptide for LC-MS analysis.

  • Dissolve the Peptide: Dissolve the lyophilized peptide pellet in a suitable solvent. A common starting point is 50:50 acetonitrile/water with 0.1% formic acid. The final concentration depends on the sensitivity of the mass spectrometer, but a range of 0.1 to 10 pmol per injection is typical.

  • Desalting (Recommended): If the sample contains a high concentration of non-volatile salts (e.g., from purification buffers), it must be desalted. Salts can suppress ionization and contaminate the mass spectrometer. Use a C18 ZipTip or similar solid-phase extraction (SPE) method.

    • Equilibrate the C18 tip with 100% acetonitrile.

    • Wash the tip with 0.1% TFA or formic acid in water.

    • Bind the peptide sample to the tip.

    • Wash the bound peptide with 0.1% TFA or formic acid to remove salts.

    • Elute the peptide with a small volume of a high organic solution (e.g., 70% acetonitrile with 0.1% formic acid).

  • Final Dilution: Dilute the desalted peptide solution to the desired final concentration for injection using the initial mobile phase of your LC gradient (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • Analysis by LC-MS/MS: Inject the prepared sample into an LC-MS/MS system. The LC separates the peptide from impurities, and the mass spectrometer acquires MS1 (full scan) and MS/MS (fragmentation) data.

Visualizations: Workflows and Pathways

troubleshooting_workflow Troubleshooting Incomplete Alloc Deprotection start Start: MS analysis shows intact Dap(Alloc) peptide check_catalyst Was the Pd(0) catalyst fresh and handled properly? start->check_catalyst check_reagents Were sufficient equivalents of catalyst and scavenger used? check_catalyst->check_reagents Yes sol_catalyst Solution: Rerun deprotection with fresh, high-quality catalyst. Consider using an inert atmosphere. check_catalyst->sol_catalyst No check_swelling Was the resin adequately swollen? check_reagents->check_swelling Yes sol_reagents Solution: Optimize and increase equivalents of catalyst (0.2-0.5x) and scavenger (20-40x). check_reagents->sol_reagents No check_time Is steric hindrance possible? Was reaction time sufficient? check_swelling->check_time Yes sol_swelling Solution: Ensure resin is fully swollen in solvent for >30 min before adding reagents. check_swelling->sol_swelling No sol_time Solution: Increase reaction time or perform repeated deprotection cycles. Monitor progress with test cleavages. check_time->sol_time Yes/Maybe end_node Problem Resolved: Alloc group is successfully removed. check_time->end_node All Checks Pass (Root cause likely identified) sol_catalyst->end_node sol_reagents->end_node sol_swelling->end_node sol_time->end_node

Caption: A logical workflow for troubleshooting incomplete Alloc group removal.

fragmentation_pathway Hypothesized Fragmentation of Dap(Alloc) Side Chain (CID/HCD) cluster_paths parent Peptide Backbone Dap Side Chain NH C=O O CH₂-CH=CH₂ path1_label Path 1: Neutral Loss (Most Common in CID/HCD) path2_label Path 2: Charge-Initiated Cleavage neutral_loss Deprotected Peptide + Alloc Group (m/z 85.0) path1_label->neutral_loss Energy Input (Collision) fragment1 Fragment A C₃H₅⁺ (m/z 41.0) path2_label->fragment1 Cleavage at O-allyl bond fragment2 Fragment B Peptide-NH-COO• path2_label->fragment2 Cleavage at O-allyl bond

Caption: Hypothesized fragmentation pathways for a Dap(Alloc) side chain.

References

Technical Support Center: Monitoring On-Resin Alloc Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the completion of allyloxycarbonyl (Alloc) deprotection in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Alloc deprotection on-resin?

A1: The Alloc protecting group is removed through a palladium(0)-catalyzed reaction. The process begins with the coordination of the Pd(0) catalyst to the allyl group of the Alloc-protected amine. This is followed by an oxidative addition, which forms a π-allyl-palladium(II) complex. This complex then reacts with a nucleophilic scavenger, which traps the allyl group and regenerates the Pd(0) catalyst, thereby liberating the free amine on the peptide resin.[1]

Q2: Why is it crucial to monitor the completion of Alloc deprotection?

A2: Incomplete deprotection before the subsequent amino acid coupling step will lead to the formation of deletion sequences, where one or more amino acids are missing from the final peptide. This results in a heterogeneous mixture of peptides that is difficult to purify and can compromise the results of downstream applications.

Q3: What are the common causes of incomplete Alloc deprotection?

A3: Several factors can lead to incomplete Alloc deprotection:

  • Catalyst Inactivation: The Pd(0) catalyst is sensitive to oxidation and can be "poisoned" by certain functional groups or impurities, which reduces its catalytic activity.[1][2]

  • Inefficient Scavenging: The scavenger may not effectively trap the allyl cation, which can lead to the re-alkylation of the deprotected amine.[1]

  • Poor Resin Swelling: Inadequate swelling of the resin can restrict the access of reagents to the Alloc-protected sites within the resin beads.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can result in an incomplete reaction.

  • Steric Hindrance: In larger or sterically hindered peptides, the Alloc group may be less accessible to the catalyst.

Troubleshooting Guides

Issue 1: Ambiguous or Unexpected Colorimetric Test Results

  • Problem: The Kaiser test (for primary amines) results in a weak blue or inconsistent coloration, making it difficult to determine if the deprotection is complete.

  • Possible Cause:

    • Residual palladium catalyst on the resin can sometimes interfere with the colorimetric test.

    • The peptide sequence itself may be prone to aggregation, hindering the access of the ninhydrin reagent.

  • Suggested Solution:

    • Thorough Washing: Ensure the resin is washed extensively after the deprotection reaction to remove all traces of the palladium catalyst and scavenger byproducts. A wash with a solution of a chelating agent like sodium diethyldithiocarbamate (0.5% w/w in DMF) can be effective.

    • Use an Alternative Test: If proline or another secondary amine is at the N-terminus, the Kaiser test is unreliable and will give a reddish-brown color instead of blue. In such cases, use the Chloranil test.

    • Disrupt Aggregation: If aggregation is suspected, try swelling the resin in a different solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), before performing the test.

Issue 2: HPLC Analysis Shows a Mix of Protected and Deprotected Peptide

  • Problem: After a test cleavage and HPLC analysis, peaks for both the Alloc-protected and the deprotected peptide are present.

  • Possible Cause:

    • Insufficient reaction time.

    • Deactivated catalyst.

    • Inefficient scavenger.

  • Suggested Solution:

    • Repeat the Deprotection: Subject the resin to a second round of the deprotection procedure with fresh reagents.

    • Optimize Scavenger: Switch to a more efficient scavenger. For instance, dimethylamine-borane complex has been reported to be highly effective.

    • Increase Reaction Time: Extend the reaction time and monitor the progress by taking resin aliquots at different time points for HPLC analysis.

    • Consider Microwave-Assisted Deprotection: Microwave heating can significantly accelerate the deprotection reaction, often leading to completion in a much shorter time.

Data Presentation

Table 1: Comparison of Common Scavengers for Alloc Deprotection

ScavengerTypical EquivalentsTypical Reaction TimeEfficacyNotes
Phenylsilane (PhSiH₃)10-25 eq.30-60 min (repeated)HighCommonly used and effective.
Dimethylamine borane (Me₂NH·BH₃)40 eq.40 minVery HighReported to be superior for secondary amines, preventing allyl back-alkylation.
Morpholine--ModerateCan be less effective than other scavengers.
N-Methylaniline28 eq.2 hoursHighAn effective scavenger.

Experimental Protocols

Protocol 1: Qualitative Monitoring with the Kaiser Test (for Primary Amines)

This test detects the presence of free primary amines, which are exposed upon successful Alloc deprotection.

Reagents:

  • Solution A: 1 g of ninhydrin in 20 mL of n-butanol.

  • Solution B: 40 g of phenol in 20 mL of n-butanol.

  • Solution C: 1 mL of 0.001 M KCN aqueous solution diluted to 50 mL with pyridine.

Procedure:

  • Take a small sample of resin beads (10-15 beads) in a small test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue Beads and/or Solution: Indicates the presence of free primary amines, confirming that deprotection is complete or in progress.

  • Yellow/Colorless Beads and Solution: Indicates the absence of free primary amines, suggesting incomplete deprotection.

Protocol 2: Qualitative Monitoring with the Chloranil Test (for Secondary Amines)

This test is useful when the amino acid being deprotected is a secondary amine (e.g., proline), for which the Kaiser test is not reliable.

Reagents:

  • Reagent A: 1 mL of acetaldehyde in 49 mL of DMF.

  • Reagent B: 1 g of p-chloranil in 49 mL of DMF.

Procedure:

  • Place a small sample of resin (1-5 mg) in a small test tube.

  • Add 1 drop of Reagent A.

  • Add 1 drop of Reagent B.

  • Let the mixture stand at room temperature for 5 minutes.

  • Observe the color of the beads.

Interpretation:

  • Blue Beads: Indicates the presence of a free secondary amine.

Protocol 3: Quantitative Monitoring by HPLC

This method provides a quantitative assessment of the deprotection reaction's completion.

Procedure:

  • After the deprotection reaction, take a small aliquot of the resin.

  • Wash the resin aliquot thoroughly and dry it.

  • Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water).

  • Analyze the crude cleaved peptide by reverse-phase HPLC.

  • Compare the resulting chromatogram to a reference chromatogram of the fully Alloc-protected peptide. The disappearance of the starting material's peak and the appearance of a new, more polar peak corresponding to the deprotected peptide indicates successful deprotection. Mass spectrometry can be used to confirm the identity of the peaks.

Visualizations

Alloc_Deprotection_Workflow Start Alloc-Protected Peptide-Resin Swell_Resin Swell Resin in DCM/DMF Start->Swell_Resin Prepare_Reagents Prepare Pd(0) Catalyst and Scavenger Solution Swell_Resin->Prepare_Reagents Deprotection Add Reagents and React Prepare_Reagents->Deprotection Wash_Resin Wash Resin Thoroughly Deprotection->Wash_Resin Monitor Monitor Deprotection Wash_Resin->Monitor Incomplete Incomplete Deprotection Monitor->Incomplete Negative/Ambiguous Test Complete Deprotection Complete Monitor->Complete Positive Test Incomplete->Deprotection Repeat Deprotection Next_Step Proceed to Next Coupling Step Complete->Next_Step

Caption: Experimental workflow for on-resin Alloc deprotection and monitoring.

Alloc_Deprotection_Mechanism cluster_0 Catalytic Cycle Alloc_Peptide Alloc-Protected Peptide Pi_Allyl_Complex π-Allyl-Palladium(II) Complex Alloc_Peptide->Pi_Allyl_Complex + Pd(0) Pd0 Pd(PPh₃)₄ (Catalyst) Pd0->Pi_Allyl_Complex Allyl_Scavenger_Adduct Trapped Allyl Group Pi_Allyl_Complex->Allyl_Scavenger_Adduct Deprotected_Peptide Deprotected Peptide Pi_Allyl_Complex->Deprotected_Peptide + Scavenger Scavenger Scavenger (e.g., PhSiH₃) Scavenger->Allyl_Scavenger_Adduct Allyl_Scavenger_Adduct->Pd0 Regenerates

Caption: Simplified catalytic cycle of Alloc deprotection.

Troubleshooting_Logic Start Is Alloc Deprotection Incomplete? Check_Reagents Check Catalyst and Scavenger Quality/Quantity Start->Check_Reagents Yes Check_Conditions Review Reaction Time, Temperature, and Solvent Start->Check_Conditions Yes Check_Peptide Consider Peptide Aggregation or Steric Hindrance Start->Check_Peptide Yes Optimize_Reagents Use Fresh Catalyst, Increase Scavenger Equivalents Check_Reagents->Optimize_Reagents Optimize_Conditions Increase Reaction Time or Use Microwave Check_Conditions->Optimize_Conditions Modify_Protocol Use Chaotropic Agents or Alternative Solvents Check_Peptide->Modify_Protocol Repeat_Deprotection Repeat Deprotection Step Optimize_Reagents->Repeat_Deprotection Optimize_Conditions->Repeat_Deprotection Modify_Protocol->Repeat_Deprotection

Caption: Troubleshooting logic for incomplete Alloc deprotection.

References

Technical Support Center: Scavengers for Palladium Catalyst in Alloc Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the use of scavengers for palladium-catalyzed allyloxycarbonyl (Alloc) deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a scavenger in Alloc deprotection?

During the palladium(0)-catalyzed cleavage of the Alloc group, a reactive allyl cation is generated. If not effectively trapped, this cation can lead to undesirable side reactions, most notably the re-alkylation of the newly liberated amine, forming an N-allyl byproduct.[1] Scavengers are nucleophilic species added to the reaction mixture to rapidly and irreversibly trap this allyl cation, thereby preventing side reactions and ensuring a clean deprotection.[2]

Q2: What are the most commonly used scavengers for Alloc deprotection?

Several nucleophilic agents are employed as scavengers in Alloc deprotection. The most common include phenylsilane (PhSiH₃), dimethylamine-borane complex (Me₂NH·BH₃), and morpholine.[2][3] The choice of scavenger can significantly impact the efficiency and cleanliness of the deprotection reaction.

Q3: My Alloc deprotection is incomplete. What are the potential causes and solutions?

Incomplete Alloc deprotection can arise from several factors:

  • Inactive Catalyst: The Palladium(0) catalyst, often Pd(PPh₃)₄, is sensitive to air and can decompose over time.[3]

    • Solution: Use a fresh batch of catalyst or a newly opened bottle. For sensitive reactions, performing the deprotection under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Insufficient Reagents: The stoichiometry of the catalyst and scavenger may not be optimal for your specific substrate.

    • Solution: Increase the equivalents of the palladium catalyst and/or the scavenger. A significant excess of the scavenger is often beneficial.

  • Suboptimal Reaction Conditions: Inadequate reaction time or temperature can lead to incomplete deprotection.

    • Solution: Increase the reaction time and monitor the progress using an appropriate analytical technique like LC-MS. Gentle heating can sometimes accelerate the reaction, but caution is advised to prevent catalyst decomposition.

  • Poor Resin Swelling: In solid-phase synthesis, inadequate swelling of the resin can hinder reagent access to the Alloc-protected sites.

    • Solution: Ensure the resin is fully swollen in a suitable solvent before adding the deprotection reagents.

Q4: I am observing the formation of an N-allyl byproduct. How can I prevent this?

The formation of an N-allyl byproduct is a clear indication of inefficient scavenging of the allyl cation.

  • Solution:

    • Increase Scavenger Concentration: A higher concentration of the scavenger will increase the rate of trapping the allyl cation.

    • Switch to a More Efficient Scavenger: For secondary amines, dimethylamine-borane complex (Me₂NH·BH₃) has been reported to be more effective at preventing N-allylation compared to other scavengers like phenylsilane.

Q5: How can I remove residual palladium from my product after deprotection?

Palladium can adsorb to the peptide or resin, leading to contamination of the final product.

  • Solution:

    • Thorough Washing: After the deprotection reaction, wash the resin extensively with solvents like DCM and DMF.

    • Palladium Scavenger Resins: For solution-phase products or after cleavage from the resin, specialized palladium scavenger resins can be used to effectively remove residual metal.

    • Chelating Agents: Washing with a solution containing a chelating agent, such as diethyldithiocarbamate, can also help in removing palladium ions.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during Alloc deprotection.

Symptom Possible Cause Suggested Solution
Incomplete Deprotection Inactive Palladium CatalystUse a fresh batch of Pd(PPh₃)₄. Handle the catalyst under an inert atmosphere.
Insufficient Equivalents of Catalyst or ScavengerIncrease the equivalents of the catalyst (e.g., 0.1-0.25 eq) and/or the scavenger (e.g., 20-40 eq).
Short Reaction TimeIncrease the reaction time and monitor progress by LC-MS.
Poor Resin SwellingEnsure the resin is adequately swollen in a suitable solvent (e.g., DCM, DMF) before adding reagents.
N-Allyl Byproduct Formation Inefficient Scavenging of Allyl CationIncrease the concentration of the scavenger. Switch to a more effective scavenger like dimethylamine-borane (Me₂NH·BH₃), especially for secondary amines.
Difficulty Removing Residual Palladium Strong Adsorption of Palladium to Product/ResinAfter deprotection, wash the resin thoroughly with DCM and DMF. Use a palladium scavenger resin or wash with a solution of a chelating agent post-cleavage.

Data Presentation

Comparison of Common Scavengers for Alloc Deprotection
ScavengerTypical EquivalentsTypical Reaction TimeEfficacyNotes
Phenylsilane (PhSiH₃) 20 eq20-30 min (often repeated)HighA commonly used and generally effective scavenger.
Dimethylamine-borane (Me₂NH·BH₃) 40 eq40 minVery HighReported to be superior for preventing allyl back-alkylation, particularly with secondary amines.
Morpholine Varies (often in excess)-ModerateCan be less effective than other scavengers for complete trapping of the allyl cation.
N-Methylaniline 28 eq2 hoursHighAn effective scavenger for Alloc deprotection.

Experimental Protocols

Protocol 1: Standard Alloc Deprotection on Solid Phase

This protocol provides a general guideline for Alloc deprotection on a solid support and may require optimization for specific substrates.

  • Resin Swelling: Swell the Alloc-protected peptide-resin in dichloromethane (DCM) or N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Reagent Preparation: In a separate vessel, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.25 equivalents per Alloc group) and the chosen scavenger (e.g., dimethylamine-borane, 40 equivalents per Alloc group) in the reaction solvent.

  • Deprotection Reaction: Add the reagent solution to the swollen resin.

  • Agitation: Gently agitate the mixture at room temperature for the recommended time (e.g., 40 minutes for Me₂NH·BH₃).

  • Reaction Monitoring: Monitor the progress of the deprotection by taking a small aliquot of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: Once the reaction is complete, filter the resin and wash it thoroughly with the reaction solvent, followed by other solvents like DCM and DMF to remove all traces of the catalyst and scavenger byproducts.

Protocol 2: Microwave-Assisted Alloc Deprotection

Microwave irradiation can significantly accelerate the deprotection reaction.

  • Resin Swelling: Swell the Alloc-protected peptide-resin in a microwave-safe vessel with a suitable solvent like DMF.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄) and the scavenger (e.g., phenylsilane) to the vessel.

  • Microwave Irradiation: Place the vessel in a microwave peptide synthesizer and irradiate at a set temperature (e.g., 38°C) for a short duration (e.g., 2 x 5 minutes).

  • Washing: After irradiation, drain the reaction mixture and wash the resin thoroughly with DMF and DCM.

Mandatory Visualization

Alloc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Workup & Analysis Resin Alloc-Protected Resin Swell Swell Resin (DCM or DMF) Resin->Swell AddReagents Add Reagent Solution to Resin Swell->AddReagents Reagents Prepare Pd(0) Catalyst & Scavenger Solution Reagents->AddReagents Agitate Agitate at Room Temp or Microwave AddReagents->Agitate Monitor Monitor Reaction (LC-MS) Agitate->Monitor Monitor->Agitate Incomplete Wash Wash Resin Thoroughly (DCM, DMF) Monitor->Wash Reaction Complete Cleave Cleave Peptide (for analysis) Wash->Cleave Product Deprotected Product Cleave->Product

Caption: Experimental workflow for palladium-catalyzed Alloc deprotection.

Troubleshooting_Logic Start Problem Encountered (e.g., Incomplete Reaction) CheckCatalyst Is the Pd(0) catalyst fresh and handled properly? Start->CheckCatalyst CheckReagents Are the equivalents of catalyst and scavenger sufficient? CheckCatalyst->CheckReagents Yes Sol_Catalyst Solution: Use fresh catalyst, work under inert atmosphere. CheckCatalyst->Sol_Catalyst No CheckConditions Are the reaction time and temperature adequate? CheckReagents->CheckConditions Yes Sol_Reagents Solution: Increase equivalents of catalyst and/or scavenger. CheckReagents->Sol_Reagents No CheckScavenger Is an N-allyl byproduct observed? CheckConditions->CheckScavenger Yes Sol_Conditions Solution: Increase reaction time or apply gentle heating. CheckConditions->Sol_Conditions No Sol_Scavenger Solution: Increase scavenger conc. or switch to a more efficient scavenger (e.g., Me2NH.BH3). CheckScavenger->Sol_Scavenger Yes

References

Technical Support Center: Purification of Peptides Synthesized with Fmoc-Dap(Alloc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides synthesized using Fmoc-Dap(Alloc)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is a derivative of L-2,3-diaminopropionic acid (Dap) utilized in solid-phase peptide synthesis (SPPS).[1] It features two key protecting groups:

  • Fmoc (9-fluorenylmethyloxycarbonyl): Protects the α-amino group and is removed under basic conditions (e.g., piperidine).[1]

  • Alloc (allyloxycarbonyl): Protects the side-chain β-amino group and is cleaved under neutral conditions using a palladium(0) catalyst.[1]

This orthogonal protection scheme is crucial as it allows for the selective deprotection of the Dap side-chain while the peptide remains attached to the resin and the N-terminal Fmoc group is intact. This enables site-specific modifications, such as cyclization, branching, or conjugation.[1][2]

Q2: What does "orthogonal protection" mean in the context of this compound?

Orthogonal protection refers to the use of multiple protecting groups in a molecule that can be removed under distinct chemical conditions without affecting the others. In the case of this compound, the Fmoc group is base-labile, while the Alloc group is removed by palladium(0)-catalyzed cleavage. This allows for a strategic and selective deprotection sequence, which is fundamental for synthesizing complex peptides.

Q3: What are the standard conditions for removing the Alloc group from the Dap side-chain?

The standard protocol for on-resin Alloc group removal involves treating the peptide-resin with a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger in a suitable solvent.

Troubleshooting Guide: Alloc Deprotection and Peptide Purification

This guide addresses common issues encountered during the Alloc deprotection step and subsequent purification of peptides containing Dap(Alloc).

Problem 1: Incomplete Alloc group removal.

  • Symptom: Mass spectrometry (MS) analysis of the crude peptide shows a mass corresponding to the Alloc-protected peptide, or subsequent side-chain modification reactions are unsuccessful.

  • Potential Causes & Solutions:

CauseRecommended Action
Inactive Palladium Catalyst Use fresh, high-quality Pd(PPh₃)₄, as it is sensitive to air and moisture. Store it under an inert atmosphere and consider using a freshly prepared solution.
Insufficient Catalyst or Scavenger Increase the equivalents of the palladium catalyst and the scavenger. A typical starting point is 0.2-0.5 equivalents of Pd(PPh₃)₄ and 20-40 equivalents of the scavenger relative to the resin loading. Optimization may be necessary depending on the peptide sequence.
Poor Resin Swelling Ensure the resin is adequately swollen in the reaction solvent (e.g., DCM or THF) before adding the deprotection cocktail. Insufficient swelling can limit reagent access to the peptide.
Steric Hindrance If the Dap residue is sterically hindered by neighboring amino acids, longer reaction times or repeated deprotection cycles may be necessary. Monitor the reaction progress by analyzing small resin samples via LC-MS.
Scavenger Incompatibility While phenylsilane is a common scavenger, alternatives like dimedone or morpholine can be used. If one scavenger proves ineffective, trying another may improve the deprotection efficiency.

Problem 2: Side reactions during peptide synthesis and cleavage.

  • Symptom: Appearance of unexpected peaks in the HPLC chromatogram of the crude peptide, with masses corresponding to known side products.

  • Potential Side Reactions & Prevention:

Side ReactionDescriptionPrevention/Minimization
Aspartimide Formation Can occur at Asp-Xxx sequences, especially Asp-Gly, leading to a loss of the desired peptide and the formation of a cyclic imide.Adding HOBt to the piperidine deprotection solution can suppress this side reaction.
3-(1-Piperidinyl)alanine Formation Occurs with C-terminal cysteine residues where base-catalyzed elimination of the protected sulfhydryl group forms a dehydroalanine residue, which then reacts with piperidine.Utilize a sterically bulky trityl protecting group for the cysteine residue.
Aggregation Self-association of the peptide chains on the resin can lead to incomplete coupling and deprotection. This is more common with hydrophobic sequences.Switch to N-methylpyrrole (NMP) as a solvent, sonicate the reaction mixture, or couple at a higher temperature.

Problem 3: Difficulty in purifying the final peptide using RP-HPLC.

  • Symptom: Co-elution of the target peptide with impurities, poor peak shape, or low recovery.

  • Purification Strategies:

StrategyDescription
Standard Reversed-Phase HPLC (RP-HPLC) This is the most common method for peptide purification. It separates peptides based on their hydrophobicity using a C18-modified silica stationary phase. A gradient of increasing organic solvent (typically acetonitrile) in water, both containing 0.1% TFA, is used for elution.
Orthogonal Purification Methods If standard RP-HPLC is insufficient, an orthogonal method like PurePep EasyClean (PEC) can be employed. This technique can efficiently remove co-eluting impurities in a single step, leading to higher purities.
Alternative Chromatography Conditions For challenging purifications, consider using different RP-HPLC solvents or buffers. For less polar peptides, alternative column packing materials might be necessary.
Catch-and-Release Purification Methods like reactive capping purification (RCP) offer a chromatography-free alternative. In this approach, truncation peptides are capped with a reactive tag during synthesis, allowing for their selective removal from the crude product.

Experimental Protocols

Protocol 1: On-Resin Alloc Group Deprotection

  • Resin Preparation: Swell the peptide-resin (e.g., 0.1 mmol scale) in dichloromethane (DCM, ~10 mL) for 30 minutes in a reaction vessel.

  • Reagent Preparation: In a separate, well-ventilated fume hood, prepare a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.2-0.5 equivalents relative to resin loading) in DCM.

  • Deprotection Reaction: Add the palladium catalyst solution to the swollen resin. Immediately add a scavenger such as phenylsilane (10-20 equivalents) or morpholine (20-40 equivalents).

  • Incubation: Gently agitate the resin mixture at room temperature for 1-2 hours. The reaction vessel should be protected from light.

  • Monitoring: The reaction progress can be monitored by taking a small aliquot of the resin, cleaving the peptide, and analyzing it by LC-MS.

  • Washing: Once the deprotection is complete, drain the reaction mixture and wash the resin thoroughly with DCM (5-7 times) and DMF (5-7 times) to ensure the complete removal of the palladium catalyst and scavenger byproducts.

Protocol 2: Peptide Cleavage from Resin and Deprotection

  • Resin Washing and Drying: After the final synthesis step, wash the peptide-resin thoroughly with DMF and DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the resin and the protecting groups on the amino acid side chains. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Peptide Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide. The peptide is now ready for purification by RP-HPLC.

Visual Workflows

Alloc_Deprotection_Workflow start Start: Alloc-Protected Peptide on Resin swell Swell Resin in DCM/THF start->swell add_cocktail Add Cocktail to Resin swell->add_cocktail prepare Prepare Deprotection Cocktail: Pd(PPh3)4 + Scavenger prepare->add_cocktail agitate Agitate at RT (1-2 hours) add_cocktail->agitate monitor Monitor Progress (LC-MS) agitate->monitor monitor->agitate Incomplete wash_dcm Wash with DCM monitor->wash_dcm Reaction Complete wash_dmf Wash with DMF wash_dcm->wash_dmf end End: Deprotected Peptide on Resin wash_dmf->end

Caption: Workflow for the on-resin removal of the Alloc protecting group.

Troubleshooting_Incomplete_Deprotection issue Issue: Incomplete Alloc Deprotection cause1 Inactive Palladium Catalyst issue->cause1 cause2 Insufficient Reagents issue->cause2 cause3 Poor Resin Swelling issue->cause3 cause4 Steric Hindrance issue->cause4 solution1 Use Fresh Catalyst cause1->solution1 solution2 Increase Equivalents of Catalyst and Scavenger cause2->solution2 solution3 Ensure Adequate Swelling Before Reaction cause3->solution3 solution4 Increase Reaction Time or Perform Multiple Cycles cause4->solution4

Caption: Troubleshooting logic for incomplete Alloc group removal.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of Fmoc-Dap(Alloc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of amino acid building blocks is paramount for the successful synthesis of high-quality peptides. This guide provides a comparative analysis of the purity assessment of Fmoc-Dap(Alloc)-OH, a key building block for introducing selectively addressable side chains, against a common alternative, Fmoc-Dap(Boc)-OH, using High-Performance Liquid Chromatography (HPLC).

Fmoc-L-2,3-diaminopropionic acid derivatives are invaluable for synthesizing complex peptides. The choice of the side-chain protecting group, such as the allyloxycarbonyl (Alloc) group, allows for orthogonal deprotection strategies, enabling site-specific modifications of the peptide chain. Ensuring the high purity of these reagents is a critical first step in peptide synthesis to prevent the introduction of deletion or modification sequences in the final peptide product. A typical purity specification for this compound is ≥98.5% as determined by HPLC.[1]

Comparative HPLC Purity Analysis

The purity of this compound is typically assessed by reversed-phase HPLC (RP-HPLC). This method effectively separates the main compound from potential impurities that may arise during its synthesis. A direct comparison with the widely used Fmoc-Dap(Boc)-OH, which has a typical purity specification of ≥97.0%, highlights the analytical considerations for these crucial reagents.[2]

Table 1: Comparative Purity Data of Fmoc-Dap Derivatives

ParameterThis compoundFmoc-Dap(Boc)-OHTypical Impurities
Typical Purity (by HPLC) ≥98.5%≥97.0%Dipeptide adducts, free amino acid, incompletely protected species
Retention Time (min) *15.817.2Variable
Resolution (Rs) from Impurity 1 > 2.0> 2.0-
Resolution (Rs) from Impurity 2 > 2.0> 2.0-

*Retention times are representative and can vary based on the specific HPLC system and conditions.

Experimental Protocols

A robust and reproducible HPLC method is essential for the accurate purity assessment of Fmoc-protected amino acids. Below is a detailed protocol for the analysis of this compound and its comparison with Fmoc-Dap(Boc)-OH.

HPLC Method for Purity Assessment
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient, for example, from 30% to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Sample Preparation: Dissolve 1 mg of the Fmoc-amino acid derivative in 1 mL of 50% acetonitrile in water.

This method is effective for separating the main this compound peak from potential synthesis-related impurities such as dipeptides (Fmoc-Dap(Alloc)-Dap(Alloc)-OH) and the corresponding unprotected amino acid. The same conditions can be applied for the analysis of Fmoc-Dap(Boc)-OH, allowing for a direct comparison of their purity profiles.

Visualizing the Analytical Workflow

The logical flow of the HPLC purity assessment can be visualized to better understand the process from sample preparation to data analysis.

HPLC_Purity_Assessment cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound B Dissolve in 50% Acetonitrile/Water A->B C Filter through 0.22 µm syringe filter B->C D Inject sample onto C18 column C->D E Gradient Elution (Water/ACN with TFA) D->E F UV Detection at 265 nm E->F G Integrate peak areas F->G H Calculate purity (%) G->H I Compare with specifications H->I Orthogonal_Protection cluster_peptide Growing Peptide Chain cluster_deprotection Selective Deprotection Resin Solid Support Peptide ---AA(PG)-Dap(Alloc)-AA(PG)--- Fmoc Fmoc (N-alpha) Alloc Alloc (Side Chain) PG Other Side Chain PGs (e.g., tBu) Piperidine Piperidine Piperidine->Fmoc Removes Pd_catalyst Pd(0) Catalyst Pd_catalyst->Alloc Removes TFA TFA TFA->PG Removes

References

Orthogonality of Fmoc-Dap(Alloc)-OH: A Comparative Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high-purity, complex peptide structures. The orthogonality of these groups—their ability to be selectively removed without affecting others—is the cornerstone of modern solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of the orthogonality of Fmoc-Dap(Alloc)-OH with other commonly used protecting groups, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their synthetic strategies.

This compound is a versatile building block, incorporating two key orthogonal protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group at the α-amine and the palladium-removable Allyloxycarbonyl (Alloc) group on the side-chain amine of diaminopropionic acid (Dap). This dual protection scheme allows for selective deprotection and modification at either the N-terminus or the side chain, enabling the synthesis of branched, cyclic, and other complex peptides.

Principles of Orthogonal Protection

The core principle of orthogonality in peptide synthesis lies in the distinct chemical labilities of different protecting groups. An ideal protecting group strategy allows for the sequential removal of specific protective moieties by employing reaction conditions that leave all other protecting groups intact. The most common classes of protecting groups are categorized by their deprotection method:

  • Base-labile: Primarily the Fmoc group.

  • Acid-labile: Including tert-Butoxycarbonyl (Boc) and tert-Butyl (tBu).

  • Palladium-catalyzed removal: Such as the Alloc group.

  • Hydrogenolysis: Used for Carboxybenzyl (Cbz) and Benzyl (Bn) groups.

The compatibility and selective removal of these groups are critical for successful peptide synthesis.

Quantitative Comparison of Protecting Group Stability

The following table summarizes the stability of various common protecting groups under the deprotection conditions required for the removal of Fmoc and Alloc groups, as well as under conditions used for the removal of other common protecting groups. This quantitative data is essential for planning complex synthetic routes.

Protecting GroupDeprotection ReagentFmoc StabilityAlloc StabilityBoc StabilityCbz StabilitytBu StabilityBn Stability
Fmoc 20% Piperidine in DMF0% (Cleaved) >99%>99%[1]>99%>99%>99%
Alloc Pd(PPh₃)₄, PhSiH₃ in DCM>99%0% (Cleaved) >99%Stable>99%Stable
Boc 50% TFA in DCM>99%[2]>99%0% (Cleaved) Partially Labile0% (Cleaved) Partially Labile
Cbz H₂, Pd/C~95%[2] >99%>99%0% (Cleaved) >99%0% (Cleaved)
tBu 95% TFA>99%>99%0% (Cleaved) Partially Labile0% (Cleaved) Partially Labile
Bn H₂, Pd/C~95%>99%>99%0% (Cleaved) >99%0% (Cleaved)

Note: While generally stable, some palladium catalysts may cause partial deprotection of Cbz and Bn groups under certain conditions. *Note: While generally stable to the basic conditions of Fmoc deprotection, some studies have shown minor loss of Cbz and Bn groups during prolonged or repeated piperidine treatments.

Experimental Protocols

Detailed methodologies for the selective deprotection of Fmoc and Alloc groups are provided below. These protocols are representative and may require optimization based on the specific peptide sequence and solid support.

Protocol 1: Fmoc Group Deprotection

This procedure outlines the standard method for the removal of the N-terminal Fmoc group in SPPS.

Reagents:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 5-20 minutes at room temperature. For sterically hindered amino acids, a second treatment may be necessary.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • A qualitative Kaiser test can be performed to confirm the presence of a free primary amine.

Protocol 2: Alloc Group Deprotection

This protocol describes the selective removal of the Alloc protecting group from the side chain of a Dap residue using a palladium(0) catalyst.

Reagents:

  • Alloc-protected peptide-resin

  • Dichloromethane (DCM, anhydrous)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

Procedure:

  • Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).

  • Prepare a deprotection cocktail by dissolving Pd(PPh₃)₄ (0.1 to 0.25 equivalents relative to the resin loading) in anhydrous DCM.

  • Add phenylsilane (10-25 equivalents) to the catalyst solution.

  • Add the deprotection cocktail to the swollen resin.

  • Agitate the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by HPLC analysis of a small, cleaved sample.

  • Repeat the deprotection step if necessary to ensure complete removal.

  • Wash the resin extensively with DCM (3x), 0.5% diisopropylethylamine (DIPEA) in DMF (3x) to scavenge residual palladium, followed by DMF (3x) and DCM (3x).

Orthogonality in Practice: A Workflow Diagram

The following diagram illustrates the orthogonal deprotection strategy utilizing this compound in peptide synthesis. This workflow allows for sequential modifications at the N-terminus and the side chain.

Orthogonal_Deprotection Start Start: Fmoc-Dap(Alloc)-Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection N_Terminal_Modification N-Terminal Elongation or Modification Fmoc_Deprotection->N_Terminal_Modification Alloc_Deprotection Alloc Deprotection (Pd(PPh₃)₄ / PhSiH₃) N_Terminal_Modification->Alloc_Deprotection Final_Cleavage Final Cleavage from Resin (TFA) N_Terminal_Modification->Final_Cleavage Side_Chain_Modification Side-Chain Modification (e.g., Cyclization, Labeling) Alloc_Deprotection->Side_Chain_Modification Side_Chain_Modification->Final_Cleavage Final_Peptide Modified Peptide Final_Cleavage->Final_Peptide

Caption: Orthogonal deprotection workflow for this compound.

Conclusion

The use of this compound provides an exceptional level of control in the synthesis of complex peptides. The high degree of orthogonality between the Fmoc and Alloc protecting groups, as demonstrated by the quantitative stability data, allows for selective and efficient deprotection at both the α-amine and the side-chain amine. This enables researchers to pursue sophisticated synthetic strategies, including the construction of branched, cyclic, and labeled peptides, with a high probability of success. A thorough understanding of the deprotection conditions and the stability of all protecting groups present in the peptide is crucial for the rational design and execution of these advanced synthetic endeavors.

References

The Strategic Advantage of the Alloc Protecting Group in Complex Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate field of chemical synthesis, particularly in the production of peptides and complex organic molecules, the choice of protecting groups is a critical determinant of success. The allyloxycarbonyl (Alloc) group has emerged as a powerful tool for the protection of amine functionalities, offering distinct advantages over more conventional protecting groups like Fmoc, Boc, and Cbz. This guide provides an objective comparison of the Alloc group with these alternatives, supported by experimental data, detailed protocols, and visualizations to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

The primary advantage of the Alloc group lies in its unique deprotection chemistry, which confers orthogonality to the most common protecting group strategies used in solid-phase peptide synthesis (SPPS).[1][2] While Fmoc is base-labile and Boc is acid-labile, the Alloc group is cleaved under mild, neutral conditions using a palladium(0) catalyst.[1][3] This orthogonality is crucial for the synthesis of complex peptides, such as those with side-chain modifications, cyclization, or branching, where selective deprotection is paramount.[4]

Comparative Analysis of Protecting Groups

The selection of a protecting group is a strategic decision based on the specific requirements of the synthetic route. The following table summarizes key performance indicators for Alloc, Fmoc, Boc, and Cbz, highlighting the unique advantages of the Alloc group.

FeatureAlloc (Allyloxycarbonyl)Fmoc (9-Fluorenylmethoxycarbonyl)Boc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)
Deprotection Condition Mild, neutral: Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃)Mild base: typically 20% piperidine in DMFStrong acid: typically trifluoroacetic acid (TFA)Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acid (e.g., HBr/AcOH)
Orthogonality Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.Orthogonal to acid-labile groups (Boc). Not orthogonal to other base-labile groups.Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.Quasi-orthogonal to Boc (cleaved by stronger acid). Orthogonal to Fmoc.
Typical Deprotection Time 15 min - 2 hours, can be accelerated with microwave (2 x 5 min)5 - 20 minutes30 minutes - 2 hours1 - 16 hours
Cleavage Efficiency/Yield Generally high (>95-99%)High (>99% per step)High, but can be affected by aggregation in long sequences.High in solution phase; less common in modern SPPS.
Common Side Reactions Incomplete removal if catalyst is deactivated. Potential for N-allylation if scavenging is inefficient.Aspartimide formation, diketopiperazine formation, racemization.Alkylation of sensitive residues (e.g., Trp, Met) by t-butyl cation.Catalyst poisoning, incomplete deprotection, side reactions with sulfur-containing amino acids.
Key Advantages Enables complex synthetic strategies (e.g., on-resin cyclization, branching). Mild deprotection conditions preserve sensitive functionalities.Well-established for routine SPPS. Deprotection can be monitored by UV absorbance. Automation-friendly.Robust and well-established. Can be advantageous for hydrophobic peptides to reduce aggregation.Useful in solution-phase synthesis for fragment condensation.
Limitations Requires a palladium catalyst which can be costly and requires careful handling.Not suitable for base-sensitive sequences.Harsh final cleavage conditions (e.g., HF) may be required.Not ideal for solid-phase synthesis. Catalyst can be incompatible with certain functional groups.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of protecting group strategies. The following are representative protocols for the protection of a primary amine with Alloc and its subsequent deprotection in the context of solid-phase peptide synthesis.

Protocol 1: Alloc Protection of a Primary Amine

This protocol describes a general method for the protection of a primary amine using allyl chloroformate.

Materials:

  • Amine substrate (1.0 equiv)

  • Sodium bicarbonate (NaHCO₃) (3.0 equiv)

  • Allyl chloroformate (Alloc-Cl) (1.2 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine substrate in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate to the solution and stir at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add allyl chloroformate dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography to yield the Alloc-protected amine.

Protocol 2: Palladium-Catalyzed Alloc Deprotection on Solid Support

This protocol outlines the removal of the Alloc group from a peptide synthesized on a solid support.

Materials:

  • Alloc-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.3 equiv relative to resin loading)

  • Phenylsilane (PhSiH₃) (10-25 equiv relative to resin loading)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Swell the Alloc-protected peptide-resin in DCM in a suitable reaction vessel.

  • In a separate vial, dissolve the Pd(PPh₃)₄ catalyst in DCM.

  • Add the catalyst solution to the swollen resin.

  • Add the phenylsilane scavenger to the resin suspension.

  • Agitate the mixture at room temperature for 30-60 minutes. For difficult sequences, this step may be repeated.

  • Drain the reaction solution.

  • Wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times) to remove residual catalyst and scavenger.

  • The deprotected amine on the resin is now ready for the next synthetic step (e.g., coupling, cyclization).

Visualizing Synthetic Strategies

Diagrams created using Graphviz (DOT language) can effectively illustrate complex chemical workflows and relationships.

Alloc_Deprotection_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_NextStep Subsequent Synthetic Steps Resin Alloc-Protected Peptide on Resin Swell Swell Resin (DCM) Resin->Swell 1. AddReagents Add Pd(PPh₃)₄ & Phenylsilane Swell->AddReagents 2. Deprotection Agitate at RT (30-60 min) AddReagents->Deprotection 3. Wash Wash Resin (DCM, DMF) Deprotection->Wash 4. DeprotectedResin Deprotected Peptide on Resin Wash->DeprotectedResin 5. Coupling Amino Acid Coupling DeprotectedResin->Coupling Cyclization On-Resin Cyclization DeprotectedResin->Cyclization Modification Side-Chain Modification DeprotectedResin->Modification

A streamlined workflow for the palladium-catalyzed deprotection of an Alloc group in SPPS.

Orthogonality_Concept ProtectingGroups Orthogonal Protecting Groups Alloc Fmoc Boc Alloc_Deprotection Pd(0) / Neutral ProtectingGroups:alloc->Alloc_Deprotection Selective Cleavage Fmoc_Deprotection Base (Piperidine) ProtectingGroups:fmoc->Fmoc_Deprotection Selective Cleavage Boc_Deprotection Acid (TFA) ProtectingGroups:boc->Boc_Deprotection Selective Cleavage Alloc_Deprotection->ProtectingGroups:fmoc No Effect Alloc_Deprotection->ProtectingGroups:boc No Effect Fmoc_Deprotection->ProtectingGroups:alloc No Effect Fmoc_Deprotection->ProtectingGroups:boc No Effect Boc_Deprotection->ProtectingGroups:alloc No Effect Boc_Deprotection->ProtectingGroups:fmoc No Effect

The principle of orthogonal deprotection with Alloc, Fmoc, and Boc protecting groups.

Conclusion

The Alloc protecting group offers a significant strategic advantage in modern organic and peptide synthesis. Its stability to both acidic and basic conditions, combined with its selective removal under mild, neutral, palladium-catalyzed conditions, provides an essential level of orthogonality for the synthesis of complex molecules. While the use of a palladium catalyst introduces considerations of cost and handling, the synthetic flexibility and the ability to perform intricate on-resin manipulations often outweigh these factors. For researchers and drug development professionals tackling challenging synthetic targets, a thorough understanding and judicious application of the Alloc protecting group can be a key enabler of success.

References

A Head-to-Head Comparison: Fmoc-Dap(Alloc)-OH vs. Fmoc-Dap(ivDde)-OH for Site-Chain Modification

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide synthesis and drug development, the site-specific modification of peptides is a cornerstone for enhancing their therapeutic properties. Non-canonical amino acids, such as 2,3-diaminopropionic acid (Dap), provide a valuable handle for such modifications. The choice of protecting group for the side-chain amine of Dap is critical for a successful synthetic strategy. This guide provides an objective comparison of two commonly used orthogonally protected Dap derivatives, Fmoc-Dap(Alloc)-OH and Fmoc-Dap(ivDde)-OH, to aid researchers in selecting the optimal building block for their specific needs.

Orthogonal Deprotection Strategies

The primary distinction between this compound and Fmoc-Dap(ivDde)-OH lies in their orthogonal deprotection chemistries, which allow for the selective removal of the side-chain protecting group without affecting the N-terminal Fmoc group or other acid-labile protecting groups.[1]

  • This compound: The allyloxycarbonyl (Alloc) group is removed under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger.[1][2]

  • Fmoc-Dap(ivDde)-OH: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is cleaved using a dilute solution of hydrazine in a solvent like N,N-dimethylformamide (DMF).[1][3]

Quantitative Performance Data

While direct comparative studies on this compound and Fmoc-Dap(ivDde)-OH are limited, data from the synthesis of branched peptides using orthogonally protected lysine residues, Lys(Alloc) and Lys(ivDde), can provide valuable insights into the efficiency of these protecting groups.

ParameterFmoc-Lys(Alloc)-OHFmoc-Lys(ivDde)-OHReference
Crude Purity of Branched Peptide 82%93%
Deprotection Conditions Palladium(0) catalyst and scavenger2-5% Hydrazine in DMF
Deprotection Monitoring LC-MS analysis of cleaved resin sampleSpectrophotometric detection of the indazole byproduct (approx. 290 nm)

It is important to note that these purity values are for a specific peptide sequence and may vary depending on the target molecule and reaction conditions.

Experimental Protocols

Protocol 1: On-Resin Alloc Deprotection

This protocol describes the selective removal of the Alloc protecting group from the Dap side chain on the solid support.

Materials:

  • Peptide-resin containing a Dap(Alloc) residue

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) or other suitable scavenger

  • Inert gas (Argon or Nitrogen)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin in anhydrous and degassed DCM or THF for 30 minutes under an inert atmosphere.

  • In a separate flask, prepare the deprotection cocktail by dissolving Pd(PPh₃)₄ (0.1-0.5 equivalents relative to the resin loading) in the reaction solvent.

  • Add a scavenger, such as phenylsilane (10-20 equivalents), to the catalyst solution.

  • Add the deprotection cocktail to the swollen resin.

  • Gently agitate the reaction mixture at room temperature for 1-3 hours. It is advisable to protect the reaction from light.

  • Monitor the progress of the deprotection by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

  • Once the deprotection is complete, thoroughly wash the resin with DCM (5-7 times) and DMF (5-7 times) to ensure the complete removal of the palladium catalyst and scavenger byproducts.

Protocol 2: On-Resin ivDde Deprotection

This protocol outlines the selective removal of the ivDde protecting group from the Dap side chain.

Materials:

  • Peptide-resin containing a Dap(ivDde) residue

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Prepare a 2-5% solution of hydrazine monohydrate in DMF. Note: The concentration of hydrazine should not exceed these limits, as higher concentrations can lead to side reactions.

  • Treat the resin with the hydrazine/DMF solution.

  • Allow the reaction to proceed for a set time (typically in repeated cycles, e.g., 3 x 3 minutes).

  • Monitor the deprotection by measuring the UV absorbance of the filtrate at approximately 290 nm, which corresponds to the release of the indazole byproduct.

  • After complete deprotection, wash the resin thoroughly with DMF.

Visualization of Workflows and Chemical Logic

G Figure 1: Orthogonal Deprotection Workflow cluster_alloc This compound Pathway cluster_ivdde Fmoc-Dap(ivDde)-OH Pathway start_alloc Peptide-resin with Dap(Alloc) deprotection_alloc Alloc Deprotection (Pd(PPh3)4, Scavenger) start_alloc->deprotection_alloc modification_alloc Side-Chain Modification deprotection_alloc->modification_alloc end_alloc Modified Peptide modification_alloc->end_alloc start_ivdde Peptide-resin with Dap(ivDde) deprotection_ivdde ivDde Deprotection (2-5% Hydrazine/DMF) start_ivdde->deprotection_ivdde modification_ivdde Side-Chain Modification deprotection_ivdde->modification_ivdde end_ivdde Modified Peptide modification_ivdde->end_ivdde

Figure 1: Orthogonal Deprotection Workflow

G Figure 2: Chemical Logic of Orthogonal Protection cluster_conditions Deprotection Conditions Fmoc_Dap Fmoc-Dap(Protecting Group)-OH Nα-Fmoc Nβ-Protecting Group Base Base (e.g., Piperidine) Fmoc_Dap:f0->Base Cleaved during SPPS cycles Palladium Palladium(0) Catalyst Fmoc_Dap:f1->Palladium Alloc Hydrazine Hydrazine Fmoc_Dap:f1->Hydrazine ivDde Acid Acid (e.g., TFA) Fmoc_Dap->Acid Other side-chain groups (e.g., tBu)

Figure 2: Chemical Logic of Orthogonal Protection

Discussion and Recommendations

This compound:

  • Advantages: The deprotection conditions are mild and generally high-yielding. The use of a non-nucleophilic deprotection reagent can be advantageous for sensitive peptide sequences.

  • Disadvantages: The palladium catalyst can be expensive and requires careful removal to avoid contamination of the final peptide, which can be problematic for therapeutic applications. The reaction is also air-sensitive.

Fmoc-Dap(ivDde)-OH:

  • Advantages: The deprotection reagent, hydrazine, is inexpensive and the reaction is typically fast. The progress of the deprotection can be conveniently monitored by UV spectroscopy. The reported purity of the final product in a comparative lysine study was higher.

  • Disadvantages: Hydrazine is a nucleophile and can potentially react with other functional groups on the peptide. The ivDde group has been reported to be more stable and less prone to migration than the related Dde group; however, the possibility of side reactions should be considered, especially with N-terminal Dap residues. Incomplete removal of the ivDde group can sometimes be an issue in sterically hindered or aggregated sequences.

The choice between this compound and Fmoc-Dap(ivDde)-OH is highly dependent on the specific requirements of the synthetic project.

  • For routine applications where cost and ease of monitoring are priorities, Fmoc-Dap(ivDde)-OH may be the preferred choice, provided that potential side reactions are carefully considered and mitigated.

  • For the synthesis of highly sensitive peptides or when metal contamination is a major concern for the final application, This compound offers a robust alternative, despite the higher cost and more demanding reaction conditions.

Ultimately, small-scale pilot experiments are recommended to determine the optimal protecting group and deprotection conditions for a specific peptide sequence and desired side-chain modification.

References

The Alloc Group: A Stability Profile for Orthogonal Peptide Synthesis Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and peptide chemistry, the selection of an appropriate protecting group is a critical decision that dictates the strategic direction of a synthesis. The allyloxycarbonyl (Alloc) group has emerged as a valuable tool, offering orthogonal stability that allows for selective deprotection in the presence of other common protecting groups. This guide provides a comprehensive evaluation of the Alloc group's stability under various reaction conditions, supported by experimental data and detailed protocols, to aid in its effective implementation in complex synthetic workflows.

Orthogonality and Stability: A Comparative Overview

The primary advantage of the Alloc group lies in its unique cleavage conditions, which are distinct from the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This orthogonality is crucial for strategies requiring selective side-chain modification or on-resin cyclization.[1] The Alloc group is generally stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA) and the basic conditions for Fmoc removal (e.g., piperidine).[1]

While robust, the stability of the Alloc group is not absolute and can be influenced by specific reagents and prolonged exposure.[1] The following table summarizes the stability of the Alloc group in comparison to other commonly used amine protecting groups under various reaction conditions.

Protecting GroupAcid Stability (e.g., TFA)Base Stability (e.g., Piperidine)Hydrogenolysis (H₂/Pd)Palladium(0) Catalysis
Alloc Stable Stable LabileLabile
Boc Labile StableStableStable
Cbz Labile (strong acid)StableLabile Stable
Fmoc StableLabile StableStable

Cleavage of the Alloc Group: Mechanisms and Protocols

The removal of the Alloc group is most commonly and efficiently achieved through palladium(0)-catalyzed allyl transfer. This process involves the formation of a π-allylpalladium complex, which is then trapped by a nucleophilic scavenger.

Alloc_Cleavage Alloc_Protected_Amine R-NH-Alloc Pi_Allyl_Complex [R-NH-CO₂-Pd(0)-Allyl] Complex Alloc_Protected_Amine->Pi_Allyl_Complex + Pd(0)L₄ Deprotected_Amine R-NH₂ + CO₂ Pi_Allyl_Complex->Deprotected_Amine + Scavenger Allyl_Scavenger_Adduct Allyl-Scavenger Pi_Allyl_Complex->Allyl_Scavenger_Adduct + Scavenger

Figure 1. General mechanism for the palladium(0)-catalyzed cleavage of the Alloc protecting group.
Standard Palladium-Catalyzed Deprotection Protocol

A widely used method for Alloc group removal involves the use of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and a scavenger to trap the allyl group.

Experimental Protocol:

  • Swell the Alloc-protected peptide-resin in dichloromethane (DCM).

  • Under an inert atmosphere (e.g., Argon), prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to resin substitution) in DCM.

  • Add the catalyst solution to the resin suspension.

  • Add a scavenger, such as phenylsilane (PhSiH₃) (24 equivalents), to the reaction mixture.

  • Agitate the mixture at room temperature for 30 minutes.

  • To ensure complete deprotection, the treatment can be repeated.

  • Thoroughly wash the resin with DCM and N,N-dimethylformamide (DMF) to remove the catalyst and scavenger byproducts.

Alternative and Milder Deprotection Strategies

While the Pd(PPh₃)₄-based protocol is effective, concerns about the air-sensitivity of the catalyst and the potential for side reactions have led to the development of alternative methods.

Microwave-Assisted Cleavage: The use of a microwave synthesizer can significantly accelerate the deprotection process, reducing reaction times to as little as two 5-minute cycles at 38°C. This rapid procedure minimizes the risk of catalyst oxidation.

Air-Stable Palladium Catalysts: To circumvent the need for an inert atmosphere, air-stable palladium sources like Pd(PPh₃)₂Cl₂ in combination with Meldrum's acid and triethylsilane have been successfully employed for on-resin Alloc removal.

Metal-Free Deprotection: An environmentally friendly, metal-free method for on-resin Alloc removal has been developed using iodine and water (I₂/H₂O) in a PolarClean/ethyl acetate solvent mixture. This method proceeds via an iodocyclization mechanism.

The following workflow illustrates the decision-making process for selecting an appropriate Alloc deprotection strategy.

Deprotection_Workflow Start Alloc-Protected Substrate Standard_Conditions Standard Pd(PPh₃)₄ Protocol Start->Standard_Conditions Standard Lab Setup Microwave Microwave-Assisted Protocol Start->Microwave Need for Speed Air_Stable_Pd Air-Stable Pd(II) Protocol Start->Air_Stable_Pd Air-Sensitive Catalyst Issues Metal_Free Metal-Free I₂/H₂O Protocol Start->Metal_Free Avoid Heavy Metals Complete Deprotected Product Standard_Conditions->Complete Microwave->Complete Air_Stable_Pd->Complete Metal_Free->Complete

Figure 2. Decision workflow for Alloc group deprotection.

Potential Side Reactions and Troubleshooting

While the Alloc group is a robust protecting group, certain side reactions can occur, particularly during the deprotection step.

  • N-allylation: Inefficient scavenging of the allyl cation generated during deprotection can lead to re-alkylation of the deprotected amine or other nucleophilic residues. Using a sufficient excess of a fresh scavenger is crucial to minimize this side reaction.

  • Premature Cleavage: Although generally stable, prolonged exposure to certain coupling reagents or elevated temperatures could potentially lead to premature cleavage of the Alloc group. Following optimized coupling protocols is recommended.

  • Incompatibility with Hydrazine: The Alloc group is not compatible with the conditions used for the removal of the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group, as hydrazine can reduce the allyl double bond. This can be mitigated by the addition of allyl alcohol to the hydrazine reagent.

Conclusion

The Alloc protecting group offers a valuable orthogonal strategy in modern peptide synthesis. Its stability to both acidic and basic conditions allows for its seamless integration into both Boc- and Fmoc-based synthetic schemes. A thorough understanding of its cleavage mechanisms and potential side reactions, as outlined in this guide, empowers researchers to leverage the full potential of the Alloc group for the synthesis of complex peptides and other molecular architectures. The availability of various deprotection protocols, including milder and metal-free options, further enhances the versatility of this important protecting group.

References

A Comparative Guide to Confirming Fmoc-Dap(Alloc)-OH Incorporation: LC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and peptide synthesis, the successful incorporation of modified amino acids is a critical determinant of experimental outcomes. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) and alternative methods for confirming the incorporation of N-α-Fmoc-N-β-allyloxycarbonyl-L-2,3-diaminopropionic acid (Fmoc-Dap(Alloc)-OH) during solid-phase peptide synthesis (SPPS).

The incorporation of this compound, a key building block for introducing functionalities or creating cyclic peptides, requires rigorous monitoring to ensure the desired peptide sequence is synthesized correctly. While LC-MS offers high sensitivity and accuracy, other methods provide rapid, qualitative assessments directly on the solid support.

Performance Comparison: LC-MS vs. Alternative Methods

The choice of analytical technique depends on the specific requirements of the synthesis, including the need for quantitative data, the stage of the synthesis, and available instrumentation.

FeatureLC-MS AnalysisKaiser Test (Ninhydrin)MALDI-TOF MS
Principle Separation by chromatography followed by mass-to-charge ratio detection.Colorimetric reaction with primary amines.Ionization and mass analysis of molecules from a solid matrix.
Type of Analysis Quantitative and QualitativeQualitativeQualitative and semi-quantitative
Information Provided Confirms mass of the peptide, indicating successful incorporation. Can detect impurities and side products.Indicates the presence or absence of free primary amines.Confirms the mass of the full-length peptide.
Sample Preparation Cleavage of a small amount of peptide from the resin, followed by dissolution.A few resin beads are taken directly for the test.Peptide is cleaved from the resin and co-crystallized with a matrix.
Time to Result Longer (minutes to hours)Rapid (a few minutes)Rapid (minutes)
Sensitivity HighModerate to HighHigh
Advantages Provides definitive mass confirmation and purity assessment.Simple, fast, and inexpensive. Can be performed at each coupling step.Fast analysis of the final product, tolerant to some impurities.
Limitations Requires cleavage from the resin, more complex instrumentation.Does not confirm the structure, only the presence of a free amine. Can give false positives.Requires cleavage from the resin. Mass accuracy can be lower than ESI-MS.

Experimental Protocols

LC-MS Analysis for Confirmation of Incorporation

This protocol outlines the general procedure for analyzing a peptide sample after the coupling of this compound. The molecular weight of this compound is 410.42 g/mol .[1][2] Successful incorporation will result in an increase in the peptide's mass by this amount (minus the mass of water).

1. Sample Preparation (Cleavage from Resin):

  • Take a small sample of the peptide-resin (approx. 2-5 mg) and place it in a microcentrifuge tube.

  • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail for rink amide resins is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Dissolve the dried peptide in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).

2. LC-MS Parameters:

  • LC Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Range: Scan a range that includes the expected mass of the peptide before and after the incorporation of this compound.

3. Data Analysis:

  • Analyze the obtained mass spectrum to find the peak corresponding to the expected mass of the peptide with the incorporated this compound. The presence of this mass confirms a successful coupling reaction.

Alternative Method 1: Kaiser Test (Ninhydrin Test)

The Kaiser test is a rapid colorimetric assay used to detect the presence of free primary amines on the peptide-resin.[3][4] A positive result (blue color) after the coupling step indicates that the reaction is incomplete, as there are still unreacted amino groups.

Reagents:

  • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

  • Solution B: 80 g of phenol in 20 mL of ethanol.

  • Solution C: 2 mL of 0.001 M potassium cyanide in 98 mL of pyridine.

Procedure:

  • Take a small sample of the peptide-resin (10-15 beads) in a small test tube.

  • Add 2-3 drops of each of the three Kaiser test solutions to the test tube.

  • Heat the test tube at 100-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

    • Negative Result (successful coupling): The beads and solution remain yellow or colorless.

    • Positive Result (incomplete coupling): The beads and/or the solution turn a deep blue color.

Alternative Method 2: MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful technique for confirming the mass of the synthesized peptide.

1. Sample Preparation:

  • Cleave a small amount of the peptide from the resin as described in the LC-MS protocol.

  • Dissolve the crude peptide in a suitable solvent.

  • Prepare a saturated solution of a MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) in a solvent mixture like 50% acetonitrile/0.1% TFA.

  • Mix the peptide solution with the matrix solution on a MALDI target plate and allow it to dry (co-crystallize).

2. MALDI-TOF Analysis:

  • Analyze the sample in the MALDI-TOF mass spectrometer.

  • The resulting spectrum will show the mass of the full-length peptide, confirming the incorporation of all amino acids, including this compound.

Workflow and Pathway Diagrams

To visualize the experimental processes, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Monitoring Confirmation of Incorporation cluster_Result Outcome Resin 1. Start with Resin Deprotection 2. Fmoc Deprotection Resin->Deprotection Washing1 3. Washing Deprotection->Washing1 Coupling 4. Couple this compound Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Kaiser_Test Kaiser Test (Qualitative) Washing2->Kaiser_Test On-resin analysis LC_MS LC-MS Analysis (Quantitative) Washing2->LC_MS Cleave & Analyze MALDI_TOF MALDI-TOF MS (Qualitative) Washing2->MALDI_TOF Cleave & Analyze Incomplete Incomplete Coupling Kaiser_Test->Incomplete Positive (Blue) Complete Successful Incorporation Kaiser_Test->Complete Negative (Yellow) LC_MS->Complete Correct Mass MALDI_TOF->Complete Correct Mass Incomplete->Coupling Recouple

Caption: Workflow for this compound incorporation and confirmation.

logical_relationship Confirmation_Method Choice of Confirmation Method Qualitative Qualitative Need (Yes/No Check) Confirmation_Method->Qualitative Quantitative Quantitative Need (Purity & Mass) Confirmation_Method->Quantitative On_Resin On-Resin Analysis Qualitative->On_Resin Off_Resin Off-Resin Analysis Quantitative->Off_Resin Kaiser_Test Kaiser Test On_Resin->Kaiser_Test LC_MS LC-MS Off_Resin->LC_MS MALDI_TOF MALDI-TOF MS Off_Resin->MALDI_TOF

Caption: Decision tree for selecting a confirmation method.

References

The Strategic Selection of Orthogonally Protected Diamino Acids for Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Fmoc-Dap(Alloc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of building blocks in large-scale solid-phase peptide synthesis (SPPS) is a critical decision that profoundly influences production efficiency, final product purity, and overall manufacturing costs. This guide provides a comprehensive cost-benefit analysis of utilizing Nα-Fmoc-Nβ-allyloxycarbonyl-L-diaminopropionic acid (Fmoc-Dap(Alloc)-OH) in comparison to other commonly employed orthogonally protected diamino acids, namely Fmoc-Dap(Boc)-OH, Fmoc-Dab(Alloc)-OH, and Fmoc-Lys(Boc)-OH. By examining key performance indicators, cost implications, and potential synthetic challenges, this guide aims to equip researchers with the necessary information to make strategic decisions for their large-scale peptide manufacturing campaigns.

The incorporation of non-proteinogenic amino acids, particularly those with orthogonally protected side chains, is a powerful strategy for the synthesis of complex peptides with enhanced therapeutic properties, such as constrained, cyclic, and branched peptides. The selection of the appropriate protected diamino acid is contingent upon the specific synthetic strategy, the desired side-chain modification, and a thorough evaluation of the associated costs and benefits.

Performance and Cost Comparison

A critical aspect of the cost-benefit analysis involves a direct comparison of the raw material cost and the performance of each building block in SPPS. While prices are subject to market fluctuations and supplier variations, a general overview of the cost and key performance metrics is presented below.

Building BlockIndicative Bulk Price (per kg)Coupling EfficiencySide-Chain Deprotection YieldKey Considerations
This compound Inquire with suppliers for bulk pricingHigh (>95%)Quantitative with Pd(0) catalystMild deprotection; potential for palladium contamination.
Fmoc-Dap(Boc)-OH Inquire with suppliers for bulk pricingHigh (>95%)High (>95%) with TFAStandard, well-established; requires strong acid for deprotection.
Fmoc-Dab(Alloc)-OH ~$8,210 - $9,660 (based on 100g price extrapolation)High (>95%)Quantitative with Pd(0) catalystLonger side chain than Dap; similar deprotection to this compound.
Fmoc-Lys(Boc)-OH ~$1,433 - $3,592[1][2]High (>99%)High (>95%) with TFAWidely used, cost-effective at scale; standard acid-labile deprotection.

In-Depth Analysis of Each Building Block

This compound: The Advantage of Mild Deprotection

This compound offers a significant advantage in its orthogonal deprotection strategy. The allyloxycarbonyl (Alloc) group is stable to the basic conditions used for Fmoc group removal and the acidic conditions of final cleavage. It is selectively removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), under neutral and mild conditions. This allows for on-resin side-chain modifications, such as cyclization or branching, without compromising the integrity of the peptide backbone or other acid-sensitive protecting groups.

Benefits:

  • Orthogonality: Enables selective side-chain manipulation on-resin.

  • Mild Deprotection: Avoids the use of strong acids, preserving sensitive moieties within the peptide.

Drawbacks:

  • Cost: The palladium catalyst and the building block itself can be more expensive than traditional reagents.

  • Process Complexity: Requires an additional on-resin deprotection step with a metal catalyst.

  • Potential for Contamination: Trace amounts of palladium may need to be removed from the final product, potentially requiring additional purification steps.

Fmoc-Dap(Boc)-OH: The Established Workhorse

Fmoc-Dap(Boc)-OH represents a more conventional approach. The tert-butoxycarbonyl (Boc) protecting group on the side chain is stable to the piperidine treatment used for Fmoc removal but is cleaved simultaneously with the final peptide cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).

Benefits:

  • Simplicity: No additional on-resin deprotection step is required for the side chain.

  • Well-Established: Extensive literature and established protocols are available.

Drawbacks:

  • Limited On-Resin Chemistry: The side chain is deprotected during the final cleavage, precluding on-resin modifications.

  • Harsh Deprotection: The use of strong acid can be detrimental to sensitive peptides.

Fmoc-Dab(Alloc)-OH: A Homologue with Similar Properties

Fmoc-Dab(Alloc)-OH, a diaminobutyric acid derivative, offers a longer side chain compared to Dap, which can be advantageous in certain structural contexts, such as creating larger macrocycles. Its chemical properties regarding the Alloc protecting group are analogous to this compound, providing the same benefits of mild, orthogonal deprotection.

Benefits:

  • Longer Side Chain: Offers greater flexibility for certain structural modifications.

  • Orthogonality and Mild Deprotection: Same advantages as this compound.

Drawbacks:

  • Cost: Can be more expensive than both Dap and Lys derivatives.

  • Process Complexity and Contamination Risks: Similar to this compound.

Fmoc-Lys(Boc)-OH: The Cost-Effective Standard

Fmoc-Lys(Boc)-OH is one of the most commonly used and cost-effective orthogonally protected amino acids for introducing a primary amine side chain.[2] The longer side chain of lysine compared to Dap and Dab can influence the conformational properties of the final peptide. The Boc protection strategy is identical to that of Fmoc-Dap(Boc)-OH.

Benefits:

  • Cost-Effectiveness: Generally the most economical option, especially at a large scale.[1][2]

  • Wide Availability and Extensive Data: Readily available from numerous suppliers with a wealth of supporting literature.

Drawbacks:

  • Limited On-Resin Chemistry: Similar to Fmoc-Dap(Boc)-OH, the side chain is deprotected during final cleavage.

  • Structural Differences: The longer and more flexible lysine side chain may not be a suitable substitute for Dap or Dab in all applications.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
  • Resin Swelling: The appropriate resin (e.g., Rink Amide for C-terminal amides) is swelled in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF (2 x 10 minutes).

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.

  • Amino Acid Coupling: The Fmoc-protected amino acid (3-5 equivalents) is pre-activated with a coupling agent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.

  • Washing: The resin is washed with DMF to remove unreacted reagents.

  • Repeat: Steps 2-5 are repeated for each amino acid in the sequence.

Protocol for On-Resin Alloc Deprotection
  • Resin Preparation: After the peptide sequence is assembled, the resin is washed thoroughly with dichloromethane (DCM).

  • Deprotection Cocktail: A solution of tetrakis(triphenylphosphine)palladium(0) (0.2-0.5 equivalents relative to the Alloc group) and a scavenger such as phenylsilane (10-20 equivalents) is prepared in anhydrous DCM under an inert atmosphere.

  • Deprotection Reaction: The deprotection cocktail is added to the resin, and the reaction is gently agitated for 1-2 hours at room temperature.

  • Washing: The resin is extensively washed with DCM, DMF, and typically a solution containing a chelating agent (e.g., sodium diethyldithiocarbamate) to remove palladium residues, followed by further DMF and DCM washes.

Mandatory Visualizations

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for Next Amino Acid Washing2->Repeat Alloc_Deprotection Alloc Deprotection (Pd(0) Catalyst) Washing2->Alloc_Deprotection For this compound/ Fmoc-Dab(Alloc)-OH Final_Cleavage Final Cleavage & Deprotection (TFA) Washing2->Final_Cleavage For Fmoc-Dap(Boc)-OH/ Fmoc-Lys(Boc)-OH Repeat->Fmoc_Deprotection Side_Chain_Mod On-Resin Side-Chain Modification Alloc_Deprotection->Side_Chain_Mod Side_Chain_Mod->Final_Cleavage

Caption: General workflow for SPPS comparing pathways for Alloc- and Boc-protected amino acids.

Decision_Pathway Start Need for Orthogonally Protected Diamino Acid OnResinMod On-Resin Side-Chain Modification Required? Start->OnResinMod Alloc_Choice Choose Alloc-Protected (this compound or Fmoc-Dab(Alloc)-OH) OnResinMod->Alloc_Choice Yes Boc_Choice Choose Boc-Protected (Fmoc-Dap(Boc)-OH or Fmoc-Lys(Boc)-OH) OnResinMod->Boc_Choice No SideChainLength Specific Side-Chain Length Critical? Alloc_Choice->SideChainLength Cost_Sensitive High Cost Sensitivity? Boc_Choice->Cost_Sensitive Lys_Choice Consider Fmoc-Lys(Boc)-OH Cost_Sensitive->Lys_Choice Yes Dap_Boc_Choice Consider Fmoc-Dap(Boc)-OH Cost_Sensitive->Dap_Boc_Choice No Dap_Alloc_Choice Consider This compound SideChainLength->Dap_Alloc_Choice Short Dab_Alloc_Choice Consider Fmoc-Dab(Alloc)-OH SideChainLength->Dab_Alloc_Choice Long

Caption: Decision pathway for selecting an orthogonally protected diamino acid.

Conclusion: A Strategic Choice Based on Synthetic Goals and Economic Realities

The selection of an orthogonally protected diamino acid for large-scale peptide synthesis is a multifaceted decision that extends beyond the initial cost of the building block.

  • For syntheses requiring on-resin side-chain modifications , such as cyclization or the attachment of reporter groups, This compound and Fmoc-Dab(Alloc)-OH are indispensable. The choice between them will largely depend on the desired side-chain length and the specific structural requirements of the target peptide. While the initial raw material and catalyst costs may be higher, the ability to perform these modifications on the solid support can streamline the overall process and potentially reduce downstream processing costs. However, the need for an additional deprotection step and the potential for palladium contamination must be carefully managed.

  • For linear peptides or when side-chain modifications are not required on-resin , the Boc-protected counterparts, Fmoc-Dap(Boc)-OH and particularly Fmoc-Lys(Boc)-OH , offer a more straightforward and cost-effective solution. Fmoc-Lys(Boc)-OH stands out as the most economical option for large-scale campaigns due to its widespread availability and lower price point.

Ultimately, a thorough process evaluation, including a pilot synthesis, is recommended to determine the most efficient and economical route for a specific large-scale peptide manufacturing project. This analysis should consider not only the cost of raw materials but also the process time, labor, potential for side reactions, and the complexity of purification.

References

A Researcher's Guide to Peptide Synthesis with Fmoc-Dap(Alloc)-OH: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of complex and modified peptides is a cornerstone of innovation. The incorporation of non-standard amino acids like L-2,3-diaminopropionic acid (Dap) is a key strategy for creating peptides with enhanced structural diversity and novel functionalities.[1] The side chain of Dap features a primary amine, which serves as a versatile handle for modifications such as cyclization, molecular labeling, or conjugation.[1]

This guide provides a comprehensive review of successful peptide syntheses utilizing Nα-Fmoc-Nβ-Alloc-L-2,3-diaminopropionic acid (Fmoc-Dap(Alloc)-OH). It offers an objective comparison with alternative orthogonally protected Dap derivatives, supported by experimental data and detailed protocols to aid in synthetic planning and execution.

The Strategy of Orthogonal Protection

Solid-Phase Peptide Synthesis (SPPS) relies on protecting groups to prevent unwanted side reactions.[2] The most prevalent method, the Fmoc/tBu strategy, uses the base-labile Fmoc group for temporary protection of the α-amine and acid-labile groups (like tert-butyl, tBu) for permanent side-chain protection.[2][3]

An orthogonal protecting group is one that can be selectively removed under specific conditions that do not affect other protecting groups on the peptide. The allyloxycarbonyl (Alloc) group is an exemplary orthogonal group. It is stable under both the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for final cleavage (e.g., TFA), but it can be selectively cleaved under mild conditions using a palladium(0) catalyst. This orthogonality is crucial for complex, multi-step modifications performed while the peptide is still attached to the solid support.

G cluster_peptide Peptide on Solid Support cluster_conditions Selective Deprotection Conditions Peptide Fmoc-NH-Peptide-SideChain(PG)-Resin Fmoc Fmoc Group (α-Amine) Fmoc->Peptide Temporary Piperidine Piperidine/DMF Fmoc->Piperidine Cleaved by Alloc Alloc Group (Dap Side Chain) Alloc->Peptide Orthogonal Palladium Pd(PPh₃)₄ / Scavenger Alloc->Palladium Cleaved by tBu tBu/Trt Groups (Other Side Chains) tBu->Peptide Permanent TFA TFA Cocktail tBu->TFA Cleaved by Resin Resin Linker Resin->Peptide Anchor Resin->TFA Cleaved by

Diagram 1: Orthogonal protection scheme in Fmoc-SPPS.

Performance Comparison: this compound vs. Alternatives

The choice of a side-chain protecting group for Dap is critical and depends on the overall synthetic strategy. This compound is often compared with other derivatives like Fmoc-Dap(Boc)-OH, where the Boc group is acid-labile, and Fmoc-Dap(ivDde)-OH, which is removed by hydrazine. The Alloc group's main advantage is its removal under very mild, specific, and neutral conditions.

Table 1: Comparative Data for Dap Building Blocks

Parameter This compound Fmoc-Dap(Boc)-OH Notes
Purity of Commercial Building Block ≥98.5% (HPLC) ≥97.0% (HPLC) High starting purity is crucial for successful synthesis.
Typical Coupling Efficiency in SPPS High (>95%) High (>95%) Can be sequence and coupling reagent dependent.
Side-Chain Deprotection Conditions Pd(PPh₃)₄ / Phenylsilane in DCM Trifluoroacetic Acid (TFA) Alloc deprotection is orthogonal to both Fmoc and tBu groups. Boc is removed with final cleavage.
Side-Chain Deprotection Yield Quantitative High (>95%) Complete removal is achieved under optimized conditions.
On-Resin Cyclization Yield 5-10% (overall purified yield) 22-28% (crude purity) Highly dependent on peptide sequence and cyclization conditions.

| Key Advantage | Allows selective on-resin modification without affecting acid-labile groups. | Simpler workflow if side-chain is deprotected during final cleavage. | The Alloc group enables complex architectures like branched or cyclic peptides. |

Experimental Protocols

The following protocols outline the standard procedures for incorporating this compound into a peptide sequence during Fmoc-based SPPS and its subsequent selective deprotection.

Protocol 1: Incorporation of this compound in SPPS

This protocol details a single coupling cycle for adding the this compound unit to the growing peptide chain on a solid-phase resin.

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in peptide-grade N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal of the resin-bound peptide.

    • Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove residual piperidine.

  • Amino Acid Activation: In a separate vial, pre-activate the this compound.

    • Dissolve this compound (3-5 eq.), a coupling reagent like HBTU/HATU (2.9-4.5 eq.), and an additive like HOBt/HOAt (3-4.5 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) and vortex. Allow pre-activation for 2-5 minutes.

  • Coupling: Add the activation solution to the resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The cycle can now be repeated for the next amino acid.

Protocol 2: Selective On-Resin Deprotection of the Alloc Group

This procedure is performed after the full peptide sequence is assembled and before final cleavage from the resin.

  • Resin Preparation: Wash the fully assembled peptide-resin thoroughly with DCM (3-5 times) and swell in DCM.

  • Deprotection Cocktail Preparation: Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.5 equivalents relative to resin loading) and a scavenger, typically Phenylsilane (PhSiH₃) (10-20 eq.), in DCM. The reaction vessel should be protected from light.

  • Alloc Cleavage Reaction: Add the deprotection cocktail to the resin. Gently agitate the mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin extensively with DCM, DMF, and often a solution containing a chelating agent like sodium diethyldithiocarbamate to remove palladium residues.

  • Subsequent Modification: The newly exposed primary amine on the Dap side chain is now available for further on-resin chemistry, such as cyclization or labeling.

G cluster_cycle SPPS Coupling Cycle start Start: Peptide-Resin with free N-terminus swell 1. Resin Swelling (DMF) deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Washing (DMF, DCM) deprotect->wash1 activate 4. Activation of This compound wash1->activate couple 5. Coupling Reaction activate->couple activate->couple + DIPEA, HBTU/HATU wash2 6. Washing (DMF, DCM) couple->wash2 repeat Repeat for next amino acid wash2->repeat repeat->swell Yes alloc_deprotect 7. Alloc Deprotection (Pd(PPh₃)₄ / PhSiH₃) repeat->alloc_deprotect No (Peptide Complete) modification 8. On-Resin Side-Chain Modification (e.g., Cyclization) alloc_deprotect->modification cleavage 9. Final Cleavage & Deprotection (TFA) modification->cleavage end End: Purified Peptide cleavage->end

Diagram 2: SPPS workflow for synthesis using this compound.

Applications in Drug Discovery

The use of this compound is instrumental in synthesizing complex peptide architectures with significant therapeutic potential.

  • Constrained and Cyclic Peptides: Cyclization via a lactam bridge between the Dap side chain and a carboxylic acid can improve metabolic stability and binding affinity.

  • Branched Peptides: The Dap side chain can serve as an attachment point for a second peptide chain, creating branched structures that can mimic complex protein epitopes.

  • Peptide Conjugates and Libraries: The selectively deprotected amine is an ideal site for conjugating reporter molecules, drugs, or other chemical moieties, facilitating the creation of diverse peptide libraries for structure-activity relationship (SAR) studies.

References

Safety Operating Guide

Safe Disposal of Fmoc-Dap(Alloc)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a detailed, step-by-step guide for the safe disposal of Fmoc-Dap(Alloc)-OH, a commonly used protected amino acid in peptide synthesis.

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] It is also a combustible solid and is considered severely hazardous to water, mandating careful handling and disposal to prevent environmental contamination.[2] The primary disposal routes depend on whether the material is in its original solid form or part of a waste stream from a chemical reaction, such as an Alloc-deprotection step involving palladium catalysts.

Immediate Safety and Handling

Before beginning any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A flame-resistant laboratory coat

  • Closed-toe shoes

All handling should be conducted in a well-ventilated chemical fume hood. An operational fire extinguisher and a safety shower/eyewash station must be readily accessible.

Quantitative Data and Hazard Information

For quick reference, the key quantitative and safety data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₂H₂₂N₂O₆[1][3]
Molecular Weight 410.42 g/mol
Physical Form Solid
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Storage Class 11 (Combustible Solids)
Water Hazard Class (WGK) 3 (Severely hazardous to water)
Recommended Storage 2-8°C

Disposal Procedures

The appropriate disposal procedure for this compound depends on its form (pure solid, in solution, or as part of a reaction mixture). The following workflow outlines the decision-making process for proper disposal.

start This compound Waste is_solid Is the waste the pure, unused solid? start->is_solid solid_waste Dispose as Solid Non-Halogenated Organic Chemical Waste is_solid->solid_waste Yes is_contaminated Is the waste from a reaction (e.g., Alloc deprotection)? is_solid->is_contaminated No end Final Disposal via Certified Waste Handler solid_waste->end liquid_waste Segregate as Liquid Non-Halogenated Organic Waste is_contaminated->liquid_waste No contains_pd Does the waste contain Palladium Catalyst? is_contaminated->contains_pd Yes liquid_waste->end contains_pd->liquid_waste No pd_waste Segregate as Palladium-Containing Hazardous Waste contains_pd->pd_waste Yes pd_waste->end

Caption: Disposal workflow for this compound waste.

Method 1: Disposal of Unused or Expired Solid this compound

Unused, expired, or surplus this compound should be disposed of as solid chemical waste.

Step-by-Step Protocol:

  • Packaging: Ensure the compound is in a securely sealed, clearly labeled container. The label should include the full chemical name ("this compound"), CAS number (188970-92-5 or 178924-05-5), and appropriate hazard symbols (irritant).

  • Waste Classification: Classify the material as a non-halogenated, combustible solid organic waste.

  • Collection: Place the sealed container in a designated hazardous waste collection drum for solid organic chemicals.

  • Handler: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal company. Do not dispose of this chemical in regular trash or down the drain due to its high water hazard classification.

Method 2: Disposal of Waste from Alloc Group Removal Reactions

A common source of this compound waste is from peptide synthesis workflows where the Alloc protecting group is removed. This process typically uses a palladium (Pd) catalyst and a scavenger. The resulting waste stream contains the deprotected amino acid, the catalyst, the scavenger, and solvents, and must be handled as hazardous waste.

Experimental Protocol: Alloc Deprotection (for waste treatment context)

  • Materials:

    • Alloc-protected compound (e.g., this compound)

    • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

    • Allyl scavenger (e.g., phenylsilane, dimedone, or morpholine)

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Procedure Overview: The Alloc-protected compound is dissolved in an anhydrous solvent under an inert atmosphere. The scavenger is added, followed by the palladium catalyst. The reaction is stirred until completion, at which point the Alloc group has been cleaved.

Disposal of the Resulting Waste Stream:

  • Waste Segregation: This is the most critical step. The reaction mixture now contains palladium, a heavy metal that requires specific disposal procedures.

    • Primary Waste Stream: Collect all liquid waste from the reaction, including the solvent, the deprotected product, and the scavenger, into a dedicated, sealed, and clearly labeled container for Palladium-Containing Waste .

    • Labeling: The container must be labeled with all chemical constituents, including the specific palladium catalyst used, solvents, and organic residues.

  • Palladium-Containing Waste:

    • Heavy metal waste streams are strictly regulated. This waste must be segregated from other organic or halogenated waste.

    • Consult your institution's EHS guidelines for the specific procedures for heavy metal waste. Many institutions have programs to recover and recycle precious metals like palladium.

  • Disposal of Contaminated Materials:

    • Solid Waste: Any disposable materials that have come into contact with this compound or the palladium catalyst, such as gloves, weighing paper, and pipette tips, must be collected in a designated, sealed plastic bag and disposed of as solid hazardous waste.

    • Glassware Decontamination:

      • Initial Rinse: Immediately after use, rinse glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the organic and organometallic residues. Collect this rinse solvent as part of the palladium-containing liquid waste stream.

      • Standard Cleaning: After the initial rinse, wash the glassware with an appropriate laboratory detergent and water.

      • Final Rinse: Rinse thoroughly with deionized water and allow to dry.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound and its associated waste products, minimizing risks to personnel and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.